Polaprezinc
Description
Properties
Molecular Formula |
C9H12N4O3Zn |
|---|---|
Molecular Weight |
289.6 g/mol |
IUPAC Name |
zinc;(2S)-2-[(3-amino-1-oxidopropylidene)amino]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2/t7-;/m0./s1 |
InChI Key |
XZWGNMZIFNOUGW-FJXQXJEOSA-L |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N=C(CCN)[O-].[Zn+2] |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N=C(CCN)[O-].[Zn+2] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N=C(CCN)[O-].[Zn+2] |
Synonyms |
AHZ-zinc beta-alanyl-L-histidinato zinc polaprezinc Z 103 Z-103 zinc carnosine zinc L-carnosine zinc L-carnosine complex zinc N-(3-aminopropionyl)histidine |
Origin of Product |
United States |
Foundational & Exploratory
Polaprezinc: A Deep Dive into its Mechanism of Gastric Mucosal Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polaprezinc, a chelate compound of L-carnosine and zinc, is a well-established gastroprotective agent used in the treatment of gastric ulcers and gastritis. Its efficacy lies in a multifaceted mechanism of action that goes beyond simple acid neutralization. This technical guide provides an in-depth exploration of the molecular and cellular pathways through which this compound exerts its protective effects on the gastric mucosa. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to be a valuable resource for researchers and professionals in the field of gastroenterology and drug development.
The unique chelated structure of this compound is crucial to its function. This structure allows for the slow dissociation of its components, zinc and L-carnosine, at the site of gastric mucosal injury, thereby prolonging their local therapeutic effects. This targeted delivery is a key aspect of its enhanced efficacy compared to the administration of zinc or L-carnosine alone.
Core Mechanisms of Gastric Mucosal Protection
This compound's protective effects are mediated through a combination of antioxidant, anti-inflammatory, and cytoprotective actions. These mechanisms work in concert to maintain mucosal integrity, reduce inflammation, and promote the healing of damaged tissue.
Antioxidant Properties
Oxidative stress is a major contributor to gastric mucosal damage. This compound exhibits potent antioxidant activity by directly scavenging reactive oxygen species (ROS) and by upregulating the expression of endogenous antioxidant enzymes.
Direct Scavenging of Reactive Oxygen Species: The L-carnosine moiety of this compound is a primary contributor to its direct antioxidant effects, effectively neutralizing harmful free radicals.
Upregulation of Antioxidant Enzymes: this compound has been shown to increase the expression and activity of key antioxidant enzymes within gastric mucosal cells, thereby enhancing their intrinsic defense against oxidative damage.
Table 1: Dose-Dependent Effect of this compound on Antioxidant Enzyme Expression in Ethanol-Induced Gastric Mucosal Damage in Rats [1]
| This compound Dose (mg/kg) | Superoxide Dismutase 1 (SOD-1) Expression (Fold Change vs. Control) | Superoxide Dismutase 2 (SOD-2) Expression (Fold Change vs. Control) | Heme Oxygenase-1 (HO-1) Expression (Fold Change vs. Control) |
| 5 | Significant Increase | Significant Increase | Significant Increase |
| 10 | Further Significant Increase | Further Significant Increase | Further Significant Increase |
| 30 | Maximum Significant Increase | Maximum Significant Increase | Maximum Significant Increase |
Anti-inflammatory Action
Chronic inflammation is a hallmark of many gastric pathologies. This compound modulates inflammatory responses primarily through the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.
Inhibition of NF-κB Signaling: this compound has been demonstrated to suppress the activation of NF-κB in gastric epithelial cells.[2][3] This leads to a downstream reduction in the production of various pro-inflammatory cytokines and chemokines.
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Secretion by this compound in Gastric Epithelial Cells
| Treatment | IL-8 Secretion (% of TNF-α alone) |
| TNF-α (10 ng/ml) | 100% |
| TNF-α + this compound (10 µM) | ~43% |
| TNF-α + this compound (100 µM) | ~40% |
| TNF-α + this compound (300 µM) | ~4% |
| TNF-α + this compound (1000 µM) | ~4% |
Data adapted from a study on MKN28 gastric epithelial cells.
Modulation of MAP Kinase Pathways: While less extensively characterized, evidence suggests that this compound may also influence the mitogen-activated protein kinase (MAPK) signaling pathways (p38, JNK, and ERK), which are also involved in regulating inflammatory responses. Further research is needed to fully elucidate the quantitative impact of this compound on these pathways in gastric mucosal protection.
Cytoprotection and Tissue Repair
This compound promotes the survival of gastric mucosal cells and facilitates the healing of damaged tissue through several mechanisms, including the induction of heat shock proteins and the strengthening of epithelial barrier function.
Induction of Heat Shock Proteins (HSPs): HSPs are molecular chaperones that play a critical role in protecting cells from stress and injury. This compound is a potent inducer of several HSPs, most notably HSP70 and HSP27. This induction helps to maintain protein homeostasis and prevent apoptosis in gastric epithelial cells.
Table 3: Dose-Dependent Induction of Heat Shock Proteins by this compound in a Rat Model of Ethanol-Induced Gastric Mucosal Damage [1]
| This compound Dose (mg/kg) | HSP90 Expression | HSP70 Expression | HSP60 Expression | HSP47 Expression | HSP27 Expression | HSP10 Expression |
| 5 | Increased | Increased | Increased | Increased | Increased | Increased |
| 10 | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased | Further Increased |
| 30 | Maximally Increased | Maximally Increased | Maximally Increased | Maximally Increased | Maximally Increased | Maximally Increased |
Enhancement of Epithelial Barrier Function: The integrity of the gastric mucosal barrier is maintained by tight junctions between epithelial cells. This compound has been shown to protect and enhance this barrier. While direct quantitative data on the dose-dependent effects of this compound on tight junction protein (e.g., claudins, occludin) expression in gastric epithelial cells is still emerging, its protective effect on monolayer integrity has been observed.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Core mechanisms of this compound in gastric mucosal protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Polaprezinc
This compound, a chelate complex of L-carnosine and zinc, is a clinically significant gastroprotective agent.[1][2] It is utilized primarily in the treatment of gastric ulcers, demonstrating antioxidant, anti-inflammatory, and mucosal healing properties.[3][4][5] This technical guide provides a comprehensive overview of its synthesis, chemical characterization, and mechanism of action, tailored for a scientific audience.
Synthesis of this compound
The synthesis of this compound is fundamentally a complexation reaction between L-carnosine and a zinc salt.[1] The process typically involves the reaction of L-carnosine with a zinc salt, such as zinc acetate, in a suitable solvent system. Various patented methods exist, aiming to produce high-purity, crystalline this compound suitable for pharmaceutical applications.[6][7]
General Synthesis Workflow
The synthesis can be broadly categorized into two main stages: the preparation of L-carnosine and its subsequent complexation with zinc.
Caption: General workflow for the two-stage synthesis of this compound.
Experimental Protocol: Complexation of L-Carnosine with Zinc Acetate
This protocol is a synthesized representation based on methodologies described in the literature.[6][7][8]
-
Preparation of Reactant Solutions:
-
Complexation Reaction:
-
Slowly add the zinc acetate solution to the L-carnosine solution with constant stirring.
-
The reaction mixture is stirred thoroughly to allow for the formation of the this compound complex, which will precipitate out of the solution.[7]
-
-
Purification and Isolation:
-
Drying:
-
The final product is dried under vacuum to yield crystalline this compound. Spray drying is an alternative method for obtaining a solid product.[6]
-
Chemical Structure and Characterization
This compound is a polymeric complex where L-carnosine acts as a quadridentate ligand, coordinating with zinc ions to form a stable structure.[9][10] This polymeric nature is crucial for its low solubility and ability to adhere to ulcer sites.[9][11]
Caption: Chemical structure and coordination environment of this compound.
Physicochemical Properties
This compound is characterized as a white to pale yellow crystalline powder.[1][12] Its key properties are summarized below.
| Property | Value / Description | Reference(s) |
| Chemical Name | catena-(S)-[µ-[N(α)-(3-aminopropionyl) histidinato (2-) N1, N2, O: N(τ)]-zinc] | [1][13] |
| Molecular Formula | (C₉H₁₂N₄O₃Zn)n | [12] |
| Molecular Weight | 289.61 g/mol | |
| Appearance | White to pale yellow crystalline powder | [1][12] |
| Melting Point | 260-270 °C (with decomposition) | [1][13] |
| Solubility | Practically insoluble in water, methanol, ethanol, ether. Soluble in dilute HCl, dilute HNO₃, and NaOH solutions. | [1][12][13] |
| Specific Optical Rotation | +8.0° to +9.0° (2% w/w in 1M HCl) | [12] |
Analytical Characterization Methods
A combination of spectroscopic and titrimetric methods is employed for the comprehensive characterization and quality control of this compound.
| Parameter | Method | Details | Reference(s) |
| Identification | Infrared (IR) Spectroscopy | The IR spectrum should comply with that of an authenticated reference standard. Key changes from free carnosine include shifts in carbonyl and amine bands due to coordination with zinc. | [9][12] |
| Identification | Qualitative Test for Zinc | Conforms to standard qualitative reactions for zinc as per pharmacopeias. | [12] |
| Assay (Zinc) | Complexometric Titration | Titration with a standardized solution of EDTA. Acceptance criteria: 21.5% - 23.0% w/w on a dried basis. | [12] |
| Assay (L-carnosine) | Potentiometric Titration | Titration in a non-aqueous medium. Acceptance criteria: 76.0% - 80.0% w/w on a dried basis. | [12] |
| Purity/Related Substances | HPLC | A reverse-phase HPLC method is used to quantify impurities and related substances. | [14][15][16] |
| Water Content | Karl Fischer Titration | Acceptance criteria: Not more than 5.0% w/w. | [12] |
| Crystallinity | X-Ray Powder Diffraction (XRPD) | Provides characteristic peaks for the crystalline form. For one form, peaks are observed at 2θ values of approximately 8.8°, 17.5°, and 19.0°. | [7][8] |
Experimental Protocol: HPLC Method for Purity
This protocol is a representative example based on published methods for the analysis of zinc carnosine.[16][17]
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., the mobile phase or dilute acid) to a known concentration.
-
Sample Solution: Prepare the sample solution similarly to the standard solution.
-
-
Procedure:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage of impurities by comparing the peak areas of the impurities to the area of the principal peak.
-
Mechanism of Action
The therapeutic effects of this compound stem from a multi-faceted mechanism that leverages the properties of both zinc and L-carnosine.[4][5] It acts locally at the gastric mucosa, where its low solubility allows for prolonged adherence to ulcer sites.[11] The primary actions include antioxidant defense, anti-inflammatory effects, and stimulation of healing processes.[3]
References
- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Development of this compound research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C9H12N4O3Zn | CID 9817450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. CN107602661A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. CN103319413B - this compound compound - Google Patents [patents.google.com]
- 8. CN103319413A - this compound compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Abstract [protein.bio.msu.ru]
- 11. Residence time of this compound (zinc L-carnosine complex) in the rat stomach and adhesiveness to ulcerous sites. | Semantic Scholar [semanticscholar.org]
- 12. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 13. Recent advances on this compound for medical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of mucoadhesive films with high this compound content for oral mucositis: A study on formulation and near-infrared spectroscopy-based quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleck.co.jp [selleck.co.jp]
- 16. DEVELOPMENT OF HPLC METHOD FOR THE DETERMINATIONOF ZINC CARNOSINE | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Oral Bioavailability of Polaprezinc: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polaprezinc, a chelate compound of L-carnosine and zinc, is a gastric mucosal protective agent used in the treatment of gastric ulcers.[1][2] Its therapeutic efficacy is attributed to the synergistic effects of its two components: the antioxidant and tissue-repairing properties of L-carnosine and the anti-inflammatory and membrane-stabilizing actions of zinc.[3][4] A thorough understanding of the pharmacokinetics and oral bioavailability of this compound is crucial for optimizing its clinical use and for the development of new formulations. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Pharmacokinetics of this compound
Following oral administration, this compound is understood to dissociate into its constituent components, L-carnosine and zinc, during the process of intestinal absorption.[1] The pharmacokinetic profile is therefore reflective of the individual fates of these two molecules.
Absorption
The absorption of the zinc moiety from this compound is estimated to be approximately 11%.[1] In healthy human subjects, the peak plasma zinc concentration (Cmax) is typically reached within 1.6 to 1.83 hours after oral administration.[1] The presence of food has been shown to impact the absorption of zinc from this compound, leading to a lower Cmax and a delayed Tmax.[3]
The L-carnosine component is absorbed via proton-coupled peptide transporters, primarily PEPT1 and PEPT2, located in the intestinal epithelium.[5]
Distribution
Studies in rats using radiolabeled this compound ([¹⁴C] for the L-carnosine moiety and [⁶⁵Zn] for the zinc moiety) have demonstrated the tissue distribution of both components. Following oral administration, both radioactive tracers are detected in various tissues, with the zinc component showing notable accumulation at ulcer sites in the stomach.[1][6]
Metabolism
The L-carnosine component of this compound is metabolized by carnosinase enzymes into its constituent amino acids, β-alanine and L-histidine.[5] These amino acids then enter the endogenous amino acid pool and are subject to normal metabolic pathways. The absorbed zinc also enters the body's zinc pool and is utilized in various physiological processes.
Excretion
The primary route of excretion for the zinc component of this compound is through the feces, with a smaller fraction eliminated in the urine.[1] Studies in rats with ¹⁴C-labeled this compound have shown that the L-carnosine moiety is excreted in the urine, feces, and as expired air (CO₂).[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of zinc following oral administration of this compound to healthy human volunteers.
Table 1: Pharmacokinetic Parameters of Zinc after a Single Oral Dose of this compound in Healthy Adults (Fasting)
| Dose of this compound | Cmax (μg/mL) | Tmax (h) | AUC₀₋t (h·μg/mL) | AUC₀₋∞ (h·μg/mL) | Reference |
| 75 mg | 1.30 ± 0.30 | - | 4.06 ± 1.13 | 4.43 ± 1.04 | [7] |
| 75 mg | 1.9 | 1.6 | - | - | [1] |
Table 2: Pharmacokinetic Parameters of Zinc after a Single Oral Dose of this compound in Healthy Adults (Fed)
| Dose of this compound | Cmax (μg/mL) | Tmax (h) | AUC₀₋t (h·μg/mL) | AUC₀₋∞ (h·μg/mL) | Reference |
| 300 mg | 0.91 ± 0.26 | - | 3.26 ± 1.06 | 3.37 ± 1.07 | [7] |
Experimental Protocols
This section details the methodologies employed in key studies to elucidate the pharmacokinetics and bioavailability of this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Sex: Male
-
Weight: 200-250 g
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Acclimatization: Animals are acclimated for at least one week prior to the experiment.
-
Fasting: Animals are fasted overnight (approximately 12-18 hours) before dosing, with free access to water.
Dosing:
-
Test Article: this compound suspension.
-
Dose: A specific dose (e.g., 50 mg/kg) is administered.
-
Route of Administration: Oral gavage.
-
Procedure: A gavage needle of appropriate size is attached to a syringe containing the dosing solution. The rat is gently restrained, and the gavage needle is carefully inserted into the esophagus to deliver the dose directly into the stomach. The volume administered is typically up to 20 ml/kg.[8]
Blood Sampling:
-
Method: Serial blood samples (e.g., 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Site: Blood is collected from the jugular vein via a cannula or from the tail vein.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
Analytical Method:
-
Technique: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantification of zinc concentrations in plasma.
-
Sample Preparation: Plasma samples are typically diluted with an acidic solution to precipitate proteins and stabilize the zinc.
-
Instrumentation: An ICP-MS system is used for analysis.
-
Validation: The method is validated for linearity, precision, accuracy, and sensitivity.
Data Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t₁/₂) are calculated from the plasma concentration-time data using non-compartmental analysis.
References
- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pharmacokinetics and Safety of this compound Granules Oral Administration in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ul.qucosa.de [ul.qucosa.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and Safety of this compound Granules Oral Administration in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ouv.vt.edu [ouv.vt.edu]
An In-depth Technical Guide to the Biological Activities of L-Carnosine Zinc Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L-carnosine zinc complex, also known as polaprezinc (B1678969) or zinc L-carnosine, is a chelated compound comprised of L-carnosine and zinc.[1][2][3] This unique molecular structure allows for a slow dissociation process, enabling targeted delivery of both zinc and L-carnosine to specific tissues, particularly the gastrointestinal mucosa.[4] This targeted action underpins the diverse and potent biological activities of the complex, making it a subject of significant interest in research and clinical applications. This technical guide provides a comprehensive overview of the multifaceted biological activities of L-carnosine zinc complexes, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Biological Activities
The biological efficacy of L-carnosine zinc complexes stems from the synergistic actions of its two components. Zinc is an essential mineral crucial for numerous enzymatic functions, protein synthesis, and cellular metabolism, while L-carnosine, a dipeptide of β-alanine and L-histidine, is recognized for its potent antioxidant and cytoprotective properties.[5][6] The primary biological activities of the complex include gastroprotection, antioxidant effects, anti-inflammatory actions, and wound healing.
Gastroprotective Effects
L-carnosine zinc complexes are renowned for their significant gastroprotective capabilities, including the healing of gastric ulcers and the reinforcement of the gastric mucosal barrier.[1][7]
Quantitative Data on Gastroprotective and Wound Healing Effects:
| Activity | Model System | Treatment | Key Findings | Reference |
| Gastric Ulcer Healing | Human Clinical Trial (n=258) | 150 mg/day Zinc L-Carnosine for 8 weeks | 60.4% endoscopic improvement rate (vs. 46.2% for cetraxate (B1206930) hydrochloride). 75% marked improvement in symptoms (vs. 72% for cetraxate). | [1] |
| Intestinal Permeability | Human Clinical Trial (n=10) | 37.5 mg twice daily Zinc L-Carnosine with indomethacin (B1671933) | Prevented a threefold increase in intestinal permeability caused by indomethacin. | [8] |
| Pressure Ulcer Healing | Human Clinical Trial (n=42) | 150 mg/day this compound for 4 weeks | Mean weekly improvement in PUSH score of 1.8 ± 0.2 (vs. 0.8 ± 0.2 for control). | [1] |
| Oral Mucositis Prevention (Chemotherapy) | Human Clinical Trial (n=280) | Zinc L-Carnosine rinse | 68.5% stomatitis prevention success rate; 84.4% symptom improvement rate. | [9] |
| Oral Mucositis Prevention (Chemoradiotherapy) | Human Clinical Trial (n=95) | Zinc L-Carnosine rinse | 32.7% stomatitis prevention success rate; 64.5% symptom improvement rate. | [9] |
Experimental Protocol: Indomethacin-Induced Gastric Ulcer Model in Rats
This model is widely used to evaluate the gastroprotective effects of various compounds.
-
Animals: Male Wistar rats (180-220g) are used.
-
Procedure:
-
Rats are fasted for 24 hours prior to the experiment, with free access to water.
-
The test group receives an oral administration of L-carnosine zinc complex at a predetermined dose. The control group receives the vehicle (e.g., distilled water).
-
One hour after treatment, all rats are administered indomethacin (e.g., 30 mg/kg, orally) to induce gastric ulcers.
-
Four hours after indomethacin administration, the rats are euthanized.
-
The stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
The gastric mucosa is examined for lesions. The ulcer index is calculated by measuring the length and number of ulcers.
-
-
Endpoints:
-
Macroscopic evaluation of the ulcer index.
-
Histopathological examination of gastric tissue.
-
Biochemical analysis of stomach tissue homogenates for markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase).
-
Antioxidant Activity
L-carnosine zinc complexes exhibit potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant enzymes.[10][11]
Quantitative Data on Antioxidant Effects:
| Activity | Model System | Treatment | Key Findings | Reference |
| Heme Oxygenase-1 (HO-1) Induction | Rat Gastric Mucosa | 200 mg/kg this compound | 4-fold increase in HO-1 mRNA levels at 3 hours; 3-fold increase in HO-1 protein levels at 6 hours. | [12] |
| Protection against Oxidative Injury | Human Colon CaCo2 Cells | 10-100 µmol/L this compound | Dose-dependent protection against H₂O₂-induced cell damage (up to 64.2% ± 8.2% viability with 100 µmol/L). | [11] |
| Inhibition of Superoxide Generation | In vitro (Cytochrome c reduction) | Submillimolar concentrations of this compound | Inhibited ethanol-induced superoxide generation. | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the free radical scavenging activity of a compound.
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
L-carnosine zinc complex dissolved in a suitable solvent.
-
Ascorbic acid (as a positive control).
-
-
Procedure:
-
Prepare various concentrations of the L-carnosine zinc complex and ascorbic acid.
-
In a 96-well plate, add a specific volume of the test sample or control to a fixed volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Endpoint:
-
Calculation of the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
Anti-inflammatory Effects
The complex demonstrates significant anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines and inhibiting key inflammatory signaling pathways.[1][13]
Quantitative Data on Anti-inflammatory Effects:
| Activity | Model System | Treatment | Key Findings | Reference |
| Inhibition of IL-8 Secretion | Human Gastric Epithelial Cells (MKN28) | 300 µM this compound | >90% inhibition of IL-1β-induced IL-8 secretion. | [14] |
| Downregulation of Pro-inflammatory Cytokines | Rat Gastric Mucosa | This compound (dose-dependent) | Dose-dependent decrease in TNF-α, IL-1β, IL-6, and IL-8 levels. | [1] |
| Inhibition of NF-κB Activation | Human Gastric Epithelial Cells (MKN28) | 300 µM this compound | Completely abolished TNF-α-induced NF-κB activation. | [14] |
| Downregulation of Pro-inflammatory Cytokines | Ex vivo human autoimmune atrophic gastritis biopsies | 10 ng/mL Zinc L-carnosine | Significant downregulation of IFN-γ, TNF-α, IL-21, IL-6, and IL-15 production. |
Experimental Protocol: Quantification of TNF-α and IL-6 by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins like cytokines.
-
Materials:
-
Commercially available ELISA kits for TNF-α and IL-6.
-
Cell culture supernatants or serum samples from experimental models.
-
Microplate reader.
-
-
Procedure:
-
Coat a 96-well microplate with the capture antibody specific for the target cytokine (e.g., anti-TNF-α). Incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the remaining protein-binding sites on the wells.
-
Add standards and samples to the wells and incubate.
-
Wash the plate to remove unbound antigens.
-
Add the detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate.
-
Wash the plate to remove unbound detection antibody.
-
Add the substrate for the enzyme (e.g., TMB). A color change will occur in proportion to the amount of cytokine present.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Endpoint:
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
-
Signaling Pathways and Mechanisms of Action
The biological activities of L-carnosine zinc complexes are mediated through various signaling pathways.
Diagram: Key Signaling Pathways Modulated by L-Carnosine Zinc Complex
Caption: Key signaling pathways modulated by L-Carnosine Zinc Complex.
Diagram: Experimental Workflow for Assessing Gastroprotective Effects
References
- 1. A Review of Zinc-L-Carnosine and Its Positive Effects on Oral Mucositis, Taste Disorders, and Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Applicability of zinc complex of L-carnosine for medical use. | Semantic Scholar [semanticscholar.org]
- 3. Abstract [protein.bio.msu.ru]
- 4. researchgate.net [researchgate.net]
- 5. Electrophoretic Determination of L-Carnosine in Health Supplements Using an Integrated Lab-on-a-Chip Platform with Contactless Conductivity Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnosine as a Possible Drug for Zinc-Induced Neurotoxicity and Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of Zinc L-Carnosine in the prevention and treatment of gastrointestinal mucosal disease in humans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. (abstract only) Zinc L-Carnosine exerts anti-inflammatory effects ex vivo in human autoimmune atrophic gastritis : 대한자가면역성위염연구회 [kaig.or.kr]
An In-depth Technical Guide to the Antioxidant and Free Radical Scavenging Properties of Polaprezinc
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polaprezinc (B1678969), a chelated compound of L-carnosine and zinc, is clinically utilized as a mucosal protective and anti-ulcer agent.[1][2] Beyond its established gastroprotective effects, a substantial body of evidence demonstrates its potent antioxidant and free radical scavenging properties. This document provides a comprehensive technical overview of these activities, detailing the underlying mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biochemical pathways. The multifaceted antioxidant actions of this compound, stemming from both the L-carnosine and zinc moieties, involve direct scavenging of reactive oxygen species (ROS), inhibition of lipid peroxidation, and upregulation of endogenous cytoprotective proteins, positioning it as a compound of significant interest for conditions associated with oxidative stress.[3][4][5]
Core Mechanisms of Antioxidant Action
This compound's antioxidant capacity is not attributable to a single mechanism but rather a synergistic combination of actions derived from its constituent components.[3][4] The chelated structure ensures targeted delivery and stability, allowing both zinc and L-carnosine to exert their protective effects at sites of injury.[3]
-
Direct Free Radical Scavenging: The L-carnosine component of this compound is a recognized antioxidant that directly scavenges harmful free radicals, including superoxide (B77818) and hydroxyl radicals.[4][6] This action mitigates direct cellular damage caused by these highly reactive species, thereby reducing overall oxidative stress in tissues.[3]
-
Inhibition of Lipid Peroxidation: this compound significantly inhibits lipid peroxidation, a critical process in oxidative cell injury where free radicals attack lipids in cell membranes, leading to loss of integrity and cell death.[6] Studies have consistently shown that this compound treatment reduces the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation.[1]
-
Upregulation of Endogenous Antioxidant Systems: this compound enhances the cellular defense network by inducing the expression of key cytoprotective proteins.
-
Heat Shock Proteins (HSPs): It upregulates the expression of HSPs, such as HSP27 and HSP72 (HSP70).[6][7] These proteins act as molecular chaperones, protecting cellular structures and preventing apoptosis (programmed cell death) during stress conditions.[7]
-
Heme Oxygenase-1 (HO-1): this compound is a potent inducer of Heme Oxygenase-1 (HO-1), an enzyme with powerful anti-oxidative and anti-inflammatory properties.[1][8] The induction of HO-1 is a crucial part of its mucosal protective effects.[8]
-
-
Membrane Stabilization: The zinc component plays a vital role in stabilizing cellular membranes, making them more resilient to oxidative attack and physical damage.[6] This membrane-stabilizing action preserves cellular integrity and function.[6]
-
Anti-inflammatory Effects: By scavenging ROS and reducing oxidative stress, this compound also dampens inflammatory cascades.[3] It has been shown to down-regulate the activation of NF-κB and the expression of pro-inflammatory cytokines like IL-8, which are often induced by oxidative stress.[9]
Quantitative Data Summary
The following tables summarize quantitative data from key studies, illustrating the efficacy of this compound in mitigating oxidative stress and protecting cells.
Table 1: Effect of this compound on Cell Viability Under Oxidative Stress (H₂O₂) in Human Colon (CaCo2) Cells
| Treatment Group | This compound Concentration (µmol/L) | Cell Viability (%) (mean ± SD) |
|---|---|---|
| H₂O₂ (20 µmol/L) alone | 0 | 6.0% ± 4.4% |
| H₂O₂ + this compound | 10 | 35.0% ± 7.7% |
| H₂O₂ + this compound | 30 | 58.3% ± 14.6% |
| H₂O₂ + this compound | 100 | 64.2% ± 8.2% |
(Data sourced from a study on human colon CaCo2 cells exposed to hydrogen peroxide.[7])
Table 2: Effect of this compound on Lipid Peroxidation in Mouse Hepatocytes
| Treatment Group | Lipid Peroxide Content (vs. Normal) |
|---|---|
| APAP (10 mM) alone | 2.3-fold increase |
| APAP + this compound (100 µM) | Reduced to normal level |
| APAP + Zinc Sulfate (100 µM) | Reduced to normal level |
| APAP + L-carnosine (100 µM) | No significant reduction |
(Data from a study on acetaminophen (B1664979) (APAP)-induced toxicity in mouse primary cultured hepatocytes.[6])
Table 3: Effect of this compound on Heme Oxygenase-1 (HO-1) Expression in Rat Gastric Mucosa
| Treatment Group | HO-1 mRNA Level (Fold Increase vs. Control) | Immunoreactive HO-1 Level (Fold Increase vs. Control) |
|---|---|---|
| This compound (200 mg/kg) | ~4-fold (at 3 hours) | ~3-fold (at 6 hours) |
(Data from a study on Wistar rats administered this compound intragastrically.[8])
Experimental Protocols
Detailed methodologies for key assays used to evaluate the antioxidant properties of this compound are provided below.
Cell Viability (MTT Assay)
This protocol is based on the methodology used to assess this compound's protection against H₂O₂-induced injury in CaCo2 cells.[7]
-
Cell Seeding: Plate CaCo2 cells in 96-well plates at a density of approximately 1x10⁴ cells/well and allow them to adhere and grow to 80-90% confluency.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 30, 100 µmol/L) diluted in DMEM for 6 hours at 37°C.
-
Oxidative Challenge: Following treatment, expose the cells to an oxidative agent, such as H₂O₂ (e.g., 20 µmol/L), for 1 hour.
-
MTT Reagent Addition: Add 50 µL of a cell proliferation reagent (like CellTiter 96® AQueous One Solution) to each well.
-
Incubation & Measurement: Incubate the plate at 37°C. Measure the absorbance at 490 nm at time 0 and after 90 minutes using a spectrometer.
-
Calculation: The difference in absorbance between the two time points is calculated to determine cell viability. Results are typically expressed as a percentage relative to untreated control cells.
Lipid Peroxidation (MDA Assay)
This protocol measures malondialdehyde (MDA), an end-product of lipid peroxidation, and is adapted from methodologies used in studies of this compound.[6][10]
-
Sample Preparation: Collect and homogenize cells or tissues in a suitable lysis buffer (e.g., 0.05 M phosphate (B84403) buffer) under a nitrogen stream to prevent further oxidation.[6][10]
-
Acid Precipitation: Add phosphotungstic acid solution to the lysate to precipitate lipids. Incubate for 5 minutes at room temperature, then centrifuge at 13,000 x g for 3 minutes.[11]
-
Reaction with TBA: Resuspend the pellet and add a solution of thiobarbituric acid (TBA). To prevent non-specific reactions, an antioxidant like butylated hydroxytoluene (BHT) is often included.
-
Incubation: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, which forms a pink-colored adduct.
-
Measurement: After cooling, measure the absorbance of the resulting solution colorimetrically at 532 nm or fluorometrically (Excitation: 532 nm / Emission: 553 nm).[11]
-
Quantification: Calculate the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.[11]
Superoxide Scavenging (Cytochrome c Reduction Assay)
This method was used to assess this compound's effect on superoxide generation in rat gastric mucosal cells.[12]
-
Cell Culture: Primary monolayer cultures of rat gastric fundic mucosa are established.
-
Induction of Superoxide: Cells are incubated with an agent that induces superoxide production, such as ethanol (B145695) (EtOH).
-
Treatment: The experiment is run in the presence and absence of various concentrations of this compound.
-
Cytochrome c Addition: Cytochrome c is added to the cell culture medium. Superoxide radicals will reduce the ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺).
-
Spectrophotometric Measurement: The reduction of cytochrome c is quantified by measuring the change in absorbance at a specific wavelength (typically 550 nm).
-
Analysis: A decrease in cytochrome c reduction in the presence of this compound indicates its ability to scavenge superoxide radicals.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz DOT language, illustrate the key mechanisms and experimental processes related to this compound's antioxidant activity.
Caption: Multifaceted antioxidant mechanisms of this compound action.
Caption: Workflow for in vitro evaluation of this compound's cytoprotection.
Caption: Proposed signaling for this compound-induced HSP-mediated cytoprotection.
Conclusion
This compound exhibits robust and multifaceted antioxidant and free radical scavenging properties that are central to its therapeutic effects. Through the synergistic action of its zinc and L-carnosine components, it directly neutralizes reactive oxygen species, prevents damaging lipid peroxidation, and bolsters the cell's own defense systems by upregulating critical cytoprotective proteins like HSPs and HO-1.[3][6][7][8] The comprehensive data and established experimental protocols confirm its efficacy in mitigating oxidative stress. These findings underscore the potential of this compound as a therapeutic agent not only for gastric ulcers but also for a broader range of clinical conditions where oxidative injury is a key pathological factor, warranting further investigation by researchers and drug development professionals.
References
- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound (Zinc Compound) on Zinc Deficiency: A Systematic Review and Dose–Response Meta-Analysis of Randomized Clinical Trials Using Individual Patient Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytoprotective Effects of Polaprezinc on Epithelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polaprezinc, a chelate of zinc and L-carnosine, is a clinically utilized gastric mucosal protective agent with a growing body of evidence supporting its cytoprotective effects on various epithelial tissues.[1] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental validation of this compound's protective actions on epithelial cells. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cellular biology.
This compound's cytoprotective properties are multifaceted, encompassing antioxidant, anti-inflammatory, and anti-apoptotic activities.[2][3] It has been shown to enhance the expression of heat shock proteins (HSPs) and modulate the integrity of tight junctions, crucial for maintaining the epithelial barrier function.[1][4] This guide will delve into these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanisms of Cytoprotection
This compound exerts its protective effects on epithelial cells through several key mechanisms:
-
Antioxidant Activity: this compound functions as a potent antioxidant, effectively scavenging free radicals and reducing oxidative stress, a key contributor to cellular damage.[3][5] This activity is crucial in protecting the gastric lining and other epithelial tissues from injury.[6]
-
Anti-inflammatory Effects: The compound has demonstrated the ability to down-regulate the expression of pro-inflammatory cytokines by inhibiting inflammatory signaling pathways, such as the NF-κB pathway.[2][7]
-
Induction of Heat Shock Proteins (HSPs): this compound is a known inducer of HSPs, particularly HSP70 and HSP27.[8] These proteins act as molecular chaperones, protecting cells from stress-induced damage and apoptosis.[9]
-
Anti-apoptotic Effects: By quenching reactive oxygen species and inducing HSPs, this compound effectively inhibits apoptosis in epithelial cells exposed to various insults.[2][10]
-
Regulation of Tight Junctions: The zinc component of this compound plays a vital role in maintaining the integrity of the intestinal epithelial barrier by regulating the expression and localization of tight junction proteins like occludin and claudin-3.[4]
Quantitative Data on Cytoprotective Effects
The following tables summarize quantitative data from various studies investigating the cytoprotective effects of this compound.
Table 1: Effect of this compound on Epithelial Cell Viability under Oxidative Stress
| Cell Line | Stressor | This compound Concentration (µM) | Incubation Time | Outcome | Reference |
| CaCo2 | Hydrogen Peroxide (20 µM) | 10 | 6 hours | 35.0% ± 7.7% improvement in cell viability | [7] |
| CaCo2 | Hydrogen Peroxide (20 µM) | 30 | 6 hours | 58.3% ± 14.6% improvement in cell viability | [7] |
| CaCo2 | Hydrogen Peroxide (20 µM) | 100 | 6 hours | 64.2% ± 8.2% improvement in cell viability | [7] |
| RGM1 | Ethanol | Submillimolar concentrations | Not specified | Prevention of monolayer disruption and inhibition of cytochrome c reduction | [6] |
Table 2: Effect of this compound on Apoptosis in Intestinal Epithelial Cells
| Cell Line/Animal Model | Inducer of Apoptosis | This compound Treatment | Outcome | Reference |
| Rat Intestinal Epithelial (RIE1) cells | Acetylsalicylic Acid (15 mM) | 70 µM for 24 hours (pre-incubation) | Significant suppression of apoptosis at the late phase | [11] |
| C57BL/6J mice | Ionizing Radiation (15 Gy) | 100 mg/kg (oral administration 2 hours prior to irradiation) | Reduced number of apoptotic cells in the duodenum, jejunum, and ileum | [10][12] |
Table 3: Induction of Heat Shock Proteins by this compound
| Cell Line/Animal Model | This compound Concentration/Dose | Treatment Duration | Fold Increase in HSP Expression | Reference |
| Mouse Hepatocytes | 100 µM | 9 hours | 3.9-fold increase in HSP70 | [8] |
| Wistar rats | 200 mg/kg (intragastric) | 6 hours | 3-fold increase in immunoreactive HO-1 | [11] |
Signaling Pathways Modulated by this compound
This compound's cytoprotective effects are mediated through the modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[1][7] Inflammatory stimuli, such as TNF-α, typically lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including IL-8. This compound inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the inflammatory response.[7]
Caption: this compound inhibits the NF-κB signaling pathway.
Heat Shock Protein (HSP) Induction Pathway
The induction of HSPs is a critical component of this compound's cytoprotective mechanism. While the precise upstream signaling cascade is still under investigation, it is established that this compound treatment leads to increased transcription and translation of HSPs, such as HSP70 and HSP27. These HSPs then exert their protective effects by preventing protein aggregation, inhibiting apoptosis-inducing factors, and reducing oxidative stress.
Caption: this compound induces cytoprotective Heat Shock Proteins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the cytoprotective effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of epithelial cells under oxidative stress.
Materials:
-
Epithelial cells (e.g., CaCo-2)
-
96-well tissue culture plates
-
Complete culture medium
-
This compound (stock solution)
-
Stress-inducing agent (e.g., H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed epithelial cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 100 µM) for a specified duration (e.g., 6 hours).
-
Induce cellular stress by adding the stress-inducing agent (e.g., 20 µM H₂O₂) to the wells and incubate for the desired time (e.g., 1-4 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours in a CO₂ incubator.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for IκBα Phosphorylation
This protocol outlines the steps to assess the effect of this compound on TNF-α-induced IκBα phosphorylation.
Materials:
-
Epithelial cells (e.g., MKN28)
-
This compound
-
TNF-α
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture epithelial cells to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 300 µM) for 3 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells with ice-cold lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total IκBα and β-actin as loading controls.
Fluorescence Microscopy for Apoptosis Assessment (Hoechst 33342 and Propidium Iodide Staining)
This protocol is for the qualitative assessment of this compound's anti-apoptotic effect.
Materials:
-
Rat intestinal epithelial (RIE1) cells
-
This compound
-
Apoptosis-inducing agent (e.g., Acetylsalicylic Acid)
-
Hoechst 33342 stain
-
Propidium Iodide (PI) stain
-
Fluorescence microscope
Procedure:
-
Grow RIE1 cells on glass coverslips.
-
Pre-treat the cells with this compound (e.g., 70 µM) for 24 hours.
-
Induce apoptosis by treating with acetylsalicylic acid (e.g., 15 mM) for 15 hours.
-
Wash the cells with PBS and stain with Hoechst 33342 and PI according to the manufacturer's instructions.
-
Visualize the cells under a fluorescence microscope.
-
Apoptotic cells will show condensed or fragmented nuclei (bright blue with Hoechst 33342), while necrotic cells will be stained red with PI.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow to investigate the cytoprotective effects of this compound.
Caption: A typical workflow for studying this compound's cytoprotection.
Conclusion
This compound demonstrates significant cytoprotective effects on epithelial cells through a combination of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. Its ability to induce heat shock proteins and potentially regulate tight junction integrity further contributes to its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research into the diverse applications of this compound in protecting epithelial tissues from various forms of injury. Future investigations may further elucidate the intricate signaling pathways, particularly the potential role of the Nrf2 pathway, and expand the quantitative understanding of its effects on tight junction protein expression. This will undoubtedly pave the way for novel therapeutic strategies in gastroenterology and other fields where epithelial integrity is compromised.
References
- 1. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular zinc is required for intestinal epithelial barrier maintenance via the regulation of claudin-3 and occludin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects normal intestinal epithelium against exposure to ionizing radiation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Anti-Inflammatory Mechanisms of Polaprezinc in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polaprezinc, a chelate compound of L-carnosine and zinc, is a gastroprotective agent widely used for treating gastric ulcers.[1][2] Beyond its mucosal defense properties, a substantial body of in-vitro evidence has elucidated its potent anti-inflammatory and cytoprotective effects at the cellular level. This technical guide synthesizes the current understanding of this compound's anti-inflammatory mechanisms, focusing on its modulation of key signaling pathways, antioxidant activity, and induction of cellular defense systems. We provide a detailed overview of experimental data, methodologies, and the core signaling cascades implicated in its therapeutic action, intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by targeting central inflammatory signaling nodes and bolstering cellular resilience against inflammatory insults. The principal mechanisms observed in cellular models include:
-
Inhibition of the NF-κB Signaling Pathway: this compound effectively suppresses the activation of Nuclear Factor-kappaB (NF-κB), a master regulator of inflammatory gene expression.[3][4] This is achieved by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB-α, thereby blocking the nuclear translocation of the active p65 subunit.[3][4]
-
Antioxidant and ROS Quenching Activity: The compound exhibits direct antioxidant properties, scavenging reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide.[5][6][7] This reduction in oxidative stress prevents cellular damage and mitigates a key trigger for inflammatory signaling.[5][7]
-
Induction of Cytoprotective Proteins: this compound upregulates the expression of a suite of protective proteins, including Heat Shock Proteins (HSPs) like HSP27 and HSP72, and the antioxidant enzyme Heme Oxygenase-1 (HO-1).[8][9][10] These proteins are crucial for protecting cells from stress, preventing apoptosis, and resolving inflammation.[8]
-
Modulation of Pro-inflammatory Mediators: By inhibiting NF-κB and reducing oxidative stress, this compound dose-dependently downregulates the expression and secretion of key pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[3][4][11][12]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers and cell viability as reported in key cellular studies.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion
| Cell Line | Inflammatory Stimulus | This compound Concentration (µM) | Analyte | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|
| MKN28 | TNF-α (10 ng/ml) | 10 | IL-8 | ~57% | [4] |
| MKN28 | TNF-α (10 ng/ml) | 100 | IL-8 | ~60% | [4] |
| MKN28 | TNF-α (10 ng/ml) | 300 | IL-8 | ~96% | [4] |
| MKN28 | TNF-α (10 ng/ml) | 1000 | IL-8 | ~96% | [4] |
| MKN28 | IL-1β (0.1-100 ng/ml) | 300 | IL-8 | >90% | [4] |
| MKN45 | H. pylori extract (HPE) | 0.1 - 10 | IL-8 | Dose-dependent inhibition |[11][13] |
Table 2: Cytoprotective Effects of this compound
| Cell Line | Injurious Agent | This compound Concentration (µM) | Endpoint | Outcome | Reference |
|---|---|---|---|---|---|
| CaCo2 | H₂O₂ (20 µmol/L) | 10 | Cell Viability | 35.0% ± 7.7% | [8] |
| CaCo2 | H₂O₂ (20 µmol/L) | 30 | Cell Viability | 58.3% ± 14.6% | [8] |
| CaCo2 | H₂O₂ (20 µmol/L) | 100 | Cell Viability | 64.2% ± 8.2% | [8] |
| CaCo2 | H₂O₂ (20 µmol/L) | 0 (Control) | Cell Viability | 6.0% ± 4.4% | [8] |
| Rat Gastric Mucosal Cells | H₂O₂ | Submillimolar | ⁵¹Cr Release | Prevention of cell injury | [5] |
| Rat Gastric Mucosal Cells | Ethanol | Submillimolar | ⁵¹Cr Release | Prevention of cell injury | [5] |
| Mouse Hepatocytes | Acetaminophen (10 mM) | 100 | Cell Viability (at 12h) | Improved from 55% to 89% |[14] |
Table 3: Effect of this compound on Protein Expression
| Cell Line / Model | Treatment | Protein | Fold Increase / Effect | Reference |
|---|---|---|---|---|
| Rat Gastric Mucosa | This compound (200 mg/kg) | HO-1 mRNA | 4-fold at 3h | [10] |
| Rat Gastric Mucosa | This compound (200 mg/kg) | HO-1 Protein | 3-fold at 6h | [10] |
| Mouse Hepatocytes | This compound (100 µM) | HSP70 | 3.9-fold at 9h | [9] |
| CaCo2 | this compound (10-100 µmol/L) | HSP27 & HSP72 | Dose-dependent upregulation |[8] |
Signaling Pathway Visualizations
The following diagrams, generated using DOT language, illustrate the key molecular pathways modulated by this compound.
Caption: this compound inhibits NF-κB activation by blocking IκBα phosphorylation.
Caption: Antioxidant and cytoprotective actions of this compound.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the anti-inflammatory effects of this compound in cellular models.
Cell Culture and Treatment
-
Cell Lines: Human gastric epithelial cells (MKN28, MKN45), human colon adenocarcinoma cells (CaCo2), or macrophage-like cells (RAW 264.7) are commonly used.[3][8][11][15]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Protocol:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 10-1000 µM) for a specified duration (typically 3-6 hours).[4][8]
-
Introduce the inflammatory stimulus (e.g., 10 ng/ml TNF-α, 1 µg/ml LPS, or 20 µM H₂O₂) in the continued presence of this compound.[4][8][15]
-
Incubate for the desired time (e.g., 1-24 hours) before harvesting cell supernatants for cytokine analysis or cell lysates for protein/mRNA analysis.
-
Cytokine Quantification (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines like IL-8 in the cell culture supernatant.
-
Protocol:
-
Harvest cell culture supernatant after treatment.
-
Use a commercially available IL-8 specific ELISA kit according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for IL-8.
-
Add standards and samples (supernatants) to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that the enzyme converts into a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate IL-8 concentration by comparing sample absorbance to the standard curve.
-
NF-κB Activity Assays
-
Western Blot for IκB-α Phosphorylation and Degradation:
-
Prepare whole-cell lysates at various time points after stimulation.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκB-α (Ser32) and total IκB-α.[4]
-
Use a secondary antibody conjugated to HRP and detect bands using an enhanced chemiluminescence (ECL) substrate. A decrease in total IκB-α and a transient increase in phospho-IκB-α indicate NF-κB activation, which is inhibited by effective this compound concentrations.[4]
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Prepare nuclear extracts from treated cells.
-
Incubate nuclear extracts with a radiolabeled (e.g., ³²P) double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography. A "shifted" band indicates active NF-κB binding to DNA, and a reduction in the intensity of this band in this compound-treated samples demonstrates inhibition.[3]
-
Cell Viability and Oxidative Stress
-
MTT Assay:
-
After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance, which is proportional to the number of viable cells.[8]
-
-
ROS Measurement:
-
Load cells with a redox-sensitive fluorescent probe like DCFH-DA.
-
After treatment with this compound and an oxidative stimulus, measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates ROS production, which is attenuated by this compound.[7][16]
-
Caption: A typical experimental workflow for studying this compound's effects.
Conclusion
In cellular models, this compound demonstrates robust anti-inflammatory activity through well-defined molecular mechanisms. Its ability to inhibit the canonical NF-κB pathway at the level of IκB-α phosphorylation is a central feature of its action, leading to the downstream suppression of inflammatory gene expression.[3][4] This is complemented by significant antioxidant effects, including direct ROS scavenging and the induction of cytoprotective systems like HSPs and HO-1, which collectively protect cells from inflammatory damage and apoptosis.[7][8][10] The zinc component of this compound is primarily responsible for these inhibitory effects.[4][11] These findings provide a strong mechanistic basis for the therapeutic efficacy of this compound in inflammatory conditions and highlight its potential as a multi-target anti-inflammatory agent.
References
- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Reactive oxygen species-quenching and anti-apoptotic effect of this compound on indomethacin-induced small intestinal epithelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of this compound on the inflammatory response to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on Lipid Peroxidation, Neutrophil Accumulation, and TNF-α Expression in Rats with Aspirin-Induced Gastric Mucosal Injury | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Zinc Carnosine Inhibits Lipopolysaccharide-Induced Inflammatory Mediators by Suppressing NF-κb Activation in Raw 264.7 Macrophages, Independent of the MAPKs Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
- 16. Aspergillusidone G Potentiates the Anti-Inflammatory Effects of this compound in LPS-Induced BV2 Microglia: A Bioinformatics and Experimental Study [mdpi.com]
Polaprezinc's Influence on Growth Factor Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polaprezinc, a chelate compound of zinc and L-carnosine, is a gastroprotective agent with a multifaceted mechanism of action. Beyond its established antioxidant and anti-inflammatory properties, this compound has demonstrated a significant ability to modulate the expression of various growth factors crucial for tissue repair and wound healing. This technical guide provides an in-depth analysis of the effects of this compound on the expression of key growth factors, detailing the experimental evidence, proposed signaling pathways, and methodologies used in pertinent studies.
Effect of this compound on Growth Factor Expression: Quantitative Data
This compound has been shown to upregulate the expression of several pro-angiogenic and mitogenic growth factors. The following tables summarize the quantitative data available from in vitro and in vivo studies.
| Growth Factor | Cell Line/Animal Model | This compound Concentration/Dose | Method of Detection | Result | Reference |
| Insulin-like Growth Factor I (IGF-I) | Human Umbilical Vein Endothelial Cells (HUVEC) | 10⁻⁹ M to 3 x 10⁻⁸ M | mRNA Level (Method not specified) | Increased IGF-I mRNA levels | [1] |
| Human Foreskin Fibroblast Cells | Not specified | BrdU Uptake | Increased cell proliferation (IGF-I mediated) | [1] | |
| Rabbit Gastric Fibroblasts | Not specified | RT-PCR | Increased IGF-I mRNA expression | [2] | |
| Diabetic Rats (STZ-induced) | >10 mg/kg (oral) | mRNA Level (Method not specified) | Partially corrected the decreased mucosal IGF-I mRNA expression | [3] | |
| Arthritic Rats (Adjuvant-induced) | 3-10 mg/kg (oral) | Not specified | Upregulation of IGF-1 production is suggested as the mechanism for improved ulcer healing. | [4] | |
| Vascular Endothelial Growth Factor (VEGF) | General (Review) | Not specified | Not specified | Promotes the expression of VEGF | [5] |
| basic Fibroblast Growth Factor (bFGF) | General (Review) | Not specified | Not specified | Promotes the expression of bFGF | [5] |
Note: While some studies report a "significant increase" in the expression of growth factors like PDGF-B and NGF in rat models treated with this compound (5, 10, or 30 mg/kg), specific quantitative fold changes were not available in the reviewed literature abstracts.
Experimental Protocols
In Vitro Studies
Cell Lines and Culture Conditions:
-
Human Umbilical Vein Endothelial Cells (HUVEC):
-
Isolation: Harvested from umbilical cords by collagenase treatment.
-
Culture Medium: Commonly cultured in Medium 199 supplemented with 10% fetal calf serum, thymidine, glutamine, heparin, and endothelial cell growth factor, or commercially available EGM-2 medium.
-
Culture Conditions: Incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Human Foreskin Fibroblasts:
-
Specific culture conditions were not detailed in the reviewed abstracts.
-
-
Rabbit Gastric Fibroblasts:
-
Specific culture conditions were not detailed in the reviewed abstracts.
-
-
MKN28 (Human Gastric Adenocarcinoma Cell Line):
-
Used as a model for gastric epithelial cells to study inflammatory responses.
-
Measurement of Growth Factor Expression:
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to measure the mRNA expression of IGF-I, Hepatocyte Growth Factor (HGF), and Transforming Growth Factor-alpha (TGF-α) in fibroblasts.[2]
-
Bromodeoxyuridine (BrdU) Uptake Assay: Utilized as an indirect measure of cell proliferation, which was shown to be dependent on IGF-I.[1]
In Vivo Studies
Animal Models:
-
Adjuvant-Induced Arthritic Rats: Arthritis was induced in male Dark Agouti rats via a single injection of Freund's Complete Adjuvant (FCA). Gastric ulcers were subsequently induced by thermal cauterization.[4]
-
Diabetic Rats: Diabetes was induced in rats by intraperitoneal injection of streptozotocin (STZ). Gastric lesions were then induced by oral gavage of 0.6 N HCl.[3]
Drug Administration and Dosage:
Measurement of Growth Factor Expression:
-
The specific methods for quantifying growth factor expression in the in vivo studies were not detailed in the available abstracts but are presumed to be methods such as RT-qPCR or Western blotting on tissue homogenates.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways through which this compound upregulates growth factor expression are still under investigation. However, the available evidence points towards a combination of direct and indirect effects, primarily driven by the zinc component of the molecule.
Paracrine Signaling in Wound Healing
Studies on gastric wound healing suggest a paracrine mechanism involving IGF-I.[2] In this model, this compound does not directly stimulate epithelial cell proliferation. Instead, it acts on mesenchymal cells (fibroblasts), inducing them to produce and secrete IGF-I. This secreted IGF-I then acts on neighboring epithelial cells, promoting their migration and proliferation, which are essential steps in wound repair.
Caption: Paracrine signaling of this compound-induced IGF-I in wound healing.
Role of Zinc and Potential Involvement of Zinc-Finger Transcription Factors
The zinc ion is a critical component for the activity of numerous transcription factors, particularly those containing "zinc-finger" domains. These proteins bind to specific DNA sequences to regulate gene expression. It is plausible that the zinc component of this compound influences the activity of such transcription factors, leading to the upregulation of growth factor genes. For instance, the promoter of the IGF-I receptor gene contains binding sites for the Sp1 zinc-finger transcription factor, which positively regulates its expression.[6] While this relates to the receptor, similar mechanisms could be at play for the growth factor genes themselves.
Anti-Inflammatory Effects and Crosstalk with Growth Factor Expression
This compound is known to inhibit the activation of the transcription factor Nuclear Factor-kappaB (NF-κB), a key regulator of the inflammatory response.[7][8] By suppressing NF-κB, this compound reduces the expression of pro-inflammatory cytokines. While this is primarily an anti-inflammatory mechanism, the reduction of a chronic inflammatory state can create a more favorable environment for tissue repair and may indirectly promote the expression of growth factors involved in the healing process. However, a direct link between NF-κB inhibition and growth factor upregulation by this compound has not been established.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Induction of Heat Shock Proteins and Cytoprotection
This compound has been shown to induce the expression of Heat Shock Proteins (HSPs), such as HSP70.[9] HSPs are molecular chaperones that play a critical role in protecting cells from stress and apoptosis. This cytoprotective effect helps to preserve the cellular machinery necessary for tissue repair, including the synthesis and secretion of growth factors.
Experimental Workflow for Investigating this compound's Effect on Growth Factor Expression
The following diagram outlines a typical experimental workflow for elucidating the effects of this compound on growth factor expression in an in vitro setting.
Caption: In vitro workflow for analyzing this compound's effect on growth factors.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent modulator of growth factor expression, particularly IGF-I, VEGF, and bFGF. This activity, coupled with its anti-inflammatory and antioxidant properties, underpins its therapeutic efficacy in promoting tissue repair and wound healing.
For drug development professionals and researchers, several key areas warrant further investigation:
-
Quantitative Dose-Response Studies: There is a need for comprehensive studies to quantify the dose-dependent effects of this compound on the expression of a wider range of growth factors (VEGF, bFGF, PDGF, NGF, etc.) at both the mRNA and protein levels.
-
Elucidation of Signaling Pathways: Further research is required to delineate the precise signaling pathways that link this compound administration to the upregulation of growth factor gene expression. This includes investigating the role of zinc-finger transcription factors and potential crosstalk with pathways such as MAPK and PI3K/Akt.
-
Detailed In Vivo Characterization: More detailed in vivo studies are needed to correlate the expression of growth factors with functional outcomes, such as angiogenesis and tissue regeneration, in various models of injury and disease.
A deeper understanding of these molecular mechanisms will facilitate the optimization of this compound's therapeutic applications and may pave the way for the development of novel therapies that target growth factor expression for tissue repair.
References
- 1. Effect of this compound (N-(3-aminopropionyl)-L-histidinato zinc), a novel antiulcer agent containing zinc, on cellular proliferation: role of insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulin-like growth factor I plays a role in gastric wound healing: evidence using a zinc derivative, this compound, and an in vitro rabbit wound repair model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts a salutary effect on impaired healing of acute gastric lesions in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on impaired healing of chronic gastric ulcers in adjuvant-induced arthritic rats--role of insulin-like growth factors (IGF)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The regulation of IGF-I receptor gene expression by positive and negative zinc-finger transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Protocols for Testing Polaprezinc in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polaprezinc, a chelate compound of L-carnosine and zinc, is utilized clinically for its mucosal protective properties, particularly in treating gastric ulcers.[1][2] Its therapeutic effects stem from a multifaceted mechanism of action that includes antioxidant, anti-inflammatory, and cytoprotective activities.[1][3] In vitro cell culture models are indispensable for elucidating these mechanisms and evaluating the efficacy of this compound. These application notes provide a comprehensive overview and detailed protocols for assessing the biological effects of this compound in a cell culture setting.
Key In Vitro Applications & Mechanisms of Action:
-
Cytoprotection and Anti-Apoptosis: this compound has demonstrated significant protective effects against cellular damage induced by various stressors, including oxidative agents like hydrogen peroxide (H₂O₂) and drugs such as acetaminophen.[4][5] A key mechanism is the up-regulation of cytoprotective Heat Shock Proteins (HSPs), particularly HSP70 and HSP27, which help cells withstand stress and prevent apoptosis.[4][5] Studies have shown that this compound can inhibit indomethacin-induced apoptosis by suppressing caspase-3 activation.[5]
-
Anti-inflammatory Effects: this compound exhibits potent anti-inflammatory properties by down-regulating the expression of pro-inflammatory cytokines.[6] It has been shown to inhibit the secretion of Interleukin-8 (IL-8) induced by Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).[6][7] This effect is mediated through the suppression of the Nuclear Factor-kappaB (NF-κB) signaling pathway, a central regulator of inflammation.[6][7] this compound can inhibit the phosphorylation of IκB-α, preventing the activation and nuclear translocation of NF-κB.[6][7]
-
Antioxidant Activity: The compound is a potent antioxidant, capable of scavenging free radicals and reactive oxygen species (ROS).[3] This activity helps protect cells from oxidative damage, a common pathway for injury in many pathological conditions.[3][8] this compound has been shown to inhibit lipid peroxidation and reduce superoxide generation in various cell models.[5][8]
Data Presentation
Table 1: Summary of this compound's Cytoprotective Effects In Vitro
| Cell Line | Stressor/Stimulus | This compound Concentration | Observed Effect | Assay Used | Reference(s) |
| Human Colon (CaCo2) | Hydrogen Peroxide (H₂O₂) | 10-100 µmol/L | Increased cell viability, up-regulated HSP27 & HSP72 | MTT, Western Blot | [4] |
| Mouse Primary Hepatocytes | Acetaminophen (APAP) | 100 µM | Improved cell viability, induced HSP70, inhibited lipid peroxidation | WST-8, Western Blot, LPO Assay | [5][9] |
| Rat Gastric Mucosal Cells | Hydrogen Peroxide (H₂O₂), Ethanol | Submillimolar | Prevented cell injury and monolayer disruption | 51Cr Release, Cytochrome C Reduction | [1][8] |
| Human Lung Epithelial (A549) | Cadmium Chloride (CdCl₂) | Not specified | Inhibited apoptosis, suppressed ROS production | Not specified | [2] |
| Human Endothelial (HUVEC) | Low serum conditions | 10⁻⁹ - 3x10⁻⁸ M | Increased cell proliferation, increased IGF-I mRNA | BrdU Uptake, Cell Counting, qPCR | [10] |
Table 2: Summary of this compound's Anti-inflammatory Effects In Vitro
| Cell Line | Stimulus | This compound Concentration | Target Measured | Observed Effect | Assay Used | Reference(s) |
| Gastric Epithelial (MKN28) | TNF-α, IL-1β, H₂O₂ | up to 300 µM | IL-8 (secretion & mRNA), NF-κB activation, IκB-α phosphorylation | Down-regulation/inhibition | ELISA, Northern Blot, EMSA, Western Blot | [6][7] |
| Gastric Cancer (MKN 45) | H. pylori water extract | 10⁻⁷ - 10⁻⁵ M | IL-8 production, CD11b/CD18 expression on PMNs | Inhibition | ELISA, Flow Cytometry | [11][12] |
| BV2 Microglia | Lipopolysaccharide (LPS) | 10-75 µM | NO, ROS, iNOS, COX-2, IL-6, TNF-α, IL-1β | Reduction/inhibition | Griess Assay, qRT-PCR, Western Blot | [13] |
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: A typical experimental workflow for testing this compound.
Experimental Protocols
Protocol 1: Assessment of Cytoprotective Effects on Cell Viability (MTT Assay)
Objective: To quantify the protective effect of this compound against a cytotoxic agent by measuring cell metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[14] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[14][15]
Materials:
-
Selected cell line (e.g., CaCo2 human colon cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Cytotoxic agent (e.g., H₂O₂)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 10, 30, 100 µM).[4] Include a "vehicle control" group without this compound. Incubate for a specified pre-treatment period (e.g., 6 hours).[4]
-
Induction of Injury: After pre-treatment, introduce the cytotoxic agent. For example, add H₂O₂ to a final concentration of 20 µM to all wells except the "untreated control" group.[4]
-
Incubation: Incubate the plate for the duration of the cytotoxic challenge (e.g., 1 hour).[4]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control group:
-
% Viability = (Absorbance of Treated Sample / Absorbance of Control) x 100
-
-
Compare the viability of cells treated with the stressor alone versus those pre-treated with this compound.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound's cytoprotective effect is mediated by a reduction in intracellular ROS levels.
Principle: This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS.[17][18] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[17]
Materials:
-
DCFH-DA fluorescent probe
-
Cell line cultured on black, clear-bottom 96-well plates or on coverslips
-
This compound and an oxidative stressor (e.g., H₂O₂)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture & Treatment: Seed and treat cells with this compound and the stressor as described in Protocol 1 (Steps 1-3).
-
Probe Loading: After the treatment period, remove the medium and wash the cells gently with pre-warmed HBSS.
-
Incubation with Probe: Add 100 µL of working DCFH-DA solution (e.g., 10 µM in HBSS) to each well. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells twice with HBSS to remove any extracellular probe.
-
Measurement: Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm). Alternatively, visualize and capture images using a fluorescence microscope.
Data Analysis:
-
Normalize the fluorescence intensity of each sample to the cell number if significant cell death occurred.
-
Express ROS levels as a percentage relative to the control group (stressor alone). A decrease in fluorescence in this compound-treated groups indicates antioxidant activity.
Protocol 3: Quantification of Apoptosis by TUNEL Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, and to assess the anti-apoptotic effect of this compound.[19]
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA strand breaks.[19][20] The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently-tagged dUTP) onto the 3'-hydroxyl ends of fragmented DNA. These incorporated labels can then be visualized by fluorescence microscopy or quantified by flow cytometry.[21]
Materials:
-
Cells cultured on sterile coverslips or chamber slides
-
This compound and an apoptosis-inducing agent
-
Commercial TUNEL assay kit (containing TdT enzyme, labeled dUTPs, buffers)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture & Treatment: Grow cells on coverslips and treat with this compound followed by an apoptosis-inducing stimulus. Include appropriate positive and negative controls.
-
Fixation: After incubation, wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cells for 5-10 minutes on ice or at room temperature.
-
TUNEL Reaction: Wash the cells and perform the TUNEL labeling reaction according to the manufacturer's protocol. This typically involves incubating the cells with the TdT enzyme and labeled nucleotide mixture in a humidified chamber for 1 hour at 37°C in the dark.
-
Staining and Mounting: Wash the cells to remove unincorporated nucleotides. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualization: Observe the slides under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence (TUNEL positive), while non-apoptotic cells will only show the nuclear counterstain (e.g., blue for DAPI).
Data Analysis:
-
Quantify the apoptotic index by counting the number of TUNEL-positive nuclei and the total number of nuclei in several random fields of view.
-
Apoptotic Index (%) = (Number of TUNEL-positive cells / Total number of cells) x 100
-
Protocol 4: Analysis of Inflammatory Response by ELISA
Objective: To quantify the secretion of a pro-inflammatory cytokine (e.g., IL-8) from cells and to determine the inhibitory effect of this compound.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay used to detect and quantify substances such as proteins. A sandwich ELISA is commonly used for cytokines. A capture antibody specific to the target cytokine is pre-coated onto a microplate. The cell culture supernatant is added, and the cytokine binds to the antibody. A second, biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that produces a measurable color change proportional to the amount of bound cytokine.
Materials:
-
Cell line (e.g., MKN28 gastric epithelial cells)
-
This compound and an inflammatory stimulus (e.g., TNF-α)
-
Commercial IL-8 ELISA kit (containing pre-coated plates, detection antibody, standards, conjugate, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Culture and Supernatant Collection: Seed cells in a 24-well or 48-well plate. Treat with this compound and/or an inflammatory stimulus (e.g., 10 ng/mL TNF-α).[7] Incubate for a defined period (e.g., 24 hours).
-
Collection: After incubation, collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and debris.
-
ELISA Protocol: Perform the ELISA according to the kit manufacturer's instructions.
-
Add standards and supernatant samples to the appropriate wells of the pre-coated plate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark for color development.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Immediately read the absorbance at 450 nm.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to interpolate the concentration of IL-8 in each unknown sample.
-
Compare the IL-8 levels in supernatants from stimulated cells with and without this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound (N-(3-aminopropionyl)-L-histidinato zinc), a novel antiulcer agent containing zinc, on cellular proliferation: role of insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Inhibitory effect of this compound on the inflammatory response to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell Apoptosis Assay - Elabscience [elabscience.com]
Application Notes and Protocols for Evaluating Polaprezinc in Animal Models of Gastric Ulcers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing gastric ulcers in animal models to evaluate the efficacy of polaprezinc. The included methodologies for ethanol-induced, water immersion restraint stress-induced, and nonsteroidal anti-inflammatory drug (NSAID)-induced ulcer models are accompanied by data on the effects of this compound and an overview of its mechanistic pathways.
Introduction to this compound in Gastric Ulcer Research
This compound, a chelate compound of L-carnosine and zinc, is a gastroprotective agent used in the treatment of gastric ulcers.[1] Its mechanism of action is multifaceted, encompassing antioxidant, anti-inflammatory, and cytoprotective effects that promote the healing of the gastric mucosa.[2][3] Animal models are crucial for pre-clinical evaluation of this compound's therapeutic potential, allowing for the investigation of its efficacy and mechanism of action in a controlled setting.
Experimental Protocols for Gastric Ulcer Induction and this compound Evaluation
The following are detailed protocols for three common animal models of gastric ulcers used to assess the protective effects of this compound.
Ethanol-Induced Gastric Ulcer Model
This model is used to simulate acute alcohol-induced gastric injury.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Absolute ethanol
-
This compound
-
Vehicle (e.g., distilled water or 1% carboxymethyl cellulose)
-
Oral gavage needles
Protocol:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard laboratory chow and water for at least one week prior to the experiment.
-
Fasting: Fast the rats for 24 hours before ulcer induction, with free access to water.
-
Grouping and Treatment: Divide the rats into the following groups (n=6-8 per group):
-
Normal Control: No treatment.
-
Ulcer Control: Administer vehicle orally.
-
This compound Treatment Groups: Administer this compound orally at various doses (e.g., 5, 10, 30 mg/kg).
-
-
Ulcer Induction: One hour after treatment, orally administer 1 mL of absolute ethanol to each rat (except the normal control group) to induce gastric ulcers.
-
Euthanasia and Sample Collection: One hour after ethanol administration, euthanize the rats by cervical dislocation or CO2 asphyxiation.
-
Stomach Excision and Ulcer Evaluation: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.
-
Ulcer Index Determination: Macroscopically examine the gastric mucosa for hemorrhagic lesions. The ulcer index can be calculated by measuring the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the ulcer index.
-
Biochemical Analysis: Collect gastric tissue for the analysis of markers of oxidative stress (e.g., malondialdehyde [MDA], superoxide dismutase [SOD], glutathione [GSH]) and inflammation (e.g., myeloperoxidase [MPO], inflammatory cytokines).
Water Immersion Restraint Stress (WIRS)-Induced Gastric Ulcer Model
This model mimics stress-induced gastric mucosal damage.[4]
Materials:
-
Male Wistar rats (200-250 g)
-
Restraint cages or devices
-
Water bath
-
This compound
-
Vehicle
Protocol:
-
Animal Acclimatization: As described for the ethanol-induced model.
-
Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Grouping and Treatment: Divide rats into groups as described for the ethanol-induced model. Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally.[5]
-
Stress Induction: One hour after treatment, place the rats in restraint cages and immerse them vertically in a water bath at 23 ± 1°C to the level of the xiphoid process for a period of 6-7 hours.[6]
-
Euthanasia and Sample Collection: Immediately after the stress period, euthanize the rats.
-
Stomach Excision and Ulcer Evaluation: Excise the stomach and evaluate the ulcer index as described previously. Lesions in this model typically appear as elongated hemorrhagic streaks.
-
Biochemical Analysis: Process gastric tissue for biochemical analysis as described above.
NSAID (Indomethacin)-Induced Gastric Ulcer Model
This model is relevant for studying ulcers caused by nonsteroidal anti-inflammatory drugs.
Materials:
-
Male Wistar rats (150-200 g)
-
Indomethacin
-
Vehicle (e.g., 1% carboxymethyl cellulose)
-
This compound
Protocol:
-
Animal Acclimatization: As previously described.
-
Fasting: Fast the rats for 24 hours before the experiment, with access to water.
-
Grouping and Treatment: Divide rats into groups as previously described. Administer this compound or vehicle orally.
-
Ulcer Induction: One hour after treatment, orally administer indomethacin (e.g., 30 mg/kg) to induce gastric ulcers.[7]
-
Euthanasia and Sample Collection: Four to six hours after indomethacin administration, euthanize the rats.[8]
-
Stomach Excision and Ulcer Evaluation: Excise the stomach and determine the ulcer index as previously described.
-
Biochemical Analysis: Process gastric tissue for biochemical analysis as described above.
Data Presentation
The following tables summarize the quantitative effects of this compound in the described animal models.
Table 1: Effect of this compound on Ethanol-Induced Gastric Ulcers
| Treatment Group | Dose (mg/kg) | Ulcer Index (mean ± SD) | MDA Level | SOD Activity | Reference |
| Ulcer Control | - | High | Increased | Decreased | [3] |
| This compound | 5 | Reduced | Decreased | Increased | [3] |
| This compound | 10 | Significantly Reduced | Decreased | Increased | [3] |
| This compound | 30 | Markedly Reduced | Significantly Decreased | Significantly Increased | [3] |
Table 2: Effect of this compound on Water Immersion Restraint Stress-Induced Gastric Ulcers
| Treatment Group | Dose (mg/kg) | Ulcer Index (mean ± SD) | MPO Activity | Reference |
| Ulcer Control | - | High | Increased | [5][9] |
| This compound | 3 | Reduced | Decreased | [5] |
| This compound | 10 | Significantly Reduced | Decreased | [5] |
| This compound | 30 | Markedly Reduced | Significantly Decreased | [5] |
Table 3: Effect of this compound on Indomethacin-Induced Gastric Ulcers
| Treatment Group | Dose (mg/kg) | Ulcer Index (mean ± SD) | Apoptosis | Reference |
| Ulcer Control | - | High | Increased | [10][11] |
| This compound | - | Dose-dependently reduced | Suppressed | [10][11] |
Mechanism of Action of this compound
This compound exerts its gastroprotective effects through several signaling pathways.
Experimental Workflow and Logic
Caption: Experimental workflow for evaluating this compound.
Signaling Pathways of this compound's Gastroprotective Effects
This compound's protective mechanisms involve the inhibition of inflammatory pathways and the induction of cytoprotective proteins.
Caption: this compound's signaling pathways in gastric protection.
A key mechanism of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] Inflammatory stimuli activate NF-κB, leading to the transcription of pro-inflammatory genes and subsequent mucosal damage. This compound has been shown to suppress the activation of NF-κB, thereby reducing inflammation.[2]
Furthermore, this compound induces the expression of cytoprotective proteins, including heat shock proteins (HSPs) such as HSP70 and HSP27, and heme oxygenase-1 (HO-1).[13][14] These proteins protect cells from oxidative stress and apoptosis, contributing to the maintenance of mucosal integrity and the promotion of ulcer healing.[15][16] The zinc component of this compound is thought to play a significant role in these protective effects.[10]
References
- 1. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gastric mucosal damage in water immersion stress: Mechanism and prevention with GHRP-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protection by this compound, an anti-ulcer drug, against indomethacin-induced apoptosis in rat gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heat shock protein 70-dependent protective effect of this compound on acetylsalicylic acid-induced apoptosis of rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantification of Polaprezinc in Biological Tissues
Introduction
Polaprezinc (N-(3-aminopropionyl)-L-histidinato zinc) is a chelate compound of L-carnosine and zinc, widely used as an anti-ulcer drug. It exhibits mucosal protective effects, promotes ulcer healing, and possesses antioxidant properties. Accurate quantification of this compound, or more specifically its components (the L-carnosine moiety and zinc), in biological tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the analysis of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Method 1: Quantification of the Intact this compound Moiety or its L-Carnosine Component via HPLC
This method is suitable for determining the concentration of the organic component of this compound, which is often analyzed as L-carnosine after appropriate sample treatment, or the intact molecule in simpler matrices.
Experimental Protocol
-
Sample Preparation (Tissue Homogenization & Extraction):
-
Accurately weigh approximately 100-200 mg of the frozen biological tissue sample (e.g., gastric mucosa, liver).
-
Add 1 mL of ice-cold 10% trichloroacetic acid (TCA) or perchloric acid to the tissue in a microcentrifuge tube.
-
Homogenize the tissue on ice using a sonicator or a mechanical homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant, which contains the analyte.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of L-carnosine or this compound in the same acid used for extraction.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration in the tissue sample by interpolating its peak area from the calibration curve. The final concentration should be expressed per gram of tissue weight.
-
Workflow Diagram
Caption: Workflow for HPLC quantification of this compound's organic component.
Method 2: Quantification of Total Zinc Content via ICP-MS
This highly sensitive method measures the total zinc concentration in the tissue. By comparing the zinc levels in treated versus untreated tissues, the contribution from this compound administration can be inferred.
Experimental Protocol
-
Sample Preparation (Acid Digestion):
-
Accurately weigh approximately 50-100 mg of the biological tissue sample into a clean, acid-washed digestion vessel.
-
Add 2 mL of trace-metal grade concentrated nitric acid (HNO₃).
-
Allow the sample to pre-digest at room temperature for 1-2 hours in a fume hood.
-
Place the vessel in a microwave digestion system and apply a suitable temperature program (e.g., ramp to 200°C over 15 minutes and hold for 20 minutes).
-
After cooling, quantitatively transfer the clear digest to a 15 mL volumetric flask.
-
Dilute the sample to the final volume with ultrapure water (18.2 MΩ·cm). The final acid concentration should be around 2-5%.
-
-
ICP-MS Instrumental Conditions:
-
ICP-MS System: Any modern ICP-MS system.
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Carrier Gas Flow: ~1.0 L/min (optimize for sensitivity).
-
Sample Uptake Rate: ~0.4 mL/min.
-
Isotopes Monitored: ⁶⁴Zn, ⁶⁶Zn, and ⁶⁸Zn. An internal standard (e.g., Yttrium-89) is recommended to correct for matrix effects and instrument drift.
-
Detector Mode: Pulse counting.
-
-
Quantification:
-
Prepare multi-element calibration standards containing zinc at various concentrations (e.g., 0, 1, 5, 10, 50, 100 µg/L) in the same acid matrix as the samples.
-
Generate a calibration curve by plotting the signal intensity (counts per second) against the concentration.
-
The concentration of zinc in the digested sample is determined from the calibration curve. The final concentration is calculated back to the original tissue weight and expressed as µg/g.
-
Workflow Diagram
Caption: Workflow for total zinc quantification in tissues using ICP-MS.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound (measured as either its components or total zinc) in biological tissues from various studies. Note that concentrations can vary significantly based on dosage, time after administration, and the specific animal model used.
| Analytical Method | Biological Tissue | Species | Concentration Range Reported | Reference |
| HPLC | Rat Gastric Mucosa | Rat | 5 - 50 µg/g | Fictional, for illustration |
| LC-MS/MS | Human Plasma | Human | 10 - 200 ng/mL (as L-carnosine) | Fictional, for illustration |
| ICP-MS | Rat Liver | Rat | 25 - 150 µg/g (as total Zinc) | Fictional, for illustration |
| HPLC | Rat Plasma | Rat | 0.5 - 10 µg/mL (as L-carnosine) | Fictional, for illustration |
| ICP-OES | Mouse Stomach | Mouse | 40 - 300 µg/g (as total Zinc) | Fictional, for illustration |
Disclaimer: The data in this table is illustrative and intended to provide a general sense of expected concentration ranges. Please refer to specific published literature for precise values related to your experimental conditions.
Conclusion
The choice of analytical method for quantifying this compound depends on the specific research question. HPLC-based methods are ideal for studying the pharmacokinetics of the intact drug or its L-carnosine moiety, providing information on absorption and distribution of the organic component. In contrast, ICP-MS offers superior sensitivity for measuring total zinc accumulation in tissues, which is essential for understanding the elemental distribution and potential for zinc-related physiological effects resulting from this compound administration. Combining these analytical approaches can provide a comprehensive understanding of the compound's behavior in a biological system.
Application Notes and Protocols: Polaprezinc in Gastrointestinal Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polaprezinc's therapeutic effects are attributed to its ability to promote mucosal healing and protection through several mechanisms, including antioxidant activity, anti-inflammatory effects, and the stimulation of growth factors.[1][3] It has been investigated for its utility in treating gastric ulcers, preventing chemotherapy- and radiotherapy-induced oral mucositis, as an adjunct in Helicobacter pylori eradication, and for mitigating NSAID-induced intestinal damage.[4][5][6][7]
Key Applications and Efficacy
This compound has demonstrated efficacy in various gastrointestinal conditions. The following tables summarize the quantitative data from key studies.
Table 1: Efficacy of this compound in Oral Mucositis
| Study Population | Treatment Group | Control Group | Outcome Measure | Result | Reference |
| Patients receiving chemotherapy followed by hematopoietic stem cell transplantation (HSCT) | This compound (PZ) lozenge treatment started before chemotherapy | PZ lozenges initiated after onset of Grade 2 oral mucositis | Incidence of Grade ≥2 oral mucositis | 22.0% in PZ group vs. 44.7% in control group (P = .025) | [3][4] |
| Head and neck cancer patients receiving radiotherapy | This compound (PZ) oral rinse | No PZ treatment | Incidence of Grade 3 mucositis (symptoms) | 39.3% in PZ group vs. 60.7% in control group (P=0.18) | [8] |
| Head and neck cancer patients receiving radiotherapy | This compound suspension in sodium alginate (P-AG) | Control | Incidence of Grade 3 oral mucositis | 16.5% in P-AG group vs. 52.0% in control group (p = .0003) | [9] |
| Patients receiving high-dose chemotherapy for HSCT | This compound suspension or lozenge | No premedication | Incidence of Grade ≥2 oral mucositis | Suspension: 23%, Lozenge: 13% vs. 74% in control group (p < 0.01) | [5] |
Table 2: Efficacy of this compound in Helicobacter pylori Eradication
| Study Design | Treatment Group | Control Group | Outcome Measure | Result | Reference |
| Prospective, multicenter, randomized clinical trial | Triple therapy + this compound (150 mg/day) | Triple therapy alone | H. pylori eradication rate (Intention-to-Treat) | 77.0% vs. 58.6% (P < 0.01) | [6] |
| Prospective, multicenter, randomized clinical trial | Triple therapy + this compound (150 mg/day) | Triple therapy alone | H. pylori eradication rate (Per-Protocol) | 81.1% vs. 61.4% (P < 0.01) | [6] |
| Meta-analysis of randomized controlled trials | This compound + Triple therapy | Triple therapy alone | H. pylori eradication rate (Intention-to-Treat) | 80.4% vs. 67.01% | [10] |
| Meta-analysis of randomized controlled trials | This compound + Triple therapy | Triple therapy alone | H. pylori eradication rate (Per-Protocol) | 86.8% vs. 70.9% | [10] |
| Randomized controlled trial with vonoprazan-based triple therapy | Vonoprazan, amoxicillin, clarithromycin + this compound (VACP) | Vonoprazan, amoxicillin, clarithromycin (VAC) | H. pylori eradication rate (Per-Protocol) | 100% in VACP group vs. 88.2% in VAC group (p = 0.025) | [11] |
Table 3: Efficacy of this compound in Other Gastrointestinal Conditions
| Condition | Study Population/Model | Treatment | Outcome Measure | Result | Reference |
| Low-dose aspirin-induced small-bowel injury | Patients on long-term low-dose aspirin | This compound (150 mg/day for 4 weeks) | Number of reddened lesions and erosions/ulcers | Significant decrease in the this compound group (P < 0.05) | [7][12] |
| Zinc Deficiency | Patients with baseline serum zinc < 70 µg/dL | This compound (300 mg) | Change in serum zinc concentration | Effective dose for this population | [13] |
| Zinc Deficiency | Patients with baseline serum zinc ≥ 70 µg/dL | This compound (150 mg) | Change in serum zinc concentration | Effective dose for this population | [13] |
Signaling Pathways and Mechanisms of Action
This compound exerts its gastroprotective effects through multiple signaling pathways. Its anti-inflammatory action is partly mediated by the inhibition of the NF-κB pathway. It also provides cytoprotection by inducing the expression of Heat Shock Proteins (HSPs) and antioxidant enzymes.
Anti-inflammatory Pathway
This compound has been shown to down-regulate the activation of NF-κB, a key transcription factor in the inflammatory response.[14][15] By inhibiting the phosphorylation of IκB-α, this compound prevents the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines like IL-8.[14][15]
Cytoprotective Pathway
This compound induces the expression of cytoprotective proteins, notably Heat Shock Protein 70 (HSP70) and Heme Oxygenase-1 (HO-1).[16][17][18][19] HSP70 acts as a molecular chaperone, protecting cells from stress-induced damage and apoptosis.[16][20] HO-1 is a potent antioxidant enzyme that contributes to the reduction of oxidative stress.[18]
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound in gastrointestinal disease research.
In Vitro Experimental Workflow
In Vitro Cytotoxicity Assay (51Cr Release Assay)
This protocol is adapted from a study investigating the protective effect of this compound on oxidant-mediated injury in primary monolayer cultures of rat gastric fundic mucosa.[21]
Objective: To quantify the protective effect of this compound against noxious agent-induced cell death.
Materials:
-
Primary monolayer cultures of rat gastric mucosal cells
-
This compound
-
Noxious agent (e.g., H2O2 or Ethanol)
-
51Cr (Sodium chromate)
-
Culture medium
-
Gamma counter
Procedure:
-
Culture rat gastric mucosal cells to form a monolayer in appropriate culture plates.
-
Label the cells by incubating them with 51Cr in the culture medium for a specified time (e.g., 1-2 hours).
-
Wash the cells to remove unincorporated 51Cr.
-
Pre-incubate the cells with various concentrations of this compound for a designated period.
-
Introduce the noxious agent (e.g., H2O2 or ethanol) to the culture medium.
-
Incubate for a time sufficient to induce cytotoxicity.
-
Collect the supernatant from each well.
-
Lyse the remaining cells in the wells to determine the maximum possible 51Cr release.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant and the cell lysate using a gamma counter.
-
Calculate the percentage of specific 51Cr release using the formula: % Specific Release = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100
Western Blot for HSP70 Induction
This protocol is based on a study that assessed HSP70 induction by this compound in mouse primary cultured hepatocytes.[16]
Objective: To determine the effect of this compound on the expression of HSP70.
Materials:
-
Cell line (e.g., mouse primary cultured hepatocytes or a gastric epithelial cell line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against HSP70
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 3, 6, 9 hours).[16][22]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Experimental Workflow
Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice
This protocol is a generalized procedure based on studies using a DSS-induced colitis model to evaluate the therapeutic effects of this compound.[23][24][25][26]
Objective: To assess the efficacy of this compound in an animal model of inflammatory bowel disease.
Materials:
-
Mice (e.g., C57BL/6 or ICR)
-
Dextran Sodium Sulfate (DSS)
-
This compound
-
Vehicle for this compound administration
-
Animal scales
-
Tools for tissue collection and processing
Procedure:
-
Acclimatize mice to the housing conditions.
-
Divide the mice into experimental groups (e.g., control, DSS only, DSS + this compound low dose, DSS + this compound high dose).[27]
-
Induce colitis by administering DSS (typically 2-5%) in the drinking water for a specified period (e.g., 5-7 days).[24][26]
-
Administer this compound or vehicle to the respective groups, typically by oral gavage or intrarectally, starting before, during, or after DSS administration, depending on the study design (preventive or therapeutic). Dosages in mouse models have ranged from 60 to 120 mg/kg.[27]
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the mice and collect the colons.
-
Measure the colon length and weight.
-
Perform macroscopic scoring of the colonic damage.
-
Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess inflammation and tissue damage.
-
Homogenize another portion of the colon for biochemical assays, such as measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or cytokine levels (e.g., TNF-α, IL-6).
Ethanol-Induced Gastric Ulcer Model in Rats
This protocol is based on studies investigating the gastroprotective effects of this compound in an ethanol-induced gastric injury model.[28][29][30][31][32]
Objective: To evaluate the ability of this compound to protect the gastric mucosa from ethanol-induced damage.
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley)
-
Absolute ethanol
-
This compound
-
Vehicle for this compound administration
-
Tools for tissue collection and analysis
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into experimental groups (e.g., control, ethanol only, ethanol + this compound at different doses).
-
Administer this compound (dosages in rat models have ranged from 5 to 30 mg/kg) or vehicle by oral gavage.[28][29]
-
After a specific time (e.g., 30-60 minutes), administer absolute ethanol (e.g., 1 mL/200g body weight) orally to induce gastric ulcers.[32]
-
After a further period (e.g., 1 hour), euthanize the rats.
-
Excise the stomachs and open them along the greater curvature.
-
Gently rinse the stomachs with saline.
-
Examine the gastric mucosa for lesions and calculate the ulcer index based on the number and severity of the lesions.
-
Collect gastric tissue for histological examination and biochemical analyses (e.g., measurement of antioxidant enzymes, inflammatory markers, and growth factors).[28][29]
Conclusion
This compound is a promising agent in the field of gastrointestinal research with a well-documented multifactorial mechanism of action. The provided application notes, quantitative data summaries, and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for various gastrointestinal diseases. Further research into its signaling pathways and clinical applications is warranted to fully elucidate its role in gastroenterology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound for prevention of oral mucositis in patients receiving chemotherapy followed by hematopoietic stem cell transplantation: A multi-institutional randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. This compound combined with clarithromycin-based triple therapy for Helicobacter pylori-associated gastritis: A prospective, multicenter, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces the severity of radiation-induced mucositis in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on oral mucositis, irradiation period, and time to discharge in patients with head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound-Based Therapy versus the Standard Triple Therapy for Helicobacter pylori Eradication: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effectiveness of this compound for low-dose aspirin-induced small-bowel mucosal injuries as evaluated by capsule endoscopy: a pilot randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound (Zinc Compound) on Zinc Deficiency: A Systematic Review and Dose-Response Meta-Analysis of Randomized Clinical Trials Using Individual Patient Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heat shock protein 70 is involved in this compound driven cell protection against Helicobacter pylori-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Heat shock protein 70-dependent protective effect of this compound on acetylsalicylic acid-induced apoptosis of rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Intrarectally administered this compound attenuates the development of dextran sodium sulfate-induced ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. socmucimm.org [socmucimm.org]
- 25. researchgate.net [researchgate.net]
- 26. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 27. scispace.com [scispace.com]
- 28. The effect of this compound on gastric mucosal protection in rats with ethanol-induced gastric mucosal damage: comparison study with rebamipide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. nanobioletters.com [nanobioletters.com]
- 31. researchgate.net [researchgate.net]
- 32. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Polaprezinc as a Research Tool in Wound Healing Studies
Introduction
Polaprezinc, a chelated compound of zinc and L-carnosine, is clinically established as a gastroprotective agent for treating gastric ulcers.[1][2][3] Its therapeutic success stems from a multifaceted mechanism of action that includes antioxidant, anti-inflammatory, and cytoprotective properties.[4][5][6] These characteristics make this compound an excellent tool for researchers, scientists, and drug development professionals to investigate the complex cellular and molecular processes underlying wound healing. These application notes provide a comprehensive guide to utilizing this compound in wound healing research, complete with detailed experimental protocols and data interpretation.
Mechanism of Action in Wound Healing
This compound's efficacy in promoting tissue repair is not due to a single mechanism but rather a combination of synergistic actions derived from its two components, zinc and L-carnosine.[1][5] Upon administration, it adheres to the damaged tissue, where it slowly dissociates, allowing for localized and sustained activity.[7]
-
Antioxidant Activity : The L-carnosine moiety is a potent scavenger of free radicals and reactive oxygen species (ROS), which are often elevated at wound sites and can cause cellular damage, exacerbating inflammation.[1][2][5] By mitigating oxidative stress, this compound helps protect cells and create a favorable environment for healing.[5]
-
Anti-inflammatory Effects : this compound has been shown to reduce the expression and release of pro-inflammatory cytokines, thereby dampening the inflammatory response that, if prolonged, can impede the healing process.[1][5][7]
-
Stimulation of Growth Factors : A key mechanism is its ability to induce the expression of critical growth factors. This compound stimulates mesenchymal cells and fibroblasts to produce Insulin-like Growth Factor-I (IGF-I), which in turn promotes the proliferation and migration of epithelial cells in a paracrine manner.[8][9] It also promotes the expression of other growth factors like Vascular Endothelial Growth Factor (VEGF), which is vital for angiogenesis (the formation of new blood vessels) in regenerating tissue.[5]
-
Cytoprotection and Cell Proliferation : The zinc component is crucial for stabilizing cell membranes and plays a significant role in protein and DNA synthesis, essential for cell proliferation.[2][5] this compound stimulates the proliferation and migration of cells that form granulation tissue, a critical step in wound repair.[4] It has also been shown to induce the expression of heat shock proteins (HSPs), which protect cells from stress and apoptosis.[4][10]
Key Signaling Pathways
This compound's influence on wound healing is mediated through several key signaling pathways. Understanding these pathways allows researchers to dissect the specific molecular events underlying tissue repair.
IGF-I Paracrine Signaling
A well-documented pathway involves the paracrine signaling of IGF-I. This compound does not act directly on epithelial cells to promote migration. Instead, it stimulates underlying mesenchymal cells (fibroblasts) to upregulate the expression and secretion of IGF-I.[8] This secreted IGF-I then binds to its receptor on adjacent epithelial cells, triggering downstream signaling cascades that promote both cell migration and proliferation, which are essential for closing the wound gap.[8][9]
Other potential pathways that warrant investigation include the Wnt signaling pathway , which has been implicated in studies using cocktails containing zinc and L-carnosine,[11][12] and pathways involving the YAP protein , which was shown to be modulated by this compound during bone fracture healing.[13]
Quantitative Data Summary
The following tables summarize quantitative data from key studies, providing a reference for dose and concentration selection.
Table 1: Summary of In Vivo Wound Healing Studies with this compound
| Animal Model | Species | This compound Dose | Key Quantitative Findings | Reference |
| Chronic Gastric Ulcer | Rat | 1, 3, 10 mg/kg/day (oral) | Dose-dependent decrease in ulcer area.[4] | [4] |
| Pressure Ulcer | Human | 150 mg/day (oral) | Significantly greater improvement in PUSH score vs. control.[11][12] | [11][12] |
| Low-dose Aspirin Injury | Human | 150 mg/day (oral) | Significant reduction in the number of small-bowel lesions.[4] | [4] |
| Bone Fracture | Mouse | 100 mg/kg/day (oral) | Accelerated fracture healing and increased osteoblast/osteoclast numbers.[13] | [13] |
Table 2: Summary of In Vitro Wound Healing Studies with this compound
| Cell Type | Assay | This compound Concentration | Key Quantitative Findings | Reference |
| Rabbit Gastric Fibroblasts | RT-PCR | Not Specified | Increased mRNA expression of IGF-I.[8] | [8] |
| Human Dermal Fibroblasts | Scratch Assay | Optimal dosages prepared | Cocktail containing zinc and L-carnosine increased fibroblast proliferation.[12] | [12] |
| Human Hepatocytes | Cell Viability Assay | 100 µM | Significantly inhibited lipid peroxidation and improved cell viability.[10] | [10] |
| hBMSCs | ALP Staining | 10, 20, 50 µM | Enhanced osteogenic potential of human bone marrow-derived mesenchymal stem cells.[13] | [13] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on wound healing.
Protocol 1: In Vitro Scratch (Wound Healing) Assay
This assay assesses the effect of this compound on cell migration, a crucial component of wound closure.
-
Cell Seeding : Seed fibroblasts (e.g., HDF, NIH/3T3) or epithelial cells into 6-well plates. Culture until a confluent monolayer is formed.
-
Serum Starvation : Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours to synchronize the cell cycle and minimize proliferation.
-
Creating the "Wound" : Using a sterile 200 µL pipette tip, create a straight scratch down the center of the cell monolayer.
-
Washing : Gently wash the wells twice with phosphate-buffered saline (PBS) to remove dislodged cells and debris.
-
Treatment : Add fresh low-serum medium containing different concentrations of this compound (e.g., 10, 50, 100 µM). Include a vehicle control (medium only). Note: As this compound is poorly soluble in water, prepare a stock solution in a suitable solvent like dilute HCl and neutralize, or use a pre-solubilized formulation if available, ensuring the final solvent concentration is non-toxic to cells.
-
Image Acquisition : Immediately after treatment (0 hours), capture images of the scratch in marked regions using an inverted microscope with a camera.
-
Incubation : Incubate the plates at 37°C and 5% CO₂.
-
Final Imaging : Capture images of the same marked regions at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis : Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point. Compare the closure rates between treated and control groups.
Protocol 2: In Vitro Cell Proliferation (BrdU) Assay
This protocol measures DNA synthesis to quantify this compound's effect on cell proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at a density that allows for growth over the experiment's duration. Allow cells to adhere for 24 hours.
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound and controls.
-
Incubation : Incubate for a period relevant to cell doubling time (e.g., 24-48 hours).
-
BrdU Labeling : Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well as per the manufacturer's instructions (e.g., from a commercial ELISA kit). Incubate for 2-4 hours to allow BrdU to be incorporated into the DNA of proliferating cells.
-
Fixation and Detection : Aspirate the labeling medium, fix the cells, and add the anti-BrdU antibody conjugated to a peroxidase enzyme.
-
Substrate Reaction : Wash the wells and add the substrate solution. The peroxidase will catalyze a color change.
-
Measurement : Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis : The absorbance is directly proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation. Normalize the results to the vehicle control.
Protocol 3: In Vivo Rodent Dermal Excisional Wound Model
This model evaluates the systemic effect of orally administered this compound on full-thickness skin wound healing.
-
Animal Preparation : Use 8-10 week old mice or rats. Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine). Shave and disinfect the dorsal surface.
-
Wound Creation : Create one or two full-thickness excisional wounds on the dorsum using a sterile 6-mm or 8-mm dermal biopsy punch.
-
Treatment Administration : Divide animals into a control group (receiving vehicle, e.g., water or saline) and a treatment group. Administer this compound daily via oral gavage (e.g., at 10, 30, or 100 mg/kg).
-
Wound Monitoring : Photograph the wounds daily or every other day with a ruler for scale.
-
Endpoint Collection : Euthanize subsets of animals at specific time points (e.g., days 3, 7, 14 post-wounding).
-
Data Analysis :
-
Wound Closure Rate : Measure the wound area from the photographs using image analysis software. Calculate the percentage of the remaining wound area relative to the initial wound.
-
Histology : Excise the entire wound bed and surrounding tissue. Fix in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and perform staining (e.g., Hematoxylin & Eosin for general morphology and re-epithelialization; Masson's Trichrome for collagen deposition).
-
Biochemical Analysis : Homogenize excised tissue to measure hydroxyproline content (an indicator of collagen) or cytokine levels via ELISA.
-
This compound is a versatile and powerful tool for probing the fundamental mechanisms of wound healing. Its pleiotropic effects—spanning antioxidant, anti-inflammatory, and growth factor-inducing activities—allow researchers to study the interplay of these processes in tissue repair. By employing the models and protocols outlined in these notes, scientists can effectively investigate specific cellular responses and signaling pathways, contributing to a deeper understanding of wound biology and the development of novel therapeutic strategies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. [Development of this compound research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Beneficial effect of this compound on cardiac function post-myocardial infarction: A prospective and randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insulin-like growth factor I plays a role in gastric wound healing: evidence using a zinc derivative, this compound, and an in vitro rabbit wound repair model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Drug repositioning of this compound for bone fracture healing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Polaprezinc in Taste Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taste disorders, a common yet often overlooked condition, can significantly impact a patient's quality of life and nutritional status. Zinc deficiency has been identified as a key factor in the etiology of taste disorders, and supplementation with zinc-containing compounds has emerged as a promising therapeutic strategy. Polaprezinc, a chelate compound of L-carnosine and zinc, has shown therapeutic effects in preclinical and clinical studies on taste disorders. Its mechanism of action is believed to involve the promotion of taste bud cell proliferation and regeneration.
These application notes provide a comprehensive overview of established and emerging experimental models for investigating the efficacy and mechanisms of this compound in the context of taste disorders. Detailed protocols for in vivo, in vitro, and clinical studies are presented to guide researchers in this field.
In Vivo Models: The Zinc-Deficient Rat Model
The zinc-deficient rat is the most widely used and well-characterized animal model for studying taste disorders and the therapeutic effects of zinc supplementation. This model recapitulates key aspects of the human condition, including altered taste preference and histological changes in the lingual epithelium.
Data Presentation: Summary of In Vivo Findings
| Parameter | Zinc-Sufficient Control | Zinc-Deficient Control | This compound-Treated (1-10 mg/kg) | Citation |
| Parakeratosis of the Tongue Epithelium | Absent | Present | Absent (at 3 and 10 mg/kg) | [1] |
| Ratio of Keratinizing Epithelium (Outer) | 9.6% | 36.9% | 13.7% (at 3 mg/kg), 12.3% (at 10 mg/kg) | [1] |
| Ratio of Keratinizing Epithelium (Inner) | 11.3% | 32.9% | 13.0% (at 3 mg/kg), 10.8% (at 10 mg/kg) | [1] |
| Taste Bud Cell Proliferation (PCNA-positive cells) | 75.5% | 32.2% | 70.3% (1 mg/kg), 83.1% (3 mg/kg), 81.2% (10 mg/kg) | [1] |
| Taste Bud Cell Proliferation (BrdU incorporation) | 50.8% | 45.0% | 50.2% (1 mg/kg), 53.5% (3 mg/kg), 52.5% (10 mg/kg) | [2] |
| Lingual Epithelium Zinc Concentration (µg/g) | N/A | 85 ± 4 | 105 ± 7 (1 mg/kg), 120 ± 3 (3 mg/kg), 124 ± 3 (10 mg/kg) | [3] |
| Preference for Quinine Hydrochloride (Bitter) | Normal Aversion | Increased Preference | Restored Aversion (at 3 and 10 mg/kg) | [2] |
| Preference for Sodium Chloride (Salty) | Normal Preference | Increased Preference | Restored Normal Preference (at 3 and 10 mg/kg) | [2] |
Experimental Protocols
1. Induction of Zinc Deficiency in Rats
-
Animals: Male Sprague-Dawley rats, 4 weeks old.
-
Diet:
-
Zinc-Sufficient (Control): A standard purified diet containing an adequate amount of zinc.
-
Zinc-Deficient: A purified diet with zinc content reduced to a level known to induce deficiency.
-
-
Duration: Feed the respective diets to the rats for a period of 28 days to establish zinc deficiency.[1]
2. This compound Administration
-
Grouping: Divide the zinc-deficient rats into multiple groups: a vehicle control group and several this compound treatment groups.
-
Dosage: Administer this compound orally at doses of 1, 3, and 10 mg/kg body weight, once daily.[1][2]
-
Duration: Continue the this compound administration for 28 days, concurrently with the zinc-deficient diet.[1]
3. Behavioral Testing: Two-Bottle Preference Test
This test assesses changes in taste perception by measuring the voluntary fluid intake of rats when presented with a choice between water and a taste solution.
-
Apparatus: Standard rat cages equipped with two drinking bottles.
-
Procedure:
-
Acclimatize the rats to the two-bottle setup for at least 48 hours with both bottles containing water.[4]
-
For the test, present the rats with a choice between one bottle of deionized water and one bottle of a taste solution (e.g., quinine hydrochloride for bitter taste, sodium chloride for salty taste).[2]
-
Measure the fluid intake from each bottle over a 24 or 48-hour period.[4]
-
To avoid positional preference, switch the positions of the two bottles at the midpoint of the testing period (e.g., after 24 hours in a 48-hour test).[4]
-
-
Data Analysis: Calculate the preference ratio for the taste solution as: (Volume of taste solution consumed / Total volume of fluid consumed) x 100%. A change in this ratio in zinc-deficient rats compared to controls, and its reversal by this compound, indicates an effect on taste perception.
4. Histological Analysis of the Tongue
-
Tissue Collection: At the end of the treatment period, euthanize the rats and excise the tongues.
-
Histopathology:
-
Fix the tongue tissue in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin.
-
Section the tissue and stain with hematoxylin and eosin (H&E) to assess for morphological changes such as parakeratosis.[1]
-
-
Immunohistochemistry for Cell Proliferation (BrdU and PCNA Staining):
-
BrdU Labeling:
-
Administer 5-bromo-2'-deoxyuridine (BrdU) to the rats via intraperitoneal injection prior to euthanasia. BrdU is a thymidine analog that incorporates into the DNA of proliferating cells during the S-phase of the cell cycle.[2][5]
-
Process the tongue tissue as described above.
-
Perform antigen retrieval on the tissue sections. A common method is incubation in warm hydrochloric acid (HCl) to denature the DNA and expose the BrdU epitope.[6]
-
Incubate the sections with a primary antibody against BrdU.[7]
-
Use a fluorescently labeled secondary antibody to detect the primary antibody.[7]
-
-
PCNA Staining:
-
Proliferating cell nuclear antigen (PCNA) is another marker for cell proliferation, with its expression peaking during the S-phase.[5]
-
After deparaffinization and rehydration of the tissue sections, perform antigen retrieval.
-
Incubate with a primary antibody against PCNA.[1]
-
Use an appropriate secondary antibody and detection system.
-
-
Quantification: Count the number of BrdU-positive or PCNA-positive cells within the taste buds and express this as a percentage of the total number of cells in the taste bud.[1][2]
-
5. Measurement of Zinc Concentration in Lingual Epithelium
-
Sample Preparation:
-
Excise the tongue and separate the lingual epithelium from the underlying muscle tissue.
-
Digest the epithelial tissue using an appropriate acid mixture (e.g., nitric acid).
-
-
Analysis:
-
Measure the zinc concentration in the digested sample using atomic absorption spectrometry.[8][9]
-
Prepare a series of zinc standards to create a calibration curve.
-
Aspirate the blank, standards, and samples into the atomic absorption spectrometer and record the absorbance.
-
Determine the zinc concentration in the samples from the calibration curve.
-
In Vitro Models: Exploring Cellular Mechanisms
While in vivo models are crucial for understanding the systemic effects of this compound, in vitro models offer a controlled environment to investigate its direct effects on taste cells and the underlying molecular pathways.
Experimental Protocols
1. Primary Taste Bud Cell Culture
-
Isolation of Taste Buds:
-
Cell Culture:
-
This compound Treatment: Once the primary cultures are established, they can be treated with varying concentrations of this compound to assess its direct effects on cell survival, proliferation, and differentiation.
2. Immortalized Taste Cell Lines
The use of immortalized human taste cell lines provides a more reproducible and scalable in vitro model.
-
Cell Line: An example is the immortalized human fungiform taste cell line generated through SV40 and hTERT immortalization.[13]
-
Culture Conditions:
-
Culture the cells in the recommended complete growth medium.
-
Subculture the cells using a gentle dissociation solution, as they can be sensitive to trypsin.[13]
-
-
This compound Treatment and Analysis: Treat the cells with this compound and assess various endpoints, such as cell viability (e.g., MTT assay), proliferation (e.g., BrdU incorporation), and changes in the expression of taste-related genes and proteins.
Investigating Signaling Pathways
This compound is thought to promote taste bud regeneration by influencing key signaling pathways. The Wnt/β-catenin and Sonic hedgehog (SHH) pathways are known to be crucial for taste bud cell renewal.[14][15]
Methods for Assessing Pathway Activation:
-
Western Blotting: Analyze the protein levels of key components of the Wnt/β-catenin (e.g., β-catenin, Lef1, Tcf7) and SHH pathways in taste cells treated with this compound.[15] An increase in the nuclear localization of β-catenin is a hallmark of Wnt pathway activation.[16]
-
Reporter Assays: Use reporter constructs (e.g., TOP-flash for Wnt signaling) that contain response elements for the transcription factors of these pathways linked to a reporter gene (e.g., luciferase). Transfect these reporters into taste cells and measure the reporter activity after this compound treatment.[16]
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of target genes of the Wnt/β-catenin (e.g., Axin2) and SHH pathways.[5]
Clinical Studies
Clinical trials are essential to confirm the efficacy and safety of this compound for the treatment of taste disorders in humans.
Data Presentation: Summary of Clinical Findings
| Study Design | Patient Population | This compound Dosage | Duration | Key Findings | Citation |
| Randomized, double-blind, placebo-controlled, multi-center | 109 patients with idiopathic taste disorders | 17 mg, 34 mg, or 68 mg oral zinc (as this compound) daily | 12 weeks | 68 mg zinc group showed significant improvement in gustatory sensitivity compared to placebo. | |
| Retrospective analysis | Ovarian cancer patient undergoing chemotherapy | Orally disintegrating tablets | N/A | Subjective improvement in taste disorder, increased serum zinc, and improved electrogustometric threshold. | [17] |
| Review of clinical applications | Patients with taste alteration | 68 mg daily | 12 weeks | Effective for patients with idiopathic taste disorders. | [18] |
| Retrospective study | Outpatients receiving cancer chemotherapy | 75 mg daily | N/A | Pretreatment with this compound prevented the occurrence of dysgeusia associated with radiochemotherapy in head and neck cancer patients. | [19] |
Experimental Protocols
1. Study Design
-
A randomized, double-blind, placebo-controlled, multi-center design is the gold standard for evaluating the efficacy of this compound.
2. Patient Population
-
Inclusion Criteria: Patients diagnosed with taste disorders, which can be idiopathic or secondary to conditions like zinc deficiency or chemotherapy.
-
Exclusion Criteria: Patients with conditions that could confound the assessment of taste, or those with contraindications to zinc supplementation.
3. Intervention
-
Treatment Group: Oral administration of this compound at a specified daily dose (e.g., equivalent to 68 mg of elemental zinc).
-
Control Group: Administration of a matching placebo.
-
Duration: A treatment period of at least 12 weeks is recommended to observe significant effects.
4. Assessment of Taste Function
-
Electrogustometry (EGM): An objective method to measure taste thresholds by applying a weak electrical current to different areas of the tongue.[20][21]
-
Procedure: A handheld probe delivers a controlled electrical stimulus to the tongue. The patient indicates when they perceive a sensation, often described as metallic or tingling. The minimum current required to elicit this sensation is the taste threshold.[20]
-
Interpretation: An increase in the taste threshold indicates a reduced taste sensitivity. Improvement is demonstrated by a decrease in the threshold.
-
-
Patient-Reported Outcome Measures (PROMs): Validated questionnaires are used to assess the patient's subjective experience of taste changes.
-
Examples:
-
Visual Analogue Scale (VAS): Patients rate the severity of their taste disturbance on a continuous line.[17][18]
-
Facial Hedonic Scale: Particularly useful for pediatric populations, this scale uses facial expressions to represent different levels of taste acceptability.[17][18]
-
Chemotherapy-induced Taste Alteration Scale (CiTAS): A specific tool to assess taste changes in cancer patients.
-
-
5. Biochemical Measurements
-
Serum Zinc Levels: Measure serum zinc concentrations at baseline and at regular intervals throughout the study to assess the patient's zinc status and the effect of supplementation.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Maintenance of rat taste buds in primary culture. | Semantic Scholar [semanticscholar.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. labs.icahn.mssm.edu [labs.icahn.mssm.edu]
- 6. nemi.gov [nemi.gov]
- 7. nemi.gov [nemi.gov]
- 8. epa.gov [epa.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Primary Culture of Mammalian Taste Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and Culture of Human Fungiform Taste Papillae Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wnt signaling interacts with Shh to regulate taste papilla development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-catenin is required for taste bud cell renewal and behavioral taste perception in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 16. bmjopen.bmj.com [bmjopen.bmj.com]
- 17. Evaluation of patient-reported outcome measurements as a reliable tool to measure acceptability of the taste of paediatric medicines in an inpatient paediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oiv.int [oiv.int]
- 19. thekingsleyclinic.com [thekingsleyclinic.com]
- 20. smelltest.eu [smelltest.eu]
- 21. Development of a Patient-Reported Outcome Measure (PROM) for Dysgeusia During Treatment With Smoothened (SMO) Inhibitors for Basal Cell Carcinomas: The SMO-iD Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
Polaprezinc in Animal Models of Radiation Proctitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiation therapy is a cornerstone of treatment for pelvic malignancies; however, it often leads to debilitating side effects, including radiation proctitis. This condition, characterized by inflammation and damage to the rectal mucosa, can significantly impair a patient's quality of life. Polaprezinc, a chelate compound of zinc and L-carnosine, has emerged as a promising therapeutic agent for mitigating radiation-induced mucosal damage. Its proposed mechanisms of action include potent antioxidant and anti-inflammatory effects.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in established animal models of radiation proctitis, intended to guide researchers in preclinical drug development and mechanistic studies.
Data Presentation
The efficacy of this compound in reducing the severity of acute radiation proctitis has been demonstrated in rat models. The following tables summarize the key quantitative findings from a representative study, highlighting the protective effects of rectally administered this compound.
Table 1: Endoscopic Evaluation of Rectal Mucosal Changes 10 Days Post-Irradiation
| Treatment Group | Mild Changes (%) | Severe Changes (%) |
| This compound (PZ+) | 71.4% | 28.6% |
| Ointment Base (PZ-) | 25.0% | 75.0% |
| Control (No Treatment) | 14.3% | 85.7% |
Table 2: Pathological Evaluation of Rectal Tissue 10 Days Post-Irradiation
| Treatment Group | Low-Grade Mucosal Damage (%) | Low-Grade Inflammation (%) | Shallow Depth of Inflammation (%) |
| This compound (PZ+) | 80.0% | 85.0% | 50.0% |
| Ointment Base (PZ-) | 58.3% | 41.7% | 33.3% |
| Control (No Treatment) | 42.9% | 42.9% | 4.8% |
Experimental Protocols
I. Induction of Radiation Proctitis in a Rat Model
This protocol describes the establishment of a standardized rat model of acute radiation proctitis.
Materials:
-
Female Wistar rats (5-8 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
X-ray irradiator equipped with a collimator
-
Rectal applicator (custom-made or commercially available)
-
Animal holding jigs for precise positioning
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rats using an appropriate method to ensure immobility and minimize distress during the irradiation procedure.
-
Positioning: Secure the anesthetized rat in a prone position on an irradiation jig.
-
Rectal Applicator Insertion: Gently insert a lead-shielded rectal applicator into the rectum to a predefined depth (e.g., 5 cm) to ensure targeted irradiation of the distal colon while shielding adjacent tissues.
-
Irradiation: Deliver a single dose of 17.5 Gy of X-rays to the rectal area. The dose rate should be calibrated and is typically in the range of 2-3 Gy/min.
-
Post-Irradiation Monitoring: After irradiation, return the rats to their cages and monitor them daily for signs of distress, weight loss, and changes in stool consistency. The peak of acute proctitis is typically observed between 7 and 15 days post-irradiation.
II. Preparation and Administration of this compound Rectal Formulation
This protocol provides a method for preparing a this compound formulation for rectal administration, based on patent literature for a suppository base which can be adapted for an ointment or enema.
Materials:
-
This compound powder
-
Suppository/Ointment Base:
-
Tristearin
-
Acyl calcium lactate
-
Microcrystalline cellulose
-
Carbomer
-
-
Alternative Enema Base:
-
pH 6.8 balanced salt solution
-
-
Syringes with flexible tips for rectal administration
-
Homogenizer or magnetic stirrer
Procedure for Ointment Preparation:
-
Melt the Base: In a suitable vessel, melt the tristearin and acyl calcium lactate at an appropriate temperature.
-
Disperse Powders: Gradually add the this compound powder, microcrystalline cellulose, and carbomer to the melted base while continuously mixing to ensure a homogenous dispersion.
-
Cooling and Storage: Allow the mixture to cool to a semi-solid consistency suitable for rectal administration. Store in airtight containers at a cool temperature.
Procedure for Enema Preparation:
-
Dissolution/Suspension: Prepare a pH 6.8 balanced salt solution.
-
Add this compound: Suspend the desired concentration of this compound (e.g., 60-120 mg/kg body weight) in the balanced salt solution. Use a homogenizer or magnetic stirrer to ensure a uniform suspension.
Administration:
-
Dosage: The typical dosage for rectal administration in rats is in the range of 60-120 mg/kg body weight, administered daily.
-
Administration: Gently restrain the rat and insert the flexible tip of a syringe containing the this compound formulation into the rectum. Slowly administer the desired volume.
III. Assessment of Radiation Proctitis
A. Endoscopic Evaluation:
-
Procedure: At the desired time point (e.g., 10 days post-irradiation), anesthetize the rat and perform a mini-endoscopy of the rectum.
-
Scoring: Grade the mucosal changes based on a validated scoring system. An example scoring system is as follows:
-
Grade 0: Normal mucosa
-
Grade 1: Mild erythema and edema
-
Grade 2: Moderate erythema, edema, and friability
-
Grade 3: Severe erythema, ulceration, and bleeding
-
Grade 4: Extensive ulceration, necrosis, and luminal narrowing
-
B. Pathological Evaluation:
-
Tissue Collection: Following euthanasia, resect the irradiated segment of the rectum.
-
Histological Preparation: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with hematoxylin and eosin (H&E).
-
Scoring: Evaluate the slides for mucosal damage, inflammation, and depth of inflammation using a grading system. An example is provided below:
-
Mucosal Damage:
-
Grade 0: Intact mucosa
-
Grade 1: Mild crypt distortion and epithelial atypia
-
Grade 2: Moderate crypt loss and ulceration
-
Grade 3: Severe and extensive ulceration
-
-
Inflammation:
-
Grade 0: No inflammatory infiltrate
-
Grade 1: Mild inflammatory cell infiltrate in the lamina propria
-
Grade 2: Moderate inflammatory infiltrate with crypt abscesses
-
Grade 3: Severe and diffuse inflammation
-
-
Depth of Inflammation:
-
Grade 1: Confined to the mucosa
-
Grade 2: Extending to the submucosa
-
Grade 3: Transmural inflammation
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rat model of radiation proctitis.
Proposed Signaling Pathway of this compound's Protective Effects
Caption: this compound's multifaceted mechanism in mitigating radiation-induced proctitis.
References
Unveiling the Action of Polaprezinc Against Helicobacter pylori: A Methodological Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polaprezinc, a chelate of zinc and L-carnosine, has emerged as a promising agent in the management of Helicobacter pylori infection, a primary cause of gastritis, peptic ulcers, and gastric cancer.[1][2] This document provides a comprehensive overview of the research methodologies employed to investigate the multifaceted mechanisms of this compound against H. pylori. It details experimental protocols for in vitro and in vivo studies, presents key quantitative data, and visualizes the involved signaling pathways and experimental workflows.
Mechanisms of Action of this compound Against H. pylori
This compound exerts its anti-H. pylori effects through a combination of direct and indirect mechanisms, primarily focusing on inhibiting inflammation, reducing oxidative stress, and potentially interfering with bacterial machinery.
Anti-inflammatory Effects
H. pylori infection triggers a robust inflammatory response in the gastric mucosa, characterized by the infiltration of neutrophils and the production of pro-inflammatory cytokines like Interleukin-8 (IL-8).[3][4] this compound has been shown to attenuate this inflammatory cascade.
Key Mechanisms:
-
Inhibition of NF-κB Activation: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including IL-8.[3][5] This inhibition is achieved by preventing the phosphorylation of IκB-α, a critical step in the NF-κB signaling pathway.[3][5]
-
Reduced IL-8 Production: By inhibiting NF-κB, this compound dose-dependently reduces the secretion of IL-8 from gastric epithelial cells stimulated with H. pylori extracts or pro-inflammatory cytokines.[3][4][6]
-
Decreased Neutrophil Adhesion: this compound inhibits the expression of adhesion molecules, such as CD11b and CD18, on the surface of neutrophils.[3][6] This reduction in adhesion molecules limits the ability of neutrophils to attach to the endothelial cells of blood vessels and infiltrate the gastric mucosa, thereby reducing inflammation-mediated tissue damage.[3][6]
Signaling Pathway:
Caption: this compound inhibits the NF-κB signaling pathway.
Antioxidant and Cytoprotective Effects
H. pylori generates reactive oxygen species (ROS) and other damaging molecules that contribute to gastric mucosal injury. This compound exhibits significant antioxidant properties.
Key Mechanisms:
-
Scavenging of Monochloramine: this compound effectively scavenges monochloramine, a potent oxidant produced by neutrophils that causes significant damage to gastric epithelial cells.[5][7]
-
Induction of Heat Shock Proteins (HSPs): this compound can induce the expression of heat shock proteins, which act as molecular chaperones to protect cells from stress and injury.
-
Mucosal Protection: By reducing inflammation and oxidative stress, this compound helps to maintain the integrity of the gastric mucosal barrier.[8]
Potential Direct Antibacterial Effects
While the primary mechanism of this compound is not direct bactericidal action, some studies suggest it may interfere with essential H. pylori functions.
Key Mechanisms:
-
Urease Inhibition: The zinc component of this compound may inhibit the activity of urease, an enzyme crucial for H. pylori survival in the acidic gastric environment.[9][10][11] Urease neutralizes stomach acid by producing ammonia, allowing the bacteria to colonize the gastric mucosa.
Experimental Protocols
This section details the methodologies for key experiments used to investigate the effects of this compound on H. pylori.
In Vitro Assays
Experimental Workflow:
References
- 1. journals.plos.org [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Inhibitory effect of this compound on the inflammatory response to Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound attenuates Helicobacter pylori-associated gastritis in Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Efficacy of quadruple regimen with this compound for gastric Helicobacter pylori infection eradication: protocol for a single-centre, single-blind, non-inferiority, randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound combined with clarithromycin-based triple therapy for Helicobacter pylori-associated gastritis: A prospective, multicenter, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Polaprezinc: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectroscopic characterization of polaprezinc, a chelate compound of L-carnosine and zinc.[1][2][3] this compound is a gastroprotective agent used in the treatment of gastric ulcers.[1][2][3][4] Its multifaceted mechanism of action involves antioxidant, anti-inflammatory, and cytoprotective pathways.[1][2][5][6] Accurate characterization of this drug substance is crucial for quality control, formulation development, and further research into its biological activities.
Physicochemical Properties of this compound
This compound is a white to yellowish-white crystalline powder.[1] It is practically insoluble in water, methanol, and ethanol, but soluble in dilute hydrochloric acid and sodium hydroxide solutions.[1]
| Property | Description | Reference |
| Chemical Name | catena-(S)-[µ-[N(α)-(3-aminopropionyl) histidinato (2-) N1, N2, O: N(τ)]-zinc] | [1] |
| Molecular Formula | C₉H₁₂N₄O₃Zn | |
| Molecular Weight | 289.61 g/mol | |
| Appearance | White to yellowish-white crystalline powder | [1] |
| Solubility | Practically insoluble in water, methanol, ethanol; Soluble in dilute HCl and NaOH | [1] |
Spectroscopic Techniques for Characterization
A combination of spectroscopic techniques is essential for the comprehensive characterization of this compound, confirming its identity, purity, and structural integrity.
Infrared (IR) Spectroscopy
Application: Infrared spectroscopy is a fundamental technique for the identification of this compound. The IR spectrum provides a unique fingerprint corresponding to the vibrational modes of its functional groups and the coordination of L-carnosine to the zinc ion.
Experimental Protocol: KBr Pellet Method
-
Principle: The sample is finely ground and dispersed in a potassium bromide (KBr) matrix, which is then compressed into a transparent pellet for analysis. KBr is transparent in the mid-IR region.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Add approximately 200 mg of dry, spectroscopic grade KBr powder to the mortar.
-
Gently mix the this compound and KBr powders, then grind the mixture until it is homogeneous.
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the this compound-KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically collected in the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
The spectrum should be compared to a reference spectrum of authenticated this compound.
-
Key vibrational bands to observe include:
-
N-H stretching vibrations of the amino and imidazole groups.
-
C=O stretching vibration of the carboxylate group, which will be shifted upon coordination to zinc.
-
Vibrations of the imidazole ring.
-
C-H stretching and bending vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for elucidating the coordination environment of the zinc ion and the conformation of the L-carnosine ligand in the solid state. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is particularly useful.
Experimental Protocol: ¹³C CP/MAS Solid-State NMR
-
Principle: This technique enhances the ¹³C signal by transferring polarization from abundant ¹H nuclei and removes anisotropic interactions by spinning the sample at a "magic angle" relative to the magnetic field.
-
Instrumentation: A solid-state NMR spectrometer.
-
Sample Preparation:
-
The this compound powder is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).
-
-
Data Acquisition (Typical Parameters):
-
Spectrometer Frequency: e.g., 100 MHz for ¹³C.
-
Magic Angle Spinning (MAS) Rate: 5-10 kHz.
-
Cross-Polarization Contact Time: 1-5 ms.
-
Recycle Delay: 5-10 s.
-
Proton Decoupling: High-power decoupling during acquisition.
-
-
Data Interpretation:
-
The ¹³C chemical shifts of the carbonyl, imidazole, and other carbons in L-carnosine will be altered upon chelation with zinc compared to free L-carnosine.
-
Analysis of the chemical shifts provides information on the coordination sites and the local electronic environment of each carbon atom.
-
| Carbon Atom | Expected Chemical Shift Region (ppm) |
| Carbonyl (COO⁻) | 170-180 |
| Imidazole C2 | 135-140 |
| Imidazole C4 | 130-135 |
| Imidazole C5 | 115-120 |
| α-CH (Histidine) | 50-60 |
| β-CH₂ (Histidine) | 25-35 |
| α-CH₂ (β-Alanine) | 35-45 |
| β-CH₂ (β-Alanine) | 30-40 |
Note: Specific chemical shifts should be assigned based on 2D correlation experiments and comparison with literature data for related zinc-histidine complexes.
UV-Visible (UV-Vis) Spectroscopy
Application: While this compound itself does not have strong chromophores in the visible region, UV-Vis spectroscopy can be employed for the quantitative analysis of zinc after a colorimetric reaction or for quantitative analysis of the L-carnosine component. A more common and robust method for quantification is High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Experimental Protocol: HPLC-UV for Quantitative Analysis
-
Principle: This method separates this compound from other components in a sample using a reversed-phase HPLC column, and the L-carnosine moiety is detected by its UV absorbance.
-
Instrumentation: An HPLC system with a UV detector, a C18 analytical column.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard of known concentration in a suitable solvent (e.g., dilute HCl).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing and dissolving the this compound-containing material in the same solvent.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Phosphate buffer (pH 3.0) : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the L-carnosine peak versus the concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Mass Spectrometry (MS)
Application: Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular weight of the zinc-carnosine complex and to study its fragmentation pattern, providing further structural confirmation.
Experimental Protocol: ESI-MS/MS
-
Principle: ESI generates gas-phase ions from a solution, which are then analyzed by a mass spectrometer. Tandem MS (MS/MS) involves selecting a specific ion and fragmenting it to obtain structural information.
-
Instrumentation: An ESI-tandem mass spectrometer (e.g., Q-TOF or ion trap).
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent system (e.g., water/methanol with a small amount of formic acid to promote ionization).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺ or other adducts.
-
Perform an MS/MS experiment by selecting the molecular ion as the precursor and inducing fragmentation through collision-induced dissociation (CID).
-
-
Data Interpretation:
-
The full scan spectrum should show a peak corresponding to the isotopic pattern of the this compound complex.
-
The fragmentation pattern in the MS/MS spectrum will show characteristic losses of neutral fragments (e.g., H₂O, CO) and cleavage of the peptide bond, providing confirmation of the L-carnosine structure.
-
Powder X-ray Diffraction (PXRD)
Application: PXRD is a critical technique for characterizing the solid-state nature of this compound, including its crystallinity and polymorphic form.
Experimental Protocol: Powder X-ray Diffraction
-
Principle: X-rays are diffracted by the crystalline lattice of the sample, producing a unique diffraction pattern based on the arrangement of atoms.
-
Instrumentation: A powder X-ray diffractometer.
-
Sample Preparation:
-
A small amount of the this compound powder is gently packed into a sample holder.
-
-
Data Acquisition:
-
The sample is irradiated with monochromatic X-rays (typically Cu Kα).
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
A typical 2θ range is 5-50°.
-
-
Data Interpretation:
-
The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure.
-
The positions (2θ values) and relative intensities of the diffraction peaks can be used to identify the crystalline phase and compare it with reference patterns.
-
Mechanism of Action: Key Signaling Pathways
This compound exerts its therapeutic effects through the modulation of several key signaling pathways.
Anti-inflammatory Effect: Inhibition of the NF-κB Pathway
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.[7][8][9] By preventing the phosphorylation and degradation of IκBα, this compound inhibits the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators like IL-8.[7][8][9]
Caption: this compound inhibits the NF-κB signaling pathway.
Cytoprotective Effect: Induction of Heat Shock Proteins (HSPs)
This compound induces the expression of heat shock proteins, particularly HSP70 and HSP27.[5][6][10][11] These molecular chaperones play a crucial role in protecting cells from stress-induced damage, such as that caused by oxidative stress and NSAIDs, by preventing protein aggregation and inhibiting apoptosis.[5][6][10][11]
Caption: this compound induces cytoprotective Heat Shock Proteins.
Antioxidant Effect: Activation of the Nrf2 Pathway
The antioxidant properties of this compound are partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant enzymes. This compound, likely through its zinc component, can lead to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of genes encoding antioxidant proteins like heme oxygenase-1 (HO-1).
References
- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. [Development of this compound research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. This compound down-regulates proinflammatory cytokine-induced nuclear factor-kappaB activiation and interleukin-8 expression in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Heat shock protein 70-dependent protective effect of this compound on acetylsalicylic acid-induced apoptosis of rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heat shock protein 70-dependent protective effect of this compound on acetylsalicylic acid-induced apoptosis of rat intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Oral Administration of Polaprezinc in Murine Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the oral administration of polaprezinc in various murine research models. This compound, a chelate of zinc and L-carnosine, is investigated for its therapeutic potential in diverse preclinical settings, leveraging its cytoprotective and anti-inflammatory properties.
Core Applications and Mechanisms of Action
This compound is primarily recognized for its mucosal protective effects in the gastrointestinal tract.[1] Its therapeutic actions are attributed to a combination of antioxidant activity, induction of heat shock proteins (HSPs), anti-inflammatory effects, and stimulation of growth factors.[1][2] In murine models, oral administration of this compound has been successfully applied to investigate its efficacy in mitigating:
The underlying mechanism often involves the induction of cytoprotective proteins like Heat Shock Protein 70 (HSP70), which helps protect cells from stress and apoptosis.[3][9][10] this compound's antioxidant properties help in scavenging free radicals and reducing oxidative stress, a key factor in many pathological conditions.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving the oral administration of this compound in murine models.
Table 1: Pharmacokinetic and Efficacy Data of Oral this compound in Mice
| Murine Model | This compound Dosage | Administration Route | Key Quantitative Outcomes | Reference |
| Acetaminophen-Induced Hepatotoxicity | 100 mg/kg | Oral | Increased plasma zinc concentration 1 hour post-administration.[3] | [3] |
| Endotoxin Shock | 10, 50, or 100 mg/kg | Oral | Dose-dependent increase in serum zinc, peaking at 1 hour.[4] | [4] |
| Endotoxin Shock | 100 mg/kg (2h before LPS) | Oral | Increased survival rate to 80% (vs. 20% in LPS alone).[4] | [4] |
| Endotoxin Shock | 100 mg/kg (2h before LPS) | Oral | Significantly inhibited increases in plasma nitric oxide and TNF-α.[4] | [4] |
| DSS-Induced Colitis | 15 mg/kg | Intrarectal | Significantly reduced Disease Activity Index (DAI) and histological scores.[7] | [7] |
| DSS-Induced Colitis | 15 mg/kg | Intrarectal | Suppressed the increase of myeloperoxidase (MPO) activity.[7] | [7] |
| DSS-Induced Colitis | 15 mg/kg | Intrarectal | Upregulated expression of HSP25 and HSP70 in colon tissues.[7] | [7] |
| 5-FU-Induced Intestinal Mucositis | Not specified | Oral | Significantly reduced diarrhea score and body-weight loss.[5] | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Acetaminophen-Induced Hepatotoxicity Model
This protocol is designed to evaluate the protective effects of this compound against drug-induced liver injury.
Materials:
-
Male mice
-
This compound
-
Acetaminophen (APAP)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose sodium salt solution)
-
Oral gavage needles
-
Blood collection supplies
-
Equipment for plasma analysis (e.g., for ALT activity) and liver tissue analysis (e.g., for HSP70 expression).
Procedure:
-
Animal Acclimatization: Acclimatize male mice for at least one week under standard laboratory conditions.
-
This compound Administration: Administer this compound orally at a dose of 100 mg/kg.[3] A control group should receive the vehicle alone.
-
Timing: Administer this compound 4 hours before the administration of acetaminophen.[3]
-
Induction of Hepatotoxicity: Administer acetaminophen orally at a dose of 500 mg/kg.[3]
-
Sample Collection: At designated time points post-APAP administration, collect blood samples to measure plasma alanine aminotransferase (ALT) activity as an indicator of liver damage.
-
Tissue Analysis: Euthanize mice and collect liver tissue to assess for HSP70 induction via methods such as Western blotting.[3]
Endotoxin Shock Model
This protocol evaluates the efficacy of this compound in a murine model of sepsis.
Materials:
-
Male mice
-
This compound
-
Lipopolysaccharide (LPS)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose sodium salt solution)[4]
-
Vehicle for LPS (e.g., 10% DMSO in PBS)[4]
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Blood collection supplies for cytokine and nitric oxide analysis.
Procedure:
-
Animal Acclimatization: House mice under standard conditions for at least one week prior to the experiment.
-
This compound Administration: Orally administer this compound at a dose of 100 mg/kg.[4] The control group receives the vehicle.
-
Timing: Administer this compound 2 hours prior to LPS injection for optimal protection.[4]
-
Induction of Endotoxemia: Administer LPS intraperitoneally at a dose of 40 mg/kg.[4]
-
Monitoring: Monitor mice for survival over a period of 96 hours.[4]
-
Biochemical Analysis: At various time points (e.g., 6, 12, 18, 24 hours) after LPS injection, collect blood to measure plasma levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[4]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This protocol details the use of this compound in a model of inflammatory bowel disease.
Materials:
-
Male mice
-
This compound
-
Dextran Sulfate Sodium (DSS)
-
Vehicle for this compound
-
Intrarectal administration catheter
-
Equipment for histological analysis and myeloperoxidase (MPO) assay.
Procedure:
-
Animal Acclimatization: Acclimatize mice for one week.
-
Induction of Colitis: Provide mice with drinking water containing DSS (e.g., 6% DSS) to induce colitis.[8]
-
This compound Treatment: Administer this compound intrarectally at a dose of 15 mg/kg daily for 7 days, starting from the initiation of DSS administration.[7]
-
Clinical Assessment: Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the colon.
-
Histological Analysis: Fix a segment of the colon in formalin for histological assessment of inflammation and tissue damage.
-
Biochemical Analysis: Use another segment of the colon to measure MPO activity as an indicator of neutrophil infiltration.
-
Protein Expression Analysis: Analyze colon tissue for the expression of HSP25 and HSP70 via Western blotting.[7]
Signaling Pathways
This compound exerts its protective effects through the modulation of several key signaling pathways.
HSP70-Mediated Cytoprotection
Oral administration of this compound, particularly its zinc component, leads to the upregulation of Heat Shock Protein 70 (HSP70).[3][10] HSP70 acts as a molecular chaperone, protecting cells from stress-induced apoptosis and damage.[3][11] This pathway is crucial for its protective effects against acetaminophen-induced hepatotoxicity.[3]
Anti-inflammatory and Antioxidant Pathways
This compound demonstrates significant anti-inflammatory and antioxidant activities.[1] It can reduce the production of pro-inflammatory mediators like TNF-α and nitric oxide.[4] Its antioxidant properties, partly attributed to the L-carnosine component, involve scavenging reactive oxygen species (ROS).[1] In the context of DSS-induced colitis, this compound suppresses the production of pro-inflammatory cytokines such as TNF-α and IFN-γ.[7]
These protocols and notes are intended to serve as a comprehensive guide for researchers. It is recommended to consult the original research articles for further details and to adapt the protocols as necessary for specific experimental designs. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Protects Mice against Endotoxin Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Administration of this compound Attenuates Fluorouracil-induced Intestinal Mucositis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. This compound (N-(3-aminopropionyl)-L-histidinato zinc) ameliorates dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrarectally administered this compound attenuates the development of dextran sodium sulfate-induced ulcerative colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Polaprezinc Aqueous Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of polaprezinc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound, also known as zinc L-carnosine, is a chelate compound composed of zinc and L-carnosine.[1][2][3] It is characterized as a white or yellowish-white crystalline powder that is almost insoluble in water, methanol, ethanol, and ether.[4][5] This poor aqueous solubility can limit its dissolution rate and bioavailability when administered orally, which is a significant challenge in the development of pharmaceutical dosage forms.[6][7] this compound is, however, soluble in dilute hydrochloric acid, dilute nitric acid, and sodium hydroxide solutions.[4][5]
Q2: What are the primary strategies for improving the aqueous solubility of poorly soluble drugs like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). These can be broadly categorized as physical and chemical modifications.[8] Common approaches include:
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution.[8][9][10]
-
Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area, which can lead to enhanced solubility and dissolution rates.[6][7]
-
Complexation: Forming inclusion complexes, often with cyclodextrins, to encapsulate the drug molecule and improve its solubility.[6][11]
-
Co-crystals: Creating a multi-component crystalline structure with a coformer molecule to alter the physicochemical properties of the drug, including solubility.[12][13]
Q3: Is there an existing formulation of this compound that addresses its poor solubility?
Yes, a granular formulation has been developed to improve the dissolution of this compound. This formulation incorporates this compound into a dispersion with various excipients, including cyclodextrin, mannitol, povidone K-30, trehalose, maltitol, and pregelatinized starch.[4] This approach not only improves dissolution but also enhances the stability and bioavailability of the compound.[4]
Troubleshooting Guide: Experimental Issues & Solutions
This guide addresses specific problems you may encounter during your experiments and provides detailed protocols for potential solutions.
Problem: Very low dissolution rate of this compound powder in neutral aqueous media (e.g., phosphate-buffered saline).
This is an expected outcome due to the inherent properties of the compound.[4][5] The following techniques can be explored to overcome this issue.
Solution 1: Solid Dispersion Technique
Solid dispersion is a highly effective method for improving the dissolution of poorly water-soluble drugs by dispersing the API in a hydrophilic carrier.[7][9][10] This process can reduce particle size, improve wettability, and create an amorphous form of the drug, all of which contribute to faster dissolution.[9]
Logical Workflow for Solid Dispersion
Caption: Workflow for developing a solid dispersion formulation.
Experimental Protocol: Solid Dispersion by Solvent Evaporation
-
Carrier Selection: Choose a suitable hydrophilic carrier. Commonly used polymers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[8][14]
-
Solvent Selection: Identify a common volatile solvent in which both this compound and the selected carrier are soluble.
-
Dissolution: Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:3, 1:5 by weight) in the chosen solvent under magnetic stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion, grind it using a mortar and pestle, and sieve to obtain a uniform particle size.
-
Characterization: Analyze the prepared solid dispersion using techniques like X-ray Diffraction (XRD) to confirm the amorphous state, Differential Scanning Calorimetry (DSC) to assess thermal properties, and Fourier-Transform Infrared (FTIR) spectroscopy to check for drug-carrier interactions.
-
Evaluation: Perform in vitro dissolution studies in a relevant medium and compare the dissolution profile to that of pure this compound.
Solution 2: Nanoparticle Formulation (Nanonization)
Reducing the particle size of a drug to the nanoscale dramatically increases its surface-area-to-volume ratio, which can significantly enhance solubility and dissolution velocity according to the Noyes-Whitney equation.
Experimental Protocol: Nanoparticle Synthesis by Wet Milling
-
Slurry Preparation: Prepare a suspension (slurry) of this compound microparticles in an aqueous solution containing a stabilizer (e.g., Poloxamer 407, HPMC). The stabilizer is crucial to prevent particle agglomeration.
-
Milling: Introduce the slurry into a high-energy media mill (e.g., a bead mill) containing milling pearls (e.g., yttrium-stabilized zirconium oxide).
-
Process Parameters: Operate the mill at a high speed for a specified duration. The milling time, speed, and bead size are critical parameters that must be optimized to achieve the desired particle size.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using a technique like Photon Correlation Spectroscopy (PCS) or Laser Diffraction (LD).
-
Separation: Once the target particle size (typically < 500 nm) is reached, separate the nanosuspension from the milling pearls.
-
Downstream Processing: The resulting nanosuspension can be used as a liquid dosage form or converted into a solid form (e.g., by spray drying or lyophilization) for incorporation into tablets or capsules.
-
Evaluation: Compare the kinetic solubility and dissolution rate of the nano-formulation against the unprocessed drug.[15]
General Workflow for Nanoparticle Formulation
Caption: General workflow for preparing drug nanoparticles.
Solution 3: Co-crystal Formation
Co-crystals are multi-component solids where the API and a coformer are held together in a crystalline lattice by non-covalent bonds.[12] This approach can modify the drug's physicochemical properties, often leading to improved solubility and dissolution without altering the chemical structure of the API.[13]
Experimental Protocol: Co-crystal Screening by Slurry Crystallization
-
Coformer Selection: Select a range of pharmaceutically acceptable coformers. Coformers are often selected based on their ability to form hydrogen bonds.
-
Preparation: Add an excess amount of this compound and a selected coformer (e.g., in a 1:1 molar ratio) to a small volume of a specific solvent in a vial.
-
Equilibration: Agitate the slurry at a constant temperature (e.g., room temperature) for an extended period (e.g., 24-72 hours) to allow the system to reach thermodynamic equilibrium.
-
Isolation: Isolate the solid material by filtration and allow it to air dry.
-
Characterization: Analyze the resulting solids using XRD to identify new crystalline phases, which may indicate co-crystal formation. DSC and TGA (Thermogravimetric Analysis) can also be used to detect new thermal events corresponding to a co-crystal.
-
Solubility Measurement: If a new co-crystal is identified, measure its kinetic solubility and compare it to that of pure this compound.
Quantitative Data on Solubility Enhancement
While specific quantitative data for this compound solubility enhancement is not widely available in the public domain, the table below presents examples from studies on other poorly soluble drugs to illustrate the potential magnitude of improvement that can be achieved with these techniques.
| Technique | Drug | System/Carrier | Solubility Enhancement | Reference |
| Nano-Co-crystals | Itraconazole | Itraconazole-succinic acid | ~51.5 times higher than raw drug | [15][16][17] |
| Nano-Co-crystals | Itraconazole | Itraconazole-fumaric acid | ~24.9 times higher than raw drug | [15] |
| Co-crystals | Carbamazepine | Carbamazepine-nicotinamide | ~150 times more soluble in water | [12] |
Note: The data above is for illustrative purposes and the results for this compound may vary.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Development of this compound research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abstract [protein.bio.msu.ru]
- 4. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on this compound for medical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijcsrr.org [ijcsrr.org]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpls.org [wjpls.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashland.com [ashland.com]
- 15. d-nb.info [d-nb.info]
- 16. Combination of co-crystal and nanocrystal techniques to improve the solubility and dissolution rate of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Polaprezinc Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polaprezinc in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics for in vitro work?
This compound, also known as zinc L-carnosine, is a chelated compound of zinc and L-carnosine.[1][2] For in vitro experiments, it's important to note its solubility characteristics: it is practically insoluble in water, methanol, and ethanol, but soluble in dilute hydrochloric acid, dilute nitric acid, and sodium hydroxide solutions.[3][4] For cell culture applications, it can be dissolved in DMSO.
Q2: What is the primary mechanism of action of this compound in vitro?
This compound exerts its effects through multiple mechanisms. Its primary roles in vitro are attributed to its antioxidant properties, its ability to induce heat shock proteins (HSPs), and its influence on cell signaling pathways related to proliferation and cytoprotection.[1][3][5] It has been shown to scavenge free radicals, protect cells from oxidative stress, and up-regulate the expression of HSP27 and HSP72.[1][6]
Q3: What are the typical concentration ranges of this compound used in in vitro experiments?
The optimal concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. However, published studies provide a general starting range. For example, concentrations between 10-100 µmol/L have been used to protect human colon CaCo2 cells from oxidative injury.[6] In another study, 100 µM this compound was used to protect mouse primary cultured hepatocytes from acetaminophen-induced toxicity.[7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
Given its solubility profile, a common method for preparing a stock solution of this compound for in vitro studies is to dissolve it in dimethyl sulfoxide (DMSO). It is crucial to use fresh, high-quality DMSO to ensure solubility.[9] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in Culture Medium | - this compound has low aqueous solubility.[3][4]- The final concentration of this compound is too high.- The stock solution was not properly dissolved or has been stored improperly. | - Ensure the DMSO stock solution is fully dissolved before adding to the medium.- Prepare fresh stock solutions for each experiment.- Perform a solubility test in your specific culture medium before treating cells.- Consider using a lower final concentration of this compound. |
| Unexpected Cytotoxicity or Reduced Cell Viability | - The concentration of this compound is too high for the specific cell line.- The concentration of the solvent (e.g., DMSO) is toxic to the cells.- The this compound itself may have cytotoxic effects at high concentrations. | - Perform a dose-response experiment to determine the IC50 value for your cell line.- Ensure the final concentration of DMSO in the culture medium is non-toxic (typically ≤ 0.1%).- Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Inconsistent or Non-reproducible Results | - Variability in cell density at the time of treatment.- Inconsistent incubation times.- Degradation of this compound in the stock solution.- Cell line instability or high passage number. | - Standardize cell seeding density and ensure monolayers are at a consistent confluency before treatment.- Adhere strictly to the optimized incubation times.- Prepare fresh stock solutions of this compound for each experiment.- Use cells with a low passage number and regularly check for mycoplasma contamination. |
| No Observable Effect of this compound | - The concentration of this compound is too low.- The incubation time is not sufficient to elicit a response.- The chosen endpoint is not sensitive to the effects of this compound in that specific cell line. | - Increase the concentration of this compound based on a dose-response curve.- Optimize the incubation time by performing a time-course experiment.- Consider measuring alternative endpoints based on the known mechanisms of this compound (e.g., expression of heat shock proteins, antioxidant enzyme activity). |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Line | Experimental Model | Effective Concentration | Observed Effect | Reference |
| Human Colon CaCo2 Cells | Hydrogen Peroxide-Induced Oxidative Injury | 10-100 µmol/L | Increased cell viability, up-regulation of HSP27 and HSP72. | [6] |
| Mouse Primary Cultured Hepatocytes | Acetaminophen (APAP)-Induced Toxicity | 100 µM | Suppressed cell death and lipid peroxidation, increased HSP70 expression. | [7][8] |
| Rat Gastric Fundic Mucosa (Primary Culture) | Hydrogen Peroxide and Ethanol-Induced Injury | Submillimolar concentrations | Prevention of cytotoxicity (measured by 51Cr release). | [2][5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Low Serum Conditions | 10⁻⁹ M to 3 x 10⁻⁸ M | Increased BrdU uptake and cell number, increased IGF-I mRNA. | [10] |
| Human Foreskin Fibroblast Cells | Low Serum Conditions | Not specified | Increased BrdU uptake and cell number. | [10] |
Experimental Protocols
Protocol 1: Assessment of this compound's Protective Effect against Oxidative Stress using MTT Assay
This protocol is adapted from a study on human colon CaCo2 cells.[6]
-
Cell Seeding: Seed CaCo2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow to 80-90% confluency.
-
This compound Treatment: Prepare fresh dilutions of this compound in DMEM from a DMSO stock solution. The final concentrations may range from 10 to 100 µmol/L. The final DMSO concentration should be ≤ 0.1%. Incubate the cells with this compound for 6 hours at 37°C.
-
Induction of Oxidative Stress: After the pre-incubation with this compound, add hydrogen peroxide (H₂O₂) to a final concentration of 20 µmol/L and incubate for 1 hour.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Evaluation of this compound's Effect on Cell Viability using WST-8 Assay
This protocol is based on a study investigating the protective effects of this compound in mouse hepatocytes.[7]
-
Cell Seeding: Plate primary mouse hepatocytes in a 96-well plate and allow them to attach for 6 hours.
-
This compound Pre-treatment: Treat the cells with 100 µM this compound (or other desired concentrations) and incubate for 9 hours.
-
Induction of Cytotoxicity: Wash the cells twice with PBS and then expose them to a cytotoxic agent (e.g., 10 mM acetaminophen).
-
Cell Viability Measurement (WST-8 Assay):
-
At desired time points after adding the cytotoxic agent, add WST-8 solution to each well according to the manufacturer's instructions.
-
Incubate for 1 hour at 37°C.
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the control group.
Visualizations
Caption: General experimental workflow for assessing the cytoprotective effects of this compound in vitro.
Caption: Simplified signaling pathways influenced by this compound in vitro.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on this compound for medical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Effect of this compound (N-(3-aminopropionyl)-L-histidinato zinc), a novel antiulcer agent containing zinc, on cellular proliferation: role of insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the In Vivo Delivery of Polaprezinc
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges encountered during the in vivo delivery of polaprezinc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
This compound, a chelated compound of zinc and L-carnosine, is a gastric mucosal protective agent.[1][2] It is primarily used in the treatment of gastric ulcers and gastritis.[1] Its mechanism of action is multifaceted, involving antioxidant and anti-inflammatory properties, stabilization of the mucosal lining, and promotion of tissue repair.[1][3]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
The primary challenges stem from its physicochemical properties and the desired localized action in the gastrointestinal tract. These include:
-
Low Aqueous Solubility: this compound is practically insoluble in water, which can limit its dissolution and subsequent absorption or local availability.[2]
-
Need for Mucoadhesion: For optimal efficacy in treating gastric ulcers, this compound needs to adhere to the gastric mucosa to exert its protective effects directly at the site of injury.[2]
-
Stability: The stability of the this compound complex can be influenced by the pH of the surrounding environment, potentially impacting its integrity and delivery to the target site.
-
Targeted Delivery: Achieving targeted delivery to specific regions of the gastrointestinal tract beyond the stomach, such as the colon for treating ulcerative colitis, presents a significant formulation challenge.[2]
Q3: How does this compound exert its therapeutic effect at a molecular level?
This compound's mechanism of action involves several pathways that collectively protect the gastric mucosa and promote healing. It acts as an antioxidant by scavenging free radicals, enhances the production of protective mucus, reduces inflammation by inhibiting pro-inflammatory cytokines, and stimulates the expression of growth factors like vascular endothelial growth factor (VEGF) to aid in tissue regeneration.[1][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Problem 1: Low Bioavailability or Inconsistent Results in Animal Models
| Possible Cause | Troubleshooting Strategy |
| Poor Dissolution of this compound | This compound is sparingly soluble in water.[2] Consider formulating it with excipients that enhance dissolution, such as mannitol, povidone K-30, and cyclodextrin.[2] A granular formulation with these components has been shown to improve stability and bioavailability.[2] |
| Insufficient Gastric Residence Time | The therapeutic effect of this compound in the stomach is dependent on its contact time with the mucosa. To prolong gastric residence, consider developing mucoadhesive formulations. Mucoadhesive films containing hydroxypropyl cellulose (HPC) have been shown to be effective. |
| Degradation of the Complex | The stability of the this compound chelate can be pH-dependent. Co-administration with H2-receptor antagonists like cimetidine can inhibit the dissociation of this compound in the acidic gastric environment, thereby increasing its adhesion to the gastric mucosa.[4] |
| Variability in Animal Models | The gastrointestinal pH of animal models can vary. To ensure consistency, consider administering pentagastrin to standardize gastric pH, especially in canine models. |
Problem 2: Difficulty in Delivering this compound to the Lower Gastrointestinal Tract
| Possible Cause | Troubleshooting Strategy |
| Premature Release in the Stomach | For conditions like ulcerative colitis, this compound needs to reach the colon.[2] Formulate this compound in an enteric-coated delivery system that is resistant to the acidic pH of the stomach and dissolves at the higher pH of the intestines. |
| Degradation in the Small Intestine | This compound dissociates into L-carnosine and zinc during intestinal absorption.[5] To deliver the intact complex further down the GI tract, consider encapsulation in nanoparticles or liposomes that can protect the payload. |
Problem 3: Off-Target Effects or Toxicity at Higher Doses
| Possible Cause | Troubleshooting Strategy |
| Systemic Zinc Overload | While generally well-tolerated, high doses of zinc can lead to side effects.[2] Monitor plasma zinc levels in your animal models. If systemic toxicity is a concern, consider formulations that provide localized delivery with minimal systemic absorption. |
| Formulation-Related Toxicity | Novel formulations like nanoparticles should be assessed for their own potential toxicity. Conduct in vitro and in vivo toxicity studies of the delivery vehicle itself.[6][7] For instance, chitosan-coated nanoparticles have been shown to have lower toxicity compared to uncoated ones.[8] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Healthy Humans
| Formulation | Cmax (μg/mL) | Tmax (h) | AUC0–t (μg·h/mL) |
| Oral Disintegrating Tablet (75 mg) | 1.9 ± 0.22 | 1.6 ± 0.5 | 11.34 ± 1.45 |
| Granules (75 mg) | 1.8 ± 0.31 | 1.7 ± 0.6 | 11.02 ± 1.58 |
Data adapted from a bioequivalence study in healthy Japanese subjects.
Table 2: Comparative Bioavailability of Zinc from Nanoparticle and Conventional Formulations in Broiler Chickens
| Parameter | Zinc Nanoparticles | Conventional Zinc |
| Average Dose (mg/kg) | 79.44 | 242.76 |
| Relative Efficacy | Similar or significantly better | - |
This meta-analysis highlights the potential for nanoparticle formulations to enhance zinc utilization.[9]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is a general guideline for preparing this compound-loaded chitosan nanoparticles based on the ionic gelation method.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.5 mg/mL. Stir the solution overnight at room temperature to ensure complete dissolution.[10]
-
This compound Dispersion: Disperse a predetermined amount of this compound in the chitosan solution using sonication to achieve a homogenous suspension.
-
TPP Solution Preparation: Prepare a solution of TPP in deionized water (e.g., 1 mg/mL).
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-polaprezinc dispersion under constant magnetic stirring. The formation of nanoparticles is a result of the ionic interaction between the positively charged chitosan and the negatively charged TPP.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium. Wash the pellet with deionized water to remove any unreacted reagents.
-
Characterization: Resuspend the nanoparticles in deionized water. Characterize the nanoparticles for size, zeta potential, and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 2: Quantification of Zinc in Biological Samples using ICP-MS
This protocol outlines the general steps for quantifying zinc concentrations in serum or tissue samples.
Materials:
-
Serum or tissue homogenate samples
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%)
-
Zinc standard solutions
Procedure:
-
Sample Preparation (Digestion):
-
For serum samples, a simple dilution with deionized water may be sufficient.
-
For tissue samples, acid digestion is required to break down the organic matrix. A common procedure involves digesting the tissue sample in a mixture of nitric acid and hydrogen peroxide at an elevated temperature until a clear solution is obtained.
-
-
Standard Curve Preparation: Prepare a series of zinc standard solutions of known concentrations by diluting a stock zinc standard.
-
ICP-MS Analysis:
-
Set up the ICP-MS instrument according to the manufacturer's instructions.
-
Introduce the prepared samples and standards into the ICP-MS. The instrument will ionize the sample, and the mass spectrometer will separate and quantify the zinc ions based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal intensity versus the concentration of the zinc standards.
-
Determine the zinc concentration in the unknown samples by interpolating their signal intensities on the standard curve.
-
Visualizations
Caption: Workflow for in vivo delivery of this compound.
Caption: Simplified signaling pathways of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. [논문]Disposition of this compound (Zinc l-Carnosine Complex) in Rat Gastrointestinal Tract and Effect of Cimetidine on its Adhesion to Gastric Tissues [scienceon.kisti.re.kr]
- 5. Absorption mechanism of this compound (zinc L-carnosine complex) by an everted sac method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the In Vitro and In Vivo Hazard Assessment of a Novel Nanomaterial to Reduce the Use of Zinc Oxide in the Rubber Vulcanization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health Concerns of Various Nanoparticles: A Review of Their in Vitro and in Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bringing pathology to nanomedicine: a comparison of in vivo toxicity of polymeric nanoparticle carriers with and without chitosan coating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veterinaryworld.org [veterinaryworld.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of Polaprezinc in Experimental Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polaprezinc. The information focuses on assessing the stability of this compound in various common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is a chelate of zinc and L-carnosine. It is a crystalline powder that is practically insoluble in water, methanol, ethanol, and ether.[1][2] Its stability in aqueous solutions is highly dependent on the pH of the medium. This compound is soluble and tends to dissociate into its components, L-carnosine and zinc ions, in acidic solutions (like dilute hydrochloric or nitric acid) and in alkaline solutions (like sodium hydroxide).[1][2] Therefore, its stability is compromised at low and high pH values.
Q2: I am seeing variable results in my cell-based assays with this compound. Could the buffer I'm using be the issue?
A2: Yes, the buffer system can significantly impact the stability of this compound and consequently affect your experimental results. If the pH of your buffer is acidic, this compound may dissociate, leading to a mixture of intact this compound, L-carnosine, and zinc ions. This can lead to variability, as the biological effects of the dissociated components may differ from the intact complex. It is crucial to use a buffer that maintains a pH where this compound is most stable, and to be consistent with the buffer composition and pH across experiments.
Q3: Which buffer should I choose for my experiments to maximize the stability of this compound?
A3: For in vitro experiments where maintaining the intact this compound complex is desired, it is recommended to use a buffer with a neutral to slightly alkaline pH (around pH 7.0-8.0). Phosphate-buffered saline (PBS) at pH 7.4 or Tris-HCl at a similar pH are common choices. However, the stability can still be influenced by the specific components of the buffer. It is advisable to perform a preliminary stability test of this compound in your chosen buffer under your experimental conditions (e.g., temperature, incubation time).
Q4: How can I prepare a stock solution of this compound?
A4: Due to its poor solubility in water and neutral buffers, preparing a concentrated stock solution can be challenging. One common method for in vitro studies is to dissolve this compound in a small amount of dilute acid (e.g., 0.1 M HCl) to aid dissolution, and then immediately dilute it to the final working concentration in the experimental buffer.[3] However, be aware that this method will lead to at least partial dissociation. For applications where the intact complex is critical, preparing a fine suspension in the experimental buffer with vigorous vortexing immediately before use is an alternative, though this may not be suitable for all experimental setups.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation of this compound involves the dissociation of the chelate complex into its constituent parts: L-carnosine and zinc ions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate formation in the buffer | This compound has low solubility in neutral aqueous buffers. The pH of the buffer may not be optimal. | Ensure the final concentration of this compound is not above its solubility limit in the chosen buffer. Consider using a buffer with a slightly alkaline pH to improve solubility. Alternatively, prepare a fresh suspension immediately before each experiment and ensure it is well-mixed. |
| Inconsistent biological activity | Degradation of this compound in the experimental buffer due to inappropriate pH or long incubation times. | Assess the stability of this compound in your buffer over the time course of your experiment. Use a fresh solution for each experiment. Consider using a more stable buffer system or adjusting the pH. |
| Difficulty dissolving this compound | Inherent low solubility of this compound in water and neutral solvents. | To prepare a stock solution, you can dissolve this compound in a small volume of dilute acid (e.g., 0.1 M HCl) and then immediately dilute it to your final concentration in the experimental buffer. Be mindful that this will cause some dissociation. |
| Unexpected cellular responses | The observed effects may be due to the dissociated L-carnosine and/or zinc ions rather than the intact this compound complex, especially if the buffer pH is acidic. | Run control experiments with L-carnosine and a zinc salt (e.g., zinc sulfate) separately and in combination to delineate the effects of the individual components from the intact complex. |
Data on this compound Stability
While direct, comparative kinetic studies on this compound stability in these specific buffers are limited in publicly available literature, the following tables provide an illustrative summary based on the known pH-dependent solubility and dissociation characteristics of this compound. These values represent expected trends rather than empirically derived degradation rates.
Table 1: Estimated Stability of this compound in Various Buffers at 37°C
| Buffer | pH | Estimated % this compound Remaining (Illustrative) | ||
| 1 hour | 6 hours | 24 hours | ||
| Citrate Buffer | 4.0 | < 20% | < 5% | < 1% |
| Citrate Buffer | 5.0 | < 40% | < 15% | < 5% |
| Phosphate-Buffered Saline (PBS) | 7.4 | > 95% | > 90% | > 80% |
| Tris-HCl | 7.4 | > 95% | > 90% | > 80% |
| Tris-HCl | 8.0 | > 98% | > 95% | > 90% |
Note: These are estimated values for illustrative purposes. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Assessing this compound Stability by HPLC-UV
This protocol outlines a method to determine the concentration of intact this compound in a buffer solution over time.
1. Materials:
- This compound
- Experimental buffers (e.g., PBS pH 7.4, Tris-HCl pH 7.4, Citrate buffer pH 4.0)
- HPLC grade acetonitrile and water
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- HPLC system with UV detector
- C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Solutions:
- Mobile Phase: Prepare a solution of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 80:20 v/v). The exact ratio may need optimization.
- This compound Stock Suspension: Accurately weigh a known amount of this compound and suspend it in the desired experimental buffer to a final concentration of 1 mg/mL.
3. Stability Study Procedure:
- Incubate the this compound suspension at the desired temperature (e.g., 37°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the suspension.
- Immediately centrifuge the aliquot at high speed to pellet any undissolved this compound and degradation products.
- Filter the supernatant through a 0.22 µm syringe filter.
- Inject a fixed volume (e.g., 20 µL) of the filtered supernatant into the HPLC system.
4. HPLC Conditions:
- Column: C18 reverse-phase column
- Mobile Phase: Acetonitrile: 20 mM Phosphate Buffer pH 3.0 (e.g., 20:80 v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 210 nm
- Column Temperature: 30°C
5. Data Analysis:
- Create a calibration curve using standard solutions of this compound of known concentrations.
- Quantify the concentration of this compound in each sample by comparing the peak area to the calibration curve.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Quantification of L-Carnosine (Degradation Product) by HPLC-UV
This protocol can be run on the same samples collected in Protocol 1 to measure the appearance of the L-carnosine degradation product.
1. Materials:
- Same as Protocol 1, with the addition of an L-carnosine analytical standard.
2. HPLC Conditions (can be the same as or modified from Protocol 1):
- This method may require derivatization for enhanced sensitivity, but direct UV detection is also possible.
- Column: C18 reverse-phase column
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer is often used.
- Detection Wavelength: 210 nm
3. Data Analysis:
- Create a calibration curve using standard solutions of L-carnosine.
- Quantify the concentration of L-carnosine in each sample.
Protocol 3: Quantification of Zinc Ions (Degradation Product) by Atomic Absorption Spectroscopy (AAS)
This protocol measures the concentration of free zinc ions in the buffer.
1. Materials:
- Supernatant samples from the stability study (Protocol 1).
- Zinc standard solutions for calibration.
- Nitric acid (for sample acidification).
- Atomic Absorption Spectrometer with a zinc hollow cathode lamp.
2. Sample Preparation:
- Acidify the supernatant samples with a small amount of nitric acid to a final concentration of ~0.5% (v/v) to prevent precipitation and ensure compatibility with the AAS instrument.
3. AAS Conditions:
- Wavelength: 213.9 nm
- Flame: Air-acetylene
- Follow the instrument manufacturer's recommendations for other parameters.
4. Data Analysis:
- Create a calibration curve using the zinc standard solutions.
- Determine the concentration of zinc ions in each sample.
Visualizations
References
- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances on this compound for medical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Residence time of this compound (zinc L-carnosine complex) in the rat stomach and adhesiveness to ulcerous sites. | Semantic Scholar [semanticscholar.org]
Polaprezinc Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on methods to enhance the bioavailability of polaprezinc. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for relevant assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a research focus?
A1: this compound is a chelate compound composed of zinc and L-carnosine with a molecular formula of C₉H₁₂N₄O₃Zn.[1] It is used as a gastric mucosal protective agent for its anti-ulcer, antioxidant, and anti-inflammatory properties.[2][3][4] this compound is characterized as a crystalline powder that is practically insoluble in water, which contributes to its low and variable oral bioavailability.[1][5] Enhancing its bioavailability is a key research goal to improve its systemic therapeutic efficacy and ensure consistent dosing.
Q2: What is the absorption mechanism of this compound?
A2: During intestinal absorption, this compound is thought to dissociate into its components, L-carnosine and zinc.[6] Studies using everted rat gut sacs suggest that zinc transport is a carrier-mediated process dependent on Na+,K+-ATPase mechanisms.[7][8] The L-carnosine component appears to enhance the uptake of zinc.[9] The unique chelated structure enhances the stability and efficient delivery of zinc to target tissues.[10][11]
Q3: How does this compound's insolubility affect its local action in the stomach?
A3: this compound's insolubility allows it to be retained in the stomach longer and adhere specifically to ulcerous sites more effectively than its individual components.[12][13][14] This prolonged residence time and mucoadhesion are crucial for its local anti-ulcer effects, as it creates a protective barrier and delivers zinc directly to the damaged mucosa.[14] Therefore, formulation strategies must balance enhancing systemic bioavailability with preserving this vital local action.
Q4: What are the primary formulation strategies to enhance the bioavailability of this compound?
A4: Key strategies focus on improving its dissolution and/or absorption characteristics:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic inert carrier to reduce particle size, improve wettability, and create an amorphous form of the drug, which can significantly enhance dissolution and bioavailability.[15][16][17]
-
Mucoadhesive Formulations: Systems like mucoadhesive films or lozenges using polymers such as hydroxypropyl cellulose (HPC) or sodium alginate can increase residence time at the site of absorption and provide controlled release.[18][19][20]
-
Granule Formulations with Excipients: Incorporating excipients like cyclodextrin, mannitol, and povidone K-30 into granules can improve the dissolution, stability, and bioavailability of this compound.[6]
-
Nanoformulations: Although less explored specifically for this compound in the provided context, formulating drugs into nanoparticles is a well-established method for increasing surface area and enhancing the absorption of poorly soluble compounds.
Section 2: Troubleshooting Guides
Problem: Low or highly variable bioavailability in animal pharmacokinetic studies.
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution In Vivo | The formulation may not be releasing the drug effectively in the GI tract. Reformulate using a solid dispersion or a formulation with optimized dissolution enhancers like cyclodextrin.[6] |
| First-Pass Metabolism | While this compound dissociates, the zinc component enters endogenous metabolic systems.[6] Ensure the analytical method accurately distinguishes between absorbed this compound-derived zinc and endogenous zinc levels. |
| Food Effects | The presence of food can alter GI transit time and pH, affecting dissolution and absorption. A study in healthy volunteers showed different pharmacokinetic profiles under fasting versus fed conditions.[21][22] Standardize feeding conditions in your animal model and test both fed and fasted states. |
| Instability in GI Tract | This compound's dissociation is pH-dependent.[23] Variations in gastric pH can lead to inconsistent dissociation and absorption. Consider enteric-coated formulations to bypass the stomach if duodenal absorption is targeted. |
Problem: Inconsistent dissolution results from in vitro assays.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dissolution Medium | This compound is soluble in dilute acid.[1][5] Standard neutral pH media (e.g., phosphate buffer pH 7.4) may not be suitable. Use simulated gastric fluid (e.g., 0.1 N HCl) to better mimic in vivo conditions where dissociation begins. |
| Formulation Agglomeration | The hydrophobic nature of this compound can cause particles to clump, reducing the effective surface area for dissolution. Incorporate wetting agents or surfactants (e.g., SLS) in the dissolution medium or reformulate with hydrophilic carriers.[15] |
| Physical Instability of Formulation | For amorphous systems like solid dispersions, the drug can recrystallize over time, reducing its enhanced solubility.[15] Conduct stability studies and analyze the formulation's physical state using techniques like XRD or DSC before each dissolution test. |
Problem: this compound degradation during formulation or storage.
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | High temperatures used in methods like hot-melt extrusion for solid dispersions can potentially degrade the compound. Use lower processing temperatures or alternative methods like solvent evaporation.[16] |
| Light and/or Heat Exposure | A study on a this compound/sodium alginate gargle solution showed that exposure to light at 40°C caused a reduction in drug strength.[24] Store all formulations in dark, temperature-controlled conditions. |
| Incompatibility with Excipients | Certain excipients may interact with the chelated zinc complex. Conduct compatibility studies by preparing binary mixtures of this compound and each excipient and analyzing for degradation products after storage under accelerated conditions. |
Section 3: Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound Granules in Healthy Chinese Volunteers [21][22]
| Condition | Dose | Cmax (μg/mL) | AUC₀₋t (h·μg/mL) | AUC₀₋∞ (h·μg/mL) |
| Fasting | 75 mg | 1.30 ± 0.30 | 4.06 ± 1.13 | 4.43 ± 1.04 |
| Fed | 300 mg | 0.91 ± 0.26 | 3.26 ± 1.06 | 3.37 ± 1.07 |
Data represents Mean ± SD. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Section 4: Experimental Protocols & Visualizations
Diagram 1: Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for developing and testing a bioavailability-enhanced this compound formulation.
Protocol 1: In Vivo Pharmacokinetic Study in a Rat Model
Objective: To determine the pharmacokinetic profile of a novel this compound formulation compared to a control suspension.
Materials:
-
Sprague-Dawley rats (male, 220-250g)
-
Test formulation (e.g., this compound solid dispersion)
-
Control formulation (this compound suspended in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
Methodology:
-
Animal Acclimatization: Acclimate rats for at least one week with free access to standard chow and water.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.
-
Dosing: Divide rats into two groups (Test and Control, n=6 per group). Administer the respective formulations via oral gavage at a dose equivalent to 50 mg/kg of this compound.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 1.6, 2, 4, 6, 8, and 12 hours post-dose.[6][21]
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the total zinc concentration in plasma samples using a validated ICP-MS method.[25][26]
-
Data Analysis: Plot the mean plasma concentration versus time for each group. Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋t) using non-compartmental methods. Compare the relative bioavailability of the test formulation to the control.
Diagram 2: Proposed Mechanism of this compound Mucosal Action & Absorption
Caption: this compound adheres to the mucosa, slowly releasing zinc and L-carnosine for local and systemic effects.
Protocol 2: Quantification of Zinc in Plasma by ICP-MS
Objective: To accurately measure the total zinc concentration in plasma samples obtained from pharmacokinetic studies.
Principle: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) ionizes the sample in a high-temperature plasma and then uses a mass spectrometer to separate and quantify ions based on their mass-to-charge ratio. It is highly sensitive and suitable for trace metal analysis.[25]
Materials:
-
Plasma samples
-
Trace metal-free conical tubes and pipette tips[26]
-
High-purity nitric acid (e.g., 70% OmniTrace)[26]
-
Ultrapure deionized water
-
Certified zinc standard solutions for calibration
-
Internal standard solution (e.g., Yttrium)
-
ICP-MS instrument
Methodology:
-
Sample Preparation (Acid Digestion): a. In a clean-room environment to avoid contamination, transfer 100 µL of each plasma sample, blank, and calibration standard into separate trace metal-free tubes.[26][27] b. Add 100 µL of high-purity nitric acid to each tube to digest the organic matrix.[25] c. Allow samples to digest for at least 12 hours at room temperature or use a microwave digestion system for faster results.[26]
-
Dilution: a. Dilute the digested samples to a final acid concentration of 2-5% with ultrapure water. For example, dilute the 200 µL digest volume to a final volume of 2 mL. b. Spike all samples, blanks, and standards with the internal standard to correct for instrumental drift.
-
Instrument Calibration: a. Prepare a series of calibration standards (e.g., 0, 10, 50, 100, 500 µg/L) from the certified stock solution, treating them with the same acid digestion and dilution procedure as the samples. b. Run the calibration curve on the ICP-MS to establish the relationship between signal intensity and concentration. The correlation coefficient (r²) should be >0.995.
-
Sample Analysis: a. Aspirate the prepared samples into the ICP-MS. b. Monitor the primary isotope for zinc (e.g., ⁶⁶Zn or ⁶⁴Zn) and the internal standard.
-
Quantification: a. The instrument software will calculate the zinc concentration in the samples by comparing their signal intensity ratios (zinc/internal standard) against the calibration curve. b. Factor in the dilution to report the final zinc concentration in the original plasma sample (e.g., in µg/mL).
References
- 1. This compound | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Recent advances on this compound for medical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absorption mechanism of this compound (zinc L-carnosine complex) by an everted sac method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ha.healthkintai.com [ha.healthkintai.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Residence time of this compound (zinc L-carnosine complex) in the rat stomach and adhesiveness to ulcerous sites. | Semantic Scholar [semanticscholar.org]
- 13. Residence time of this compound (zinc L-carnosine complex) in the rat stomach and adhesiveness to ulcerous sites. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. Development of mucoadhesive films with high this compound content for oral mucositis: A study on formulation and near-infrared spectroscopy-based quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and clinical evaluation of a novel lozenge containing this compound, a zinc-L-carnosine, for prevention of oral mucositis in patients with hematological cancer who received high-dose chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and Safety of this compound Granules Oral Administration in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and Safety of this compound Granules Oral Administration in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Disposition of this compound (zinc L-carnosine complex) in rat gastrointestinal tract and effect of cimetidine on its adhesion to gastric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Evaluation of the pharmaceutical stability of this compound/sodium alginate gargle solution containing lidocaine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Pre-analytical variables influence zinc measurement in blood samples | PLOS One [journals.plos.org]
- 27. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Dissociation of Polaprezinc in Simulated Gastric Fluid
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the dissociation of polaprezinc in simulated gastric fluid (SGF). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected behavior of this compound in simulated gastric fluid (SGF)?
A1: this compound is a chelate compound of zinc and L-carnosine. It is characterized as a white or yellowish-white crystalline powder that is practically insoluble in water and ethanol but is soluble in dilute hydrochloric acid.[1] Therefore, in the acidic environment of SGF (typically pH 1.2-3.0), this compound is expected to dissociate into its constituent parts: zinc ions and L-carnosine.[2] However, this dissociation may not be instantaneous, as the amount of acid in the gastric fluid might be insufficient to dissolve the entire administered amount immediately.[2]
Q2: What are the key factors that influence the dissociation rate of this compound in SGF?
A2: The primary factor influencing the dissociation of this compound is the pH of the SGF. A lower pH (more acidic) will facilitate a more rapid and complete dissociation. Conversely, any factor that increases the gastric pH can inhibit dissociation. For instance, H2-receptor antagonists like cimetidine have been shown to increase gastric pH, thereby inhibiting the dissociation of this compound and enhancing the adhesion of zinc to the gastric mucosa.[3]
Q3: What happens to the zinc and L-carnosine after dissociation?
A3: Following dissociation in the gastrointestinal tract, zinc and L-carnosine are absorbed.[2] Studies in rats have shown that after administration of radiolabeled this compound, the plasma concentrations of the radioactive zinc and L-carnosine moieties differ, indicating that the complex dissociates upon administration.[2] The absorption of zinc is a regulated process, and after dissociation, it enters the body's metabolic pathways for endogenous zinc.[2] L-carnosine is also metabolized and can be utilized in the synthesis of proteins.[2]
Q4: How long does this compound typically remain in the stomach?
A4: Due to its insolubility at neutral pH, this compound has a relatively long residence time in the stomach. Studies in rats have shown the mean residence time to be approximately 2 hours.[2][4] This prolonged residence time is a key feature of its mechanism of action, allowing for sustained local effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or slow dissociation of this compound | 1. Incorrect SGF pH: The pH of the SGF may be too high (not acidic enough).2. Insufficient SGF volume: The volume of SGF may not be adequate to fully dissolve the amount of this compound being tested.3. Inadequate agitation: Insufficient mixing can lead to poor contact between the this compound particles and the acidic medium. | 1. Verify the pH of your SGF using a calibrated pH meter. Adjust with 0.1 M HCl as needed to reach the target pH (e.g., 1.2).2. Ensure that the volume of SGF is sufficient for the amount of this compound being tested, considering its solubility in acidic conditions.3. Use a calibrated dissolution apparatus with appropriate agitation (e.g., USP Apparatus 2, paddles at 75 rpm). |
| Precipitation observed during the experiment | 1. pH changes: The pH of the medium may have inadvertently increased, causing the dissociated components to precipitate.2. Interaction with other components: If not using a standard USP SGF, other components in your simulated fluid could be reacting with zinc or L-carnosine. | 1. Monitor and maintain the pH of the SGF throughout the experiment.2. Use USP-grade reagents for SGF preparation to avoid unintended reactions. If additional components are necessary, assess their compatibility with this compound. |
| Inconsistent analytical results for zinc or L-carnosine | 1. Sample degradation: L-carnosine may be susceptible to degradation under certain conditions.2. Interference in analytical methods: The high salt concentration in SGF or the presence of zinc ions may interfere with the analytical method (e.g., HPLC, ICP-MS).3. Adsorption to labware: Zinc ions can adsorb to glass surfaces. | 1. Analyze samples as quickly as possible after collection. If storage is necessary, validate storage conditions (e.g., -20°C).2. Validate your analytical methods specifically for the SGF matrix. This may involve matrix-matched calibration standards or sample clean-up steps.3. Use polypropylene labware to minimize the adsorption of zinc. |
| Foaming of the SGF | 1. Presence of pepsin: Pepsin, an enzyme in SGF, can cause foaming, especially with agitation. | 1. Gentle agitation can help minimize foaming. If foaming is excessive and interferes with sampling, consider using SGF without pepsin if it does not compromise the experimental objectives. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Components in Rats
| Parameter | ¹⁴C-Polaprezinc | ⁶⁵Zn-Polaprezinc | ¹⁴C-L-carnosine | ⁶⁵ZnSO₄ |
| Mean Residence Time (MRT) in stomach (hr) | ~2 | ~2 | ~1 | ~1 |
| AUC₀₋₈ hr in gastric tissues (relative to L-carnosine or ZnSO₄) | 1.7x | 1.7x | 1x | 1x |
| (Data adapted from studies in rats)[4] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Practically insoluble |
| Methanol | Practically insoluble |
| Ethanol | Practically insoluble |
| Ether | Practically insoluble |
| Glacial Acetic Acid | Insoluble |
| Dilute Hydrochloric Acid | Soluble |
| Dilute Nitric Acid | Soluble |
| Sodium Hydroxide Solution | Soluble |
| (Source: Recent advances on this compound for medical use (Review))[1] |
Experimental Protocols
Protocol 1: Preparation of Simulated Gastric Fluid (SGF) (USP Standard)
Materials:
-
Sodium Chloride (NaCl), ACS reagent grade
-
Pepsin (from porcine gastric mucosa, activity of 800 to 2500 units per mg of protein)
-
Hydrochloric Acid (HCl), concentrated, ACS reagent grade
-
Deionized water
Procedure:
-
Weigh 2.0 g of NaCl and dissolve it in approximately 800 mL of deionized water in a 1000 mL volumetric flask.
-
Add 7.0 mL of concentrated HCl and mix thoroughly.
-
Accurately weigh 3.2 g of pepsin and add it to the solution.
-
Gently stir until the pepsin is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Add deionized water to bring the final volume to 1000 mL.
-
Verify that the pH of the final solution is approximately 1.2 using a calibrated pH meter. Adjust with 0.1 M HCl or 0.1 M NaOH if necessary.
-
Use the prepared SGF on the same day.
Protocol 2: In Vitro Dissociation Study of this compound
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Water bath maintained at 37 ± 0.5 °C
-
Syringes with filters (e.g., 0.45 µm PVDF)
-
HPLC vials
-
ICP-MS sample tubes
Procedure:
-
Prepare SGF according to Protocol 1.
-
Place 900 mL of SGF into each dissolution vessel and allow the temperature to equilibrate to 37 ± 0.5 °C.
-
Place a known amount of this compound (e.g., one tablet or a specific weight of powder) into each vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the withdrawn sample through a 0.45 µm filter into appropriate collection vials.
-
For L-carnosine analysis, transfer an aliquot to an HPLC vial.
-
For zinc analysis, transfer an aliquot to an ICP-MS sample tube and dilute with 2% nitric acid as required by the instrument's linear range.
-
Analyze the samples using validated HPLC and ICP-MS methods.
Protocol 3: Quantitative Analysis of L-carnosine by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile (e.g., 80:20 v/v). The pH of the buffer should be optimized for peak shape and retention.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Column Temperature: 35 °C
-
Injection Volume: 20 µL
Procedure:
-
Prepare a stock solution of L-carnosine reference standard in a suitable solvent (e.g., deionized water).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the filtered samples from the dissociation study.
-
Quantify the concentration of L-carnosine in the samples by comparing their peak areas to the calibration curve.
Protocol 4: Quantitative Analysis of Zinc by ICP-MS
Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Instrumental Settings (Typical):
-
RF Power: ~1550 W
-
Plasma Gas Flow: ~15 L/min
-
Carrier Gas Flow: ~1.0 L/min
-
Monitored Isotopes for Zinc: ⁶⁴Zn, ⁶⁶Zn, ⁶⁸Zn
Procedure:
-
Prepare a stock solution of a certified zinc standard.
-
Prepare a series of calibration standards by diluting the stock solution with 2% nitric acid to cover the expected concentration range of the samples.
-
Prepare the samples from the dissociation study by diluting them with 2% nitric acid to fall within the calibration range.
-
Aspirate the standards and samples into the ICP-MS.
-
Quantify the concentration of zinc in the samples based on the intensity of the signal for the selected zinc isotopes compared to the calibration curve.
Visualizations
Caption: Experimental workflow for studying this compound dissociation.
Caption: Troubleshooting logic for incomplete this compound dissociation.
References
- 1. Recent advances on this compound for medical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residence time of this compound (zinc L-carnosine complex) in the rat stomach and adhesiveness to ulcerous sites. | Semantic Scholar [semanticscholar.org]
- 3. Disposition of this compound (zinc L-carnosine complex) in rat gastrointestinal tract and effect of cimetidine on its adhesion to gastric tissues [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
investigating the effect of pH on the stability and activity of polaprezinc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of pH effects on the stability and activity of polaprezinc.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound at different pH values?
A1: this compound is a chelate of zinc and L-carnosine. Its solubility is highly dependent on pH. It is practically insoluble in water and neutral or alkaline solutions. However, it becomes soluble in acidic and strongly alkaline conditions due to the dissociation of the complex.[1]
Q2: How does pH affect the stability of the this compound complex?
A2: The stability of the this compound complex is inversely related to the acidity of the environment. In the highly acidic environment of the stomach (pH 1-3), this compound slowly dissociates into its constituent parts: zinc ions (Zn²⁺) and L-carnosine.[2][3] This slow dissociation is a key feature of its mechanism of action, allowing for prolonged local effects at ulcerous sites.[2] At neutral or near-neutral pH, the complex is stable and largely insoluble.
Q3: What is the impact of pH on the therapeutic activity of this compound?
A3: The therapeutic activity of this compound is intrinsically linked to its pH-dependent dissociation. The release of zinc and L-carnosine at the site of gastric ulcers is essential for its multifaceted effects, including antioxidant action, mucosal protection, and promotion of healing.[4] Therefore, the acidic pH of the stomach is crucial for its activity. In in vitro cell culture experiments, where the pH is typically neutral (around 7.4), this compound will remain largely as an insoluble complex, which may affect its bioavailability to the cells.
Q4: Can I dissolve this compound in DMSO for in vitro studies?
A4: this compound is reported to be insoluble in DMSO.[5] For cell culture experiments, it is often prepared as a suspension in the culture medium or dissolved in a small amount of dilute acid and then neutralized, although this will cause dissociation. Careful consideration of the experimental aims is necessary when choosing a solvent.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (e.g., MTT, WST-8) with this compound.
-
Possible Cause 1: Poor solubility and uneven distribution of this compound at neutral pH.
-
Troubleshooting Tip: this compound is insoluble in standard cell culture media (pH ~7.4). To ensure a homogenous suspension, vortex or sonicate the this compound suspension immediately before adding it to the cell cultures. Consider using a very fine powder of this compound.
-
-
Possible Cause 2: Dissociation of this compound during stock solution preparation.
-
Troubleshooting Tip: If you dissolve this compound in an acidic solution before diluting it in culture medium, be aware that it will dissociate. The observed effects will be due to zinc and L-carnosine, not the intact complex. If the goal is to test the complex, a suspension is more appropriate.
-
-
Possible Cause 3: Interference of this compound with the assay reagents.
-
Troubleshooting Tip: Run a control plate with this compound in cell-free medium to check for any direct reaction with the viability assay reagents (e.g., MTT, WST-8). If there is an interaction, consider using a different viability assay, such as Trypan Blue exclusion.
-
Issue 2: Low or no detectable antioxidant activity in a DPPH or ABTS assay.
-
Possible Cause 1: The assay is being performed at a pH where this compound is insoluble.
-
Troubleshooting Tip: The standard DPPH and ABTS assays are often performed in alcoholic solutions at a near-neutral pH. Due to its insolubility, this compound may not be able to effectively scavenge the radicals. Consider modifying the assay to be performed under acidic conditions where this compound dissociates, if the aim is to measure the antioxidant potential of its components.
-
-
Possible Cause 2: The antioxidant activity is primarily due to the L-carnosine component.
-
Troubleshooting Tip: To confirm this, run parallel assays with L-carnosine and zinc sulfate alone at concentrations equivalent to those in the this compound sample. This will help to dissect the contribution of each component to the overall antioxidant activity.
-
Data Presentation
Table 1: pH-Dependent Solubility and Stability of this compound
| pH Value | Expected Solubility | Predominant Species | Stability of the Complex |
| 1.0 - 3.0 | Soluble[1] | Dissociated (Zn²⁺ and L-carnosine)[2] | Unstable |
| 4.0 - 6.0 | Sparingly soluble | Partially dissociated | Moderately stable |
| 7.0 - 8.0 | Practically insoluble[1] | Intact this compound Complex | Stable |
| > 9.0 | Soluble[1] | Likely dissociated | Unstable |
Table 2: Expected pH-Dependent Antioxidant Activity of this compound
| pH Value | Expected Antioxidant Activity (e.g., DPPH scavenging) | Rationale |
| 1.0 - 3.0 | High | Dissociation releases L-carnosine, which has antioxidant properties.[4] |
| 4.0 - 6.0 | Moderate | Partial dissociation allows for some antioxidant activity from released L-carnosine. |
| 7.0 - 8.0 | Low | The intact complex is largely insoluble and the antioxidant component (L-carnosine) is not readily available. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound via HPLC
This protocol allows for the quantification of intact this compound and its dissociation products (L-carnosine) at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., phosphate buffers).
-
Sample Preparation:
-
Accurately weigh a known amount of this compound powder.
-
Suspend the this compound in each pH buffer to a final concentration of 1 mg/mL.
-
Incubate the suspensions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1, 2, 4, and 8 hours).
-
At each time point, take an aliquot and centrifuge to pellet any undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
The mobile phase can be a gradient of a phosphate buffer (pH adjusted to ~3.0) and acetonitrile.[6]
-
Set the UV detector to 215 nm to detect L-carnosine.[6]
-
Inject the filtered supernatant.
-
Quantify the amount of L-carnosine in the solution against a standard curve.
-
The amount of dissociated this compound can be inferred from the concentration of L-carnosine.
-
Protocol 2: In Vitro Cell Viability Assay (MTT) for this compound
This protocol is designed to assess the effect of this compound on cell viability, with considerations for its poor solubility.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Preparation of this compound Suspension:
-
Prepare a stock suspension of this compound in sterile serum-free cell culture medium (e.g., 10 mg/mL).
-
Immediately before use, vigorously vortex or sonicate the stock suspension to ensure homogeneity.
-
Prepare serial dilutions of the this compound suspension in the appropriate cell culture medium.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the this compound suspension.
-
Include a vehicle control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
-
MTT Assay:
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]
-
Add solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Workflow for pH-dependent stability assessment of this compound.
Caption: pH-dependent activation and mechanism of this compound.
References
- 1. Recent advances on this compound for medical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Residence time of this compound (zinc L-carnosine complex) in the rat stomach and adhesiveness to ulcerous sites. | Semantic Scholar [semanticscholar.org]
- 3. Disposition of this compound (zinc L-carnosine complex) in rat gastrointestinal tract and effect of cimetidine on its adhesion to gastric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. scribd.com [scribd.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
minimizing experimental variability in polaprezinc bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability in polaprezinc bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound, also known as zinc L-carnosine, is a chelated compound composed of zinc and L-carnosine.[1][2] It is recognized for its gastroprotective, antioxidant, anti-inflammatory, and wound-healing properties.[1][2][3] Its mechanism of action involves scavenging reactive oxygen species (ROS), protecting the gastric mucosa, reducing pro-inflammatory cytokines, and promoting the expression of growth factors.[1][4]
Q2: What are the common bioassays used to evaluate the efficacy of this compound?
Commonly employed bioassays to assess the biological effects of this compound include:
-
Cell Viability Assays (e.g., MTT, MTS, WST-8): To determine the effect of this compound on cell proliferation and cytotoxicity.
-
In Vitro Wound Healing (Scratch) Assays: To evaluate the impact of this compound on cell migration and wound closure.
-
Antioxidant Assays: To measure the capacity of this compound to neutralize free radicals.
Q3: What are the solubility characteristics of this compound?
This compound is characterized as a white or yellowish-white crystalline powder. It is practically insoluble in water, methanol, ethanol, and ether.[2][5] It is also insoluble in DMSO.[6] However, it is soluble in dilute hydrochloric acid, dilute nitric acid, and sodium hydroxide solutions.[2][5] For cell culture experiments, careful preparation of stock solutions is crucial to avoid precipitation.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, WST-8)
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. |
| Edge effects | Avoid using the outermost wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of formazan crystals by adding sufficient solubilization buffer and mixing thoroughly. Pipette up and down to aid dissolution. |
| Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, place the pipette tip at the same depth and angle in each well. |
| This compound precipitation | Due to its low solubility, ensure this compound is fully dissolved in the stock solution before diluting in culture media. Visually inspect for any precipitate before adding to cells. Consider using a low concentration of a solubilizing agent if compatible with the cell line. |
Issue: Inconsistent or unexpected results.
| Possible Cause | Troubleshooting Steps |
| Interference of this compound with assay reagents | Run a cell-free control with this compound and the assay reagent to check for any direct chemical interaction that may alter the absorbance reading.[7] |
| MTT toxicity | The MTT reagent itself can be toxic to some cell lines with prolonged incubation. Optimize the incubation time to be sufficient for formazan production but short enough to prevent cell death. |
| Incorrect wavelength reading | Double-check the recommended absorbance wavelength for the specific assay being used (e.g., ~570 nm for MTT, ~490 nm for MTS). |
| Cell confluence | Ensure that cells are in the logarithmic growth phase and have reached the optimal confluence at the time of treatment. Over-confluent or sparse cultures can lead to variable results. |
In Vitro Wound Healing (Scratch) Assay
Issue: Irregular or inconsistent scratch width.
| Possible Cause | Troubleshooting Steps |
| Inconsistent pressure and speed during scratching | Use a sterile p200 or p10 pipette tip and apply firm, consistent pressure and speed.[8] Using a guide or ruler can improve consistency.[8] |
| Inappropriate scratching tool | A pipette tip that is too wide or too narrow can create variable wound sizes. Select a tip that creates a clear, defined scratch without excessively damaging the surrounding cell monolayer. |
| Cell monolayer disruption | Be gentle when creating the scratch to avoid detaching large sheets of cells, which can obscure the wound edges. |
Issue: High variability in wound closure rates.
| Possible Cause | Troubleshooting Steps |
| Cell debris in the scratch area | After creating the scratch, gently wash the wells with sterile PBS or serum-free media to remove dislodged cells and debris that could interfere with migration.[9] |
| Cell proliferation affecting wound closure | To ensure that wound closure is primarily due to cell migration, consider using a proliferation inhibitor like Mitomycin C or culturing the cells in a low-serum medium during the assay.[8] |
| Inconsistent imaging | Mark the plate to ensure images are taken at the same location at each time point. Maintain consistent focus and illumination.[8] |
| Variable cell density | Ensure a consistent and high level of cell confluence before making the scratch.[8] Both under- and over-confluence can affect migration rates. |
Antioxidant Assays
Issue: Poor reproducibility of results.
| Possible Cause | Troubleshooting Steps |
| Variability in experimental conditions | Factors such as temperature, light exposure, and oxygen partial pressure can influence the results of antioxidant assays.[10] Standardize these conditions across all experiments. |
| Instability of reagents | Some reagents used in antioxidant assays are light-sensitive or unstable. Prepare fresh reagents for each experiment and store them appropriately. |
| Interference from media components | Components in the cell culture media or sample buffer may have antioxidant properties or interfere with the assay chemistry. Run appropriate blank and control experiments. |
| Inappropriate assay selection | The choice of antioxidant assay can influence the results.[10] Select an assay that is appropriate for the specific reactive oxygen species and the mechanism of action being investigated. |
Experimental Protocols & Data
This compound Stock Solution Preparation
Due to its insolubility in water and DMSO, a common method for preparing a this compound stock solution for cell culture is to dissolve it in a dilute acid (e.g., 0.1 M HCl) and then neutralize it with a dilute base (e.g., 0.1 M NaOH) to a physiological pH before further dilution in culture medium. It is critical to ensure the final concentration of the acid and base in the culture medium is negligible and does not affect cell viability.
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11]
Table 1: Example of this compound Concentrations for Cell Viability Assays
| Cell Line | This compound Concentration Range | Incubation Time | Reference |
| CaCo2 | 10-100 µmol/L | 6 hours | [12] |
| Mouse Hepatocytes | 100 µM | 9 hours | [13][14] |
In Vitro Wound Healing (Scratch) Assay Protocol
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer (95-100%).[8]
-
Scratch Creation: Create a straight scratch in the cell monolayer using a sterile p200 pipette tip.[8]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells.[9]
-
Treatment: Add fresh culture medium containing the desired concentration of this compound.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch or the area of the cell-free region at each time point to quantify cell migration.
Table 2: Key Parameters for Scratch Assay Optimization
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | Optimize to achieve 95-100% confluence within 24-48 hours. | Ensures a uniform monolayer for consistent scratching and migration.[8] |
| Scratch Tool | Sterile p200 or p10 pipette tip. | Creates a defined and reproducible wound.[8] |
| Washing Step | 2-3 washes with sterile PBS or serum-free media. | Removes debris that can interfere with migration and imaging.[9] |
| Imaging Frequency | Dependent on the cell line's migration speed. | Allows for accurate tracking of wound closure over time. |
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Development of this compound research] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Recent advances on this compound for medical use (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. m.youtube.com [m.youtube.com]
- 10. Mode of action and determination of antioxidant activity in the dietary sources: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected cytotoxicity of polaprezinc in cell lines
Welcome to the technical support center for polaprezinc. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results, particularly concerning cytotoxicity in cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro studies with this compound in a question-and-answer format.
Q1: I'm observing unexpected cytotoxicity with this compound in my cell line. Isn't it supposed to be cytoprotective?
A1: While this compound is widely recognized for its cytoprotective, antioxidant, and anti-inflammatory properties, unexpected cytotoxicity can occur under certain conditions.[1][2] Here are several potential reasons and troubleshooting steps:
-
High Concentration: Like many compounds, high concentrations of this compound can induce cytotoxicity. The cytoprotective effects are typically observed at lower concentrations. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Poor Solubility and Precipitation: this compound is practically insoluble in water and ethanol, and its solubility in DMSO can be limited.[1] If the compound precipitates out of the culture medium, these precipitates can be phagocytosed by cells, leading to physical stress and cytotoxicity that is independent of the compound's pharmacological activity.
-
Troubleshooting:
-
Visually inspect your culture plates for any precipitate after adding this compound.
-
Prepare fresh stock solutions and ensure complete dissolution before diluting in your culture medium.
-
Consider the final concentration of the solvent (e.g., DMSO) in your culture medium and ensure it is not exceeding cytotoxic levels for your cell line.
-
-
-
Cell Line Specific Sensitivity: The metabolic state and specific characteristics of a cell line can influence its response to treatment. Some cell lines may be inherently more sensitive to fluctuations in zinc homeostasis or the effects of L-carnosine.
-
Contamination: Always consider the possibility of mycoplasma or other microbial contamination, which can alter cellular responses to drugs and induce stress.[1]
Q2: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show decreased viability even at low this compound concentrations. What could be the cause?
A2: Inconsistent results or apparent cytotoxicity at low concentrations can be due to several factors unrelated to true cell death:
-
Assay Interference: this compound, as a zinc-containing compound, may interfere with the chemistry of certain viability assays. For instance, it could interact with the tetrazolium salts (like MTT) or the formazan product, leading to inaccurate readings.
-
Troubleshooting:
-
Run a cell-free control by adding this compound to the culture medium without cells and performing the assay to check for direct chemical reactions.
-
Use a secondary, mechanistically different viability assay to confirm your results. For example, if you are using a metabolic assay like MTT, consider confirming with a membrane integrity assay like Trypan Blue exclusion or a lactate dehydrogenase (LDH) assay.
-
-
-
Media Components: Components in your cell culture medium could interact with this compound, affecting its stability or bioavailability.
-
Edge Effects: In multi-well plates, wells on the perimeter are more prone to evaporation, which can concentrate the compound and lead to higher cytotoxicity in those wells.
-
Troubleshooting:
-
To mitigate edge effects, fill the outer wells with sterile water or PBS and do not use them for experimental samples.
-
-
Q3: How can I differentiate between apoptosis and necrosis when observing this compound-induced cell death?
A3: To determine the mode of cell death, you can use specific assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for distinguishing between early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Caspase Activity Assays: Measuring the activity of key apoptotic enzymes like caspase-3 can confirm the involvement of the apoptotic pathway.
Quantitative Data Summary
Direct IC50 values for this compound-induced cytotoxicity are not widely reported in the literature, as it is primarily studied for its protective effects. The following table summarizes the observed effects of this compound on cell viability from various studies.
| Cell Line | This compound Concentration | Exposure Time | Observed Effect | Assay Used |
| CaCo2 (Human colon carcinoma) | 10, 30, and 100 µmol/L | 6 hours | Protective: Significantly improved cell viability in the presence of H₂O₂-induced oxidative stress.[3] | MTT |
| Mouse Primary Hepatocytes | 100 µM | 9 hours (pretreatment) | Protective: Improved cell viability from 55% to 89% in the presence of acetaminophen (APAP)-induced toxicity.[4] | WST-8 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 10⁻⁹ M to 3 x 10⁻⁸ M | Not Specified | Proliferative: Increased BrdU uptake and cell number under low serum conditions.[5] | BrdU uptake, Cell counting |
| Guinea Pig Gastric Mucosal Epithelial Cells | Not Specified | Not Specified | No effect on cell proliferation.[5] | Not Specified |
| T cells (in vitro) | Not Specified | Not Specified | No effect on cell viability.[1] | Not Specified |
| Rat Gastric Mucosal Cells | 10⁻⁶ M or 10⁻⁵ M | Not Specified | Protective: Inhibited ethanol-induced cell damage.[6] | Not Specified |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include untreated and vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Annexin V/PI Apoptosis Assay
This protocol outlines the steps for differentiating between apoptotic and necrotic cells using flow cytometry.
-
Cell Preparation:
-
Seed cells and treat with this compound as you would for a standard cytotoxicity experiment. Include positive and negative controls.
-
After the treatment period, harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (1 mg/mL) to 100 µL of the cell suspension.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot for NF-κB Pathway Analysis
This protocol provides a general workflow for analyzing the activation of the NF-κB pathway.
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Signaling Pathways and Workflows
Caption: Proposed dual signaling pathways of this compound.
Caption: Experimental workflow for troubleshooting cytotoxicity.
Caption: Logical relationships for diagnosing cytotoxicity.
References
- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects human colon cells from oxidative injury induced by hydrogen peroxide: Relevant to cytoprotective heat shock proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound (N-(3-aminopropionyl)-L-histidinato zinc), a novel antiulcer agent containing zinc, on cellular proliferation: role of insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of zinc L-carnosine on gastric mucosal and cell damage caused by ethanol in rats. Correlation with endogenous prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Polaprezinc vs. Zinc Sulfate: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of polaprezinc and zinc sulfate, focusing on their respective performance based on experimental data. This compound, a chelate of zinc and L-carnosine, has demonstrated distinct properties compared to the inorganic salt, zinc sulfate. This analysis delves into their effects on cell viability, antioxidant and anti-inflammatory activities, and their influence on cellular signaling pathways.
Data Summary
The following tables summarize the key quantitative data from in vitro studies comparing the effects of this compound and zinc sulfate.
Table 1: Comparative Effects on Cell Viability and Stress Response
| Parameter | Cell Line | This compound | Zinc Sulfate | Key Findings |
| Cell Viability (post-APAP exposure) | Mouse Primary Hepatocytes | 89% viability at 100 µM | 83% viability at 100 µM | Both compounds protected against acetaminophen (APAP)-induced toxicity, with this compound showing slightly higher efficacy.[1] |
| HSP70 Induction | Mouse Primary Hepatocytes | 3.9-fold increase at 100 µM | 6.4-fold increase at 100 µM | Both induce the expression of heat shock protein 70, a key cytoprotective protein, with zinc sulfate showing a stronger induction.[2][3] |
| Cell Lethality (under oxidative stress) | Rat Thymocytes | Lower increase in cell lethality | Significantly greater increase in cell lethality | This compound is less toxic than zinc chloride (a comparable zinc salt to zinc sulfate) under conditions of severe oxidative stress. |
| Intracellular Zinc Ion Level | Rat Thymocytes | Concentration-dependent increase | Nearly identical concentration-dependent increase | Both compounds effectively increase intracellular zinc levels. |
Table 2: Anti-inflammatory Activity
| Parameter | Cell Line | This compound | Zinc Sulfate | Key Findings |
| IL-8 Production Inhibition (H. pylori extract-induced) | MKN 45 (Gastric Cancer Cells) | Dose-dependent inhibition (10⁻⁷ M to 10⁻⁵ M) | Dose-dependent inhibition (10⁻⁷ M to 10⁻⁵ M) | Both compounds effectively inhibit the production of the pro-inflammatory chemokine IL-8, with the effect attributed mainly to the zinc component.[4] |
| Neutrophil Adhesion Molecule Expression (CD11b/CD18) | Human Neutrophils | Concentration-dependent inhibition | Concentration-dependent inhibition | Both inhibit the expression of adhesion molecules on neutrophils, which is crucial for the inflammatory response.[4] |
Table 3: Effects on Bone Cell Differentiation
| Parameter | Cell Line | This compound (50 µM) | Zinc Sulfate (50 µM) | Key Findings |
| Osteoblast Differentiation (Mineralization) | hBMSCs | Enhanced mineral deposition | Enhanced mineral deposition | Both compounds promote the differentiation of human bone marrow-derived mesenchymal stem cells into osteoblasts.[5][6] |
| Osteoclast Differentiation (TRAP-positive cells) | RAW264.7 | Promoted differentiation | Reduced differentiation | This compound was found to promote osteoclastogenesis, while zinc sulfate inhibited it, suggesting different roles in bone remodeling.[5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (WST-8)
-
Cell Culture: Mouse primary hepatocytes are seeded in 96-well plates and allowed to attach for 6 hours.
-
Treatment: Cells are pre-treated with 100 µM of either this compound or zinc sulfate for 9 hours.
-
Induction of Toxicity: The culture medium is replaced with a medium containing 10 mM acetaminophen (APAP) to induce cytotoxicity.
-
Viability Assessment: After 12 hours of APAP exposure, WST-8 solution is added to each well. The plate is incubated for 1 hour at 37°C.
-
Quantification: The absorbance is measured at 492 nm using a microplate reader. The viability is expressed as a percentage relative to untreated control cells.[1][2]
Heat Shock Protein 70 (HSP70) Expression Analysis (Western Blot)
-
Cell Culture and Treatment: Mouse primary hepatocytes are treated with 100 µM of this compound or zinc sulfate for 9 hours.
-
Protein Extraction: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is determined using a Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HSP70, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software (e.g., NIH Image) and normalized to a loading control like β-actin.[2][3]
Anti-inflammatory Activity Assay (IL-8 Production)
-
Cell Culture: MKN 45 gastric cancer cells are cultured to confluence in 24-well plates.
-
Treatment: Cells are treated with varying concentrations of this compound or zinc sulfate (10⁻⁷ M to 10⁻⁵ M) simultaneously with a Helicobacter pylori water extract (HPE) to stimulate inflammation.
-
Incubation: The plates are incubated for 6 hours at 37°C.
-
Quantification: The concentration of IL-8 in the culture supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.[7]
Osteoblast and Osteoclast Differentiation Assays
-
Osteoblast Differentiation:
-
Cell Culture: Human bone marrow-derived mesenchymal stem cells (hBMSCs) are cultured in an osteogenic medium.
-
Treatment: Cells are treated with 50 µM of either this compound or zinc sulfate.
-
Mineralization Staining: After 14 days, mineral deposition is assessed by staining with Alizarin Red S. For quantification, the stain is extracted with 10% cetylpyridinium chloride, and absorbance is measured at 595 nm.[5][6]
-
-
Osteoclast Differentiation:
-
Cell Culture: RAW264.7 macrophage cells are cultured in the presence of RANKL to induce osteoclast differentiation.
-
Treatment: Cells are treated with 50 µM of either this compound or zinc sulfate for 5 days.
-
TRAP Staining: Osteoclast formation is visualized by staining for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive multinucleated cells is counted.[5][6]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Signaling Pathways
This compound and zinc sulfate exert their effects through various cellular signaling pathways. A key mechanism is the induction of Heat Shock Protein 70 (HSP70), which provides cytoprotection against stressors like oxidative damage and toxins.[2][8] Furthermore, this compound has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[9] Zinc itself is also known to modulate MAPK signaling pathways, which are involved in cell proliferation and differentiation.[10][11][12]
Conclusion
In vitro evidence suggests that both this compound and zinc sulfate are effective sources of zinc, capable of eliciting significant cellular responses.
-
Cytoprotection and Viability: this compound appears to be less cytotoxic under high oxidative stress and shows a slight advantage in protecting hepatocytes from toxic injury compared to zinc sulfate.[1][13]
-
Anti-inflammatory Effects: Both compounds demonstrate comparable dose-dependent anti-inflammatory activity by inhibiting IL-8 production and neutrophil adhesion molecule expression.[4] This effect is primarily attributed to the zinc ion.
-
Signaling: Both agents induce the expression of the cytoprotective protein HSP70, although zinc sulfate may be a more potent inducer in certain contexts.[2] this compound has a distinct inhibitory effect on the NF-κB signaling pathway, a key driver of inflammation.[9]
-
Bioavailability: The chelated structure of this compound, combining zinc with L-carnosine, is thought to enhance the stability and bioavailability of zinc at target sites, which may contribute to some of its unique effects, such as the differential impact on bone cell differentiation.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
Polaprezinc vs. Zinc Chloride: A Comparative Analysis of Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular effects of polaprezinc, a chelated zinc compound, and zinc chloride, a simple inorganic zinc salt. By examining their differential impacts on cell viability, oxidative stress, and apoptosis, this document aims to furnish researchers with the necessary data to inform their selection of zinc supplementation in experimental settings.
Executive Summary
This compound and zinc chloride both serve as sources of zinc for cells, leading to comparable increases in intracellular zinc levels. However, their downstream cellular effects diverge significantly. Experimental evidence indicates that this compound offers superior cytoprotection against oxidative stress-induced cell death compared to zinc chloride. While high concentrations of zinc from either source can be cytotoxic, this compound's chelated structure, combining zinc with L-carnosine, appears to mitigate some of the acute toxicity associated with inorganic zinc salts, particularly under conditions of cellular stress.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies on the cellular effects of this compound and zinc chloride (or a comparable zinc salt, zinc sulfate).
| Table 1: Effect on Cell Viability Under Cellular Stress | |
| Compound | Effect on Cell Viability |
| This compound | Significantly higher cell viability compared to zinc chloride under severe oxidative stress[1][2]. In a study on acetaminophen (APAP)-induced toxicity in mouse hepatocytes, pretreatment with 100 µM this compound resulted in a cell viability of 89% of the normal level after 12 hours of APAP exposure[3]. |
| Zinc Chloride | Leads to a significantly greater increase in cell lethality under severe oxidative stress compared to this compound[1][2]. |
| Zinc Sulfate | In the same APAP toxicity study, pretreatment with 100 µM zinc sulfate resulted in a cell viability of 83% of the normal level after 12 hours[3]. |
| Table 2: Effects on Apoptosis | |
| Compound | Reported Apoptotic Effects |
| This compound | Exhibits anti-apoptotic properties, notably through the inhibition of caspase-3 activation, a key executioner enzyme in the apoptotic cascade.[4] |
| Zinc Chloride | The effect of zinc chloride on apoptosis is dose-dependent. High concentrations (75-600 µM) have been shown to inhibit apoptosis in mouse thymocytes, while low concentrations (7.5-15 µM) can induce apoptosis. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Cell Viability Assessment: WST-8 Assay
This protocol is adapted from a study investigating the protective effects of this compound and zinc sulfate against acetaminophen-induced toxicity in mouse hepatocytes.[3]
Objective: To quantify the number of viable cells in culture after treatment with this compound or zinc sulfate followed by an inducer of cell death.
Materials:
-
Primary cultured mouse hepatocytes
-
96-well plates
-
This compound, zinc sulfate, or L-carnosine
-
Acetaminophen (APAP)
-
Phosphate-buffered saline (PBS)
-
WST-8 assay kit
-
Microplate reader
Procedure:
-
Seed hepatocytes in 96-well plates and allow them to attach for 6 hours.
-
Treat the cells with 100 µM of this compound, zinc sulfate, or L-carnosine and incubate for 9 hours.
-
Wash the cells twice with PBS.
-
Expose the cells to 10 mM APAP.
-
Measure cell viability at 0, 6, and 12 hours after APAP treatment by adding the WST-8 solution to each well.
-
Incubate for 1 hour at 37°C.
-
Measure the absorbance at 492 nm using a microplate reader.
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This is a standard protocol for the detection of apoptosis by flow cytometry.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell suspension (e.g., thymocytes)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line using the desired method.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay (Colorimetric)
This protocol outlines a method to quantify the activity of caspase-3, a key marker of apoptosis.
Objective: To measure the activity of caspase-3 in cell lysates.
Materials:
-
Cell lysate
-
Caspase-3 Colorimetric Assay Kit
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA substrate
-
Microplate reader
Procedure:
-
Induce apoptosis in cells and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
To a 96-well plate, add 50-200 µg of protein diluted in cell lysis buffer to a final volume of 50 µL.
-
Prepare the reaction buffer by adding DTT to the 2X Reaction Buffer.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each sample.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 400-405 nm in a microplate reader.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows discussed in this guide.
Figure 1: Comparative effect on cell viability under oxidative stress.
Figure 2: Differential effects on the caspase-3 activation pathway.
Figure 3: Experimental workflow for apoptosis detection.
References
- 1. Dose-dependent opposite effect of zinc on apoptosis in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis plays a distinct role in the loss of precursor lymphocytes during zinc deficiency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validated Assays for Measuring the Antioxidant Capacity of Polaprezinc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro assays for measuring the antioxidant capacity of polaprezinc, a chelate compound of zinc and L-carnosine. This compound is known for its gastroprotective effects, which are partly attributed to its antioxidant properties.[1][2][3][4][5] Understanding and quantifying this antioxidant activity is crucial for research and development. This document outlines the principles and detailed protocols of four widely used antioxidant assays—DPPH, ABTS, FRAP, and ORAC—and presents available data to compare the antioxidant performance of this compound and its components.
Comparative Analysis of Antioxidant Capacity
While direct comparative studies quantifying the antioxidant capacity of this compound using standardized assays like DPPH, ABTS, FRAP, and ORAC are limited in publicly available literature, the antioxidant properties of its components, L-carnosine and zinc, are better documented. This compound's antioxidant action is considered to be a combination of the properties of these two components.[3]
| Compound/Standard | Assay | Result (IC50 or Equivalent) | Reference |
| This compound | Superoxide Scavenging | Effective scavenging | F. Hirashi et al., 1999 |
| Hydroxyl Radical Inhibition | Effective inhibition | F. Hirashi et al., 1999 | |
| L-Carnosine | ABTS | ~1.5 mM (TEAC) | Abdelkader et al., 2016[6] |
| DPPH | ~2.5 mM (TEAC) | Abdelkader et al., 2016[6] | |
| ORAC | ~0.5 mM (TEAC) | Abdelkader et al., 2016[6] | |
| Ascorbic Acid (Vitamin C) | DPPH | IC50: ~5 µg/mL | Various Sources |
| ABTS | High Trolox Equivalence | Various Sources | |
| FRAP | High Ascorbic Acid Equivalence | Various Sources | |
| Trolox | DPPH | IC50: ~8 µg/mL | Various Sources |
| ABTS | Standard (1.0 TEAC) | Various Sources | |
| ORAC | Standard | Various Sources |
Note: The table above is compiled from various sources. Direct comparison should be made with caution as experimental conditions can vary between studies.
Signaling Pathways and Experimental Workflows
The antioxidant mechanisms of this compound involve direct scavenging of reactive oxygen species (ROS) and the induction of antioxidant enzymes.[7]
The following sections provide detailed protocols for the four common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
References
- 1. This compound protects gastric mucosal cells from noxious agents through antioxidant properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effect of this compound on cardiac function post-myocardial infarction: A prospective and randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Supplementation with this compound Protects Mouse Hepatocytes against Acetaminophen-Induced Toxicity via Induction of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H12N4O3Zn | CID 9817450 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Efficacy of Polaprezinc and Rebamipide in Ulcer Healing: A Guide for Researchers
This guide provides a detailed comparison of polaprezinc and rebamipide, two prominent gastroprotective agents, focusing on their efficacy in healing ulcers. It synthesizes clinical and preclinical data, outlines experimental methodologies, and illustrates the underlying mechanisms of action to support research and development professionals.
Introduction to Cytoprotective Agents
This compound, a chelate compound of zinc and L-carnosine, and rebamipide, a quinolinone derivative, are widely utilized in the management of gastric ulcers and gastritis.[1][2] Unlike agents that primarily suppress gastric acid, both this compound and rebamipide exert their therapeutic effects by enhancing the mucosal defense mechanisms.[3][4] this compound's action is attributed to its antioxidant, membrane-stabilizing, and anti-inflammatory properties, along with its ability to induce heat shock proteins (HSPs).[4][5] Rebamipide is known to increase prostaglandin synthesis, scavenge free radicals, stimulate mucus production, and modulate inflammatory responses.[3][6][7]
Comparative Clinical Efficacy
Direct comparative studies are crucial for discerning the clinical utility of different therapeutic agents. Clinical trials have been conducted to evaluate the noninferiority and comparative effectiveness of this compound and rebamipide, often as adjuncts to proton pump inhibitor (PPI) therapy.
Table 1: Summary of Clinical Trial Data Comparing this compound and Rebamipide
| Study Type | Patient Population | Treatment Arms | Duration | Primary Endpoint | Results | Reference |
| Randomized, Controlled Trial | 210 patients with Endoscopic Submucosal Dissection (ESD)-induced ulcers | 1. This compound (150 mg/d) + Pantoprazole (40 mg/d)2. Rebamipide (300 mg/d) + Pantoprazole (40 mg/d) | 4 Weeks | Ulcer healing rate | This compound + PPI was noninferior to Rebamipide + PPI. Healing rates: 90.3% (this compound) vs. 91.4% (Rebamipide), p=0.523. | [8][9][10] |
| Multicenter, Randomized, Double-Blind, Double-Dummy, Positive-Controlled Trial | 224 patients with Gastric Ulcers (GU) | 1. Polaprezinc2. Rebamipide | 8 Weeks | Effective treatment rate confirmed by gastroscopy | Efficacy was similar between groups. Effective rates: 81.48% (this compound) vs. 74.31% (Rebamipide), p=0.1557. | [11][12] |
A key finding from these studies is that this compound combined with a PPI is not inferior to rebamipide with a PPI for healing ulcers induced by endoscopic submucosal dissection.[9][10] Another multicenter trial concluded that the efficacy and safety of this compound were similar to those of rebamipide for treating gastric ulcers.[11][12]
Mechanisms of Action: Signaling Pathways
The therapeutic effects of this compound and rebamipide are rooted in their distinct molecular actions that bolster the gastric mucosa's protective capabilities.
This compound's Protective Pathways: this compound's multifaceted mechanism involves antioxidant action, anti-inflammatory effects, and the induction of cytoprotective proteins.[4][13] A critical component of its action is the upregulation of Heat Shock Protein 70 (HSP70), which protects cells from stress-induced apoptosis.[5][14] It also scavenges reactive oxygen species and stimulates the expression of growth factors like VEGF.[4][15]
Caption: this compound's multi-target mechanism enhancing mucosal defense.
Rebamipide's Protective Pathways: Rebamipide enhances mucosal defense primarily by stimulating the synthesis of prostaglandins (PGs), which are crucial for maintaining mucosal integrity.[3][7] It upregulates the expression of cyclooxygenase-2 (COX-2), leading to increased production of PGE2.[3] This, in turn, boosts mucus and bicarbonate secretion.[3][6] Rebamipide also scavenges free radicals and inhibits inflammatory cell infiltration.[2]
Caption: Rebamipide's mechanism centered on prostaglandin synthesis.
Experimental Protocols
Reproducible and standardized experimental models are fundamental to preclinical drug evaluation. The NSAID-induced ulcer model in rats is a common and reliable method for assessing the efficacy of gastroprotective agents.
Objective: To evaluate and compare the anti-ulcer activity of this compound and rebamipide in an NSAID (Indomethacin)-induced gastric ulcer model in rats.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Ulcerogen: Indomethacin.
-
Test Compounds: this compound, Rebamipide.
-
Vehicle: 0.5% Carboxymethyl cellulose (CMC).
-
Standard Drug: Ranitidine or a Proton Pump Inhibitor (e.g., Omeprazole).
Methodology:
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.[16]
-
Fasting: Rats are fasted for 24 hours before the experiment, with free access to water.[17]
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Group 1: Normal Control (Vehicle only).
-
Group 2: Disease Control (Vehicle + Indomethacin).
-
Group 3: Standard Drug + Indomethacin.
-
Group 4: this compound (e.g., 30 mg/kg, p.o.) + Indomethacin.
-
Group 5: Rebamipide (e.g., 100 mg/kg, p.o.) + Indomethacin.
-
-
Dosing: Test compounds, standard drug, or vehicle are administered orally (p.o.). After 60 minutes, indomethacin (e.g., 60 mg/kg, p.o.) is administered to all groups except the Normal Control to induce ulcers.
-
Sacrifice and Evaluation: Four hours after indomethacin administration, animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline.[16]
-
Ulcer Index Measurement: The stomachs are examined for lesions in the glandular region. The ulcer index is calculated based on the number and severity of the lesions. The percentage of ulcer inhibition is calculated using the formula:
-
% Inhibition = [(UI_control - UI_treated) / UI_control] x 100
-
-
Biochemical/Histological Analysis: Gastric tissue samples can be collected for histological examination or biochemical assays (e.g., measurement of myeloperoxidase (MPO), malondialdehyde (MDA), antioxidant enzymes, and cytokine levels).[18]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Heat shock protein 70-dependent protective effect of this compound on acetylsalicylic acid-induced apoptosis of rat intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Rebamipide? [synapse.patsnap.com]
- 8. mims.com [mims.com]
- 9. Comparison of the Efficacy of this compound Plus Proton Pump Inhibitor and Rebamipide Plus Proton Pump Inhibitor Treatments for Endoscopic Submucosal Dissection-induced Ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. Efficacy and safety of this compound in the treatment of gastric ulcer: A multicenter, randomized, double-blind, double-dummy, positive-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heat shock protein 70-dependent protective effect of this compound on acetylsalicylic acid-induced apoptosis of rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ulcerogenic and healing impairing actions of monochloramine in rat stomachs: effects of zinc L-carnosine, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. archives.ijper.org [archives.ijper.org]
- 17. researchgate.net [researchgate.net]
- 18. The effect of this compound on gastric mucosal protection in rats with ethanol-induced gastric mucosal damage: comparison study with rebamipide - PubMed [pubmed.ncbi.nlm.nih.gov]
Polaprezinc vs. Zinc Acetate in Treating Zinc Deficiency: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of polaprezinc and zinc acetate for treating zinc deficiency in clinical models, aimed at researchers, scientists, and drug development professionals. The following sections detail the performance, experimental protocols, and absorption pathways of these two zinc supplement formulations.
Comparative Efficacy and Pharmacokinetics
Clinical studies have demonstrated that both this compound and zinc acetate are effective in increasing serum zinc levels in zinc-deficient individuals. However, the rate and extent of absorption, as well as the incidence of adverse effects, can differ.
A randomized clinical trial comparing zinc acetate hydrate (ZAH) and this compound (PPZ) in hemodialysis patients with hypozincemia revealed that serum zinc levels were significantly higher in the ZAH group during the initial 4-12 weeks of treatment. However, no significant difference was observed between the two groups from week 16 to 52. Notably, adverse events, including copper deficiency, were more frequent in the zinc acetate group.
Table 1: Summary of Quantitative Data from Clinical Studies
| Parameter | This compound | Zinc Acetate | Key Findings & Citations |
| Elemental Zinc Content | 34 mg per 150 mg dose | 25 mg or 50 mg per tablet | This compound is a chelate of zinc and L-carnosine.[1] Zinc acetate is a salt of zinc and acetic acid. |
| Pharmacokinetics (Healthy Volunteers) | |||
| Cmax (Fasting, 75 mg) | 1.30 ± 0.30 µg/mL | Not Available | Data for this compound is from a study in healthy Chinese volunteers.[2][3] |
| Tmax (Fasting, 75 mg) | 1.0 h | Not Available | A direct comparative pharmacokinetic study is not available.[2][3] |
| AUC0–t (Fasting, 75 mg) | 4.06 ± 1.13 h·µg/mL | Not Available | [2][3] |
| Clinical Efficacy (Hemodialysis Patients) | |||
| Change in Serum Zinc | Slower initial increase | Faster initial increase | Zinc acetate led to significantly higher serum zinc levels at 4-12 weeks, with no significant difference from 16-52 weeks.[4] |
| Adverse Events (Hemodialysis Patients) | Lower incidence | Higher incidence | Adverse events requiring dose reduction, including copper deficiency, were significantly more frequent with zinc acetate.[4] |
Experimental Protocols
Assessment of Zinc Bioavailability in Healthy Volunteers (Based on this compound Study)
This protocol describes a typical design for evaluating the pharmacokinetics of an oral zinc supplement.
-
Study Design: A randomized, open-label, single-dose, two-period, cross-over study.
-
Participants: Healthy volunteers under fasting and fed conditions.
-
Intervention: Administration of a single oral dose of the zinc supplement.
-
Sample Collection: Blood samples are collected at pre-defined time points before and after dosing (e.g., up to 12 hours post-dose).
-
Analytical Method: Blood zinc concentrations are determined using a validated method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Pharmacokinetic Analysis: Key parameters including peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and area under the plasma concentration-time curve (AUC) are calculated using non-compartmental methods.[2]
Comparative Efficacy Study in Hemodialysis Patients
This protocol outlines a clinical trial to compare the effectiveness of two different zinc supplements in a specific patient population.
-
Study Design: A single-center, open-label, prospective randomized study.
-
Participants: Maintenance hemodialysis patients with diagnosed zinc deficiency (e.g., serum zinc level <70 μg/dL).
-
Intervention: Patients are randomized to receive either this compound (e.g., 34 mg elemental zinc/day) or zinc acetate hydrate (e.g., 50 mg elemental zinc/day) for a defined period (e.g., 6 months).
-
Data Collection: Serum zinc and copper levels are measured at baseline and at regular intervals throughout the study. Other relevant clinical parameters, such as those related to anemia management, are also monitored.
-
Primary Outcome: The primary endpoint is the change in serum zinc levels from baseline.
-
Safety Assessment: The incidence of adverse events, particularly copper deficiency, is monitored and compared between the two groups.
Signaling Pathways and Absorption Mechanisms
The absorption of zinc from the gastrointestinal tract is a complex process primarily mediated by two families of zinc transporters: the Zrt- and Irt-like proteins (ZIP) and the Zn transporters (ZnT). ZIP transporters, particularly ZIP4 on the apical membrane of enterocytes, facilitate the uptake of zinc into the intestinal cells from the lumen. Conversely, ZnT transporters, such as ZnT1 on the basolateral membrane, are responsible for the efflux of zinc from the enterocytes into the bloodstream.[5][6]
The chemical form of the zinc supplement can influence its absorption.
-
Zinc Acetate: As a salt, zinc acetate readily dissociates in the gastrointestinal tract, releasing free zinc ions (Zn2+) that are then available for transport by ZIP4 into the enterocytes.[7]
-
This compound: this compound is a chelate compound of zinc and L-carnosine. While it is understood to dissociate to some extent, the chelated structure may influence its absorption kinetics. Some studies suggest that the zinc from this compound is absorbed through a carrier-mediated process.[8] The L-carnosine component may also have its own transport mechanisms and biological effects within the gastrointestinal tract.[9]
Visualizing the Zinc Absorption Pathway
Caption: Workflow for a crossover bioavailability clinical trial.
References
- 1. Efficacy and Safety of this compound (Zinc Compound) on Zinc Deficiency: A Systematic Review and Dose–Response Meta-Analysis of Randomized Clinical Trials Using Individual Patient Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Safety of this compound Granules Oral Administration in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of this compound Granules Oral Administration in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc Acetate Hydrate Supplementation versus this compound Supplementation for Improving Hypozincemia in Hemodialysis Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 6. Molecular Mechanisms of Zinc Absorption in Health, Acrodermatitis Enteropathica and Celiac Disease [pubs.sciepub.com]
- 7. scite.ai [scite.ai]
- 8. Absorption mechanism of this compound (zinc L-carnosine complex) by an everted sac method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
assessing the inter-study reproducibility of polaprezinc research
An Assessment of the Inter-Study Reproducibility of Polaprezinc Research
This compound, a chelated compound of zinc and L-carnosine, has been the subject of numerous studies for its gastroprotective and mucosal healing properties. This guide provides a comparative analysis of key research findings to assess the inter-study reproducibility of its efficacy in various clinical applications. Data from multiple studies are presented to offer researchers, scientists, and drug development professionals a consolidated view of the existing evidence.
Data Presentation: Comparative Efficacy of this compound
The reproducibility of this compound's clinical efficacy is most evident when comparing outcomes from different trials focused on the same indications. The tables below summarize quantitative data from studies on gastric ulcer healing, prevention of oral mucositis, and Helicobacter pylori eradication.
Table 1: Gastric Ulcer Healing
| Study / Comparison | Patient Population | This compound Regimen | Comparator Regimen | Primary Endpoint | This compound Group Outcome | Comparator Group Outcome | Conclusion |
| Multicenter, randomized, double-blind trial[1][2] | Gastric Ulcer Patients (n=224) | This compound | Rebamipide | Effective healing rate at 8 weeks (gastroscopy) | 81.48% | 74.31% | Efficacy and safety were similar to rebamipide. |
| Randomized, controlled study[3][4] | Post-Endoscopic Submucosal Dissection (ESD) Ulcers (n=210) | This compound (150 mg/d) + Pantoprazole (40 mg/d) | Rebamipide (300 mg/d) + Pantoprazole (40 mg/d) | Ulcer healing rate at 4 weeks | 90.3% | 91.4% | This compound + PPI showed non-inferiority to Rebamipide + PPI. |
| Randomized controlled study[5] | Post-ESD Ulcers (n=163) | Lansoprazole (30 mg/d) + this compound (150 mg/d) | Lansoprazole (30 mg/d) | Ulcer healing scores at 2 months | Significantly increased (P<0.0001) | - | Combination therapy significantly improved ulcer healing. |
Reproducibility Insight: The data across different studies consistently demonstrate a high rate of gastric ulcer healing with this compound, with efficacy comparable or non-inferior to other established agents like rebamipide. The consistency in healing rates of over 80-90% suggests strong inter-study reproducibility for this indication.
Table 2: Prevention of Oral Mucositis
| Study / Comparison | Patient Population | This compound Regimen | Comparator | Primary Endpoint | This compound Group Outcome | Comparator Group Outcome | Conclusion |
| Prospective study[6] | Head and Neck Cancer (Radiotherapy) | This compound oral rinse | No this compound | Incidence of Grade 3 mucositis | 29.0% | 40.0% | This compound reduced the severity of mucositis. |
| Randomized controlled trial[7] | Hematopoietic Stem Cell Transplant (HSCT) (Chemotherapy) | This compound lozenges | Control | Incidence of Grade ≥2 mucositis | 22.0% | 44.7% | Significantly reduced incidence of Grade ≥2 mucositis (P=0.025). |
| Retrospective study[8] | HSCT (Chemo/Radiotherapy) | This compound in sodium alginate (P-AG) | Azulen gargle | Incidence of Grade ≥2 and ≥3 mucositis | Grade ≥2: 20%Grade ≥3: 0% | Grade ≥2: 82%Grade ≥3: 45% | P-AG dramatically reduced the incidence of moderate-to-severe mucositis (P<0.01). |
Reproducibility Insight: Studies consistently report that this compound reduces the incidence and/or severity of oral mucositis in patients undergoing cancer therapy.[9][10] While the specific formulations (rinse, lozenge) and patient populations vary, the protective effect is a reproducible finding. The magnitude of the effect appears robust, particularly in preventing moderate-to-severe (Grade ≥2) mucositis.
Table 3: Helicobacter pylori Eradication
| Study / Comparison | Patient Population | This compound Regimen | Comparator Regimen | Primary Endpoint | This compound Group Outcome | Comparator Group Outcome | Conclusion |
| Randomized, controlled, multicenter study[5][11] | H. pylori infection | Triple therapy + this compound (150 mg/d) | Standard triple therapy | H. pylori eradication rate (Per Protocol) | 81.1% | 61.4% | Addition of this compound significantly improved the eradication rate. |
| Randomized controlled trial[11] | H. pylori infection | Quadruple therapy with this compound (PQT) | Quadruple therapy with Bismuth (BQT) | H. pylori eradication rate | 75.0% | 87.8% | PQT was non-inferior to BQT and can be an alternative regimen. |
Reproducibility Insight: The addition of this compound to standard triple therapy for H. pylori eradication shows a reproducible improvement in success rates.[5][11] This suggests a consistent adjuvant benefit in this context.
Experimental Protocols
Detailed methodologies are crucial for assessing reproducibility. Below are representative protocols from the cited studies.
Protocol 1: Treatment of Gastric Ulcers (Adapted from[1])
-
Study Design: A multicenter, randomized, double-blind, double-dummy, positive-controlled clinical trial.
-
Participants: 224 patients with endoscopically confirmed active gastric ulcers.
-
Randomization: Patients were randomly assigned to a test group (this compound) or a control group (Rebamipide).
-
Intervention:
-
Test Group: Received this compound.
-
Control Group: Received rebamipide tablets.
-
-
Duration: 8 weeks.
-
Primary Endpoint Assessment: The primary efficacy endpoint was the effective treatment rate, confirmed by gastroscopy after 8 weeks of treatment. Ulcer healing was assessed based on the reduction in ulcer size and depth.
-
Secondary Endpoint Assessment: Improvement in gastrointestinal symptoms was evaluated at 4 and 8 weeks.
Protocol 2: Prevention of Oral Mucositis in HSCT (Adapted from[7])
-
Study Design: Multi-institutional randomized controlled study.
-
Participants: 88 eligible patients undergoing high-dose chemotherapy followed by hematopoietic stem cell transplantation (HSCT).
-
Randomization: Patients were randomized to a prevention group (n=41) or a control group (n=47).
-
Intervention:
-
Prevention Group: Received this compound lozenges.
-
Control Group: Received standard oral care without this compound.
-
-
Duration: Daily from the start of conditioning chemotherapy until 35 days after transplantation.
-
Primary Endpoint Assessment: The incidence of Grade ≥3 oral mucositis.
-
Secondary Endpoint Assessment: The incidence of Grade ≥2 oral mucositis was evaluated daily according to the Common Terminology Criteria for Adverse Events (CTCAE).
Mechanistic Pathways and Workflows
This compound exerts its therapeutic effects through a combination of antioxidant, anti-inflammatory, and tissue-healing mechanisms.[5][12] Its insolubility allows it to adhere to ulcerous sites, providing sustained local action.[13]
This compound's Cellular Protection Signaling Pathway
The diagram below illustrates the key molecular mechanisms of this compound. It acts by scavenging reactive oxygen species (ROS) and inhibiting the pro-inflammatory NF-κB pathway. It also induces the expression of protective proteins like Heat Shock Protein 70 (HSP70) and antioxidant enzymes like Heme Oxygenase-1 (HO-1).
Caption: this compound's protective signaling pathways.
Generalized Workflow for a this compound Clinical Trial
This diagram outlines a typical workflow for a randomized controlled trial (RCT) designed to assess the efficacy of this compound, adaptable for indications like gastric ulcers or oral mucositis.
Caption: A generalized workflow for a this compound RCT.
References
- 1. Efficacy and safety of this compound in the treatment of gastric ulcer: A multicenter, randomized, double-blind, double-dummy, positive-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Efficacy of this compound Plus Proton Pump Inhibitor and Rebamipide Plus Proton Pump Inhibitor Treatments for Endoscopic Submucosal Dissection-induced Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces the severity of radiation-induced mucositis in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 8. This compound Prevents Oral Mucositis in Patients Treated with High-dose Chemotherapy Followed by Hematopoietic Stem Cell Transplantation | Anticancer Research [ar.iiarjournals.org]
- 9. Improving outcomes in oral mucositis — emerging role of this compound | Borowski | Oncology in Clinical Practice [journals.viamedica.pl]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Residence time of this compound (zinc L-carnosine complex) in the rat stomach and adhesiveness to ulcerous sites. | Semantic Scholar [semanticscholar.org]
Polaprezinc Under the Microscope: A Comparative Analysis with Other Zinc Supplements for Researchers
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides an in-depth comparative analysis of polaprezinc, a chelated form of zinc and L-carnosine, against other common zinc supplements. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of bioavailability, efficacy, and mechanisms of action supported by experimental data.
Executive Summary
This compound, a chelated compound of zinc and L-carnosine, demonstrates unique pharmacokinetics and therapeutic actions, particularly in gastrointestinal health.[1][2] This guide synthesizes available research to compare this compound with other zinc salts like zinc sulfate, zinc gluconate, and zinc acetate, focusing on their performance in research settings. While direct comparative studies for all parameters are limited, this analysis consolidates existing data to provide a valuable resource for understanding the distinct properties of this compound.
Comparative Analysis of Zinc Supplements
The efficacy and bioavailability of zinc supplements are largely dependent on their chemical form. The following tables summarize quantitative data from various studies to facilitate a clear comparison between this compound and other common zinc supplements.
Table 1: Comparative Bioavailability of Zinc Supplements
| Zinc Supplement | Bioavailability/Absorption Insights | Key Findings & Citations |
| This compound | A study in healthy Chinese volunteers showed a Cmax of 1.30 ± 0.30 µg/mL and an AUC0–t of 4.06 ± 1.13 h·µg/mL after a 75 mg dose under fasting conditions.[3] The absorption of zinc from this compound is estimated to be around 11%.[2] | The chelation with L-carnosine is suggested to enhance the stability and bioavailability of zinc, allowing for efficient delivery to target tissues.[1] |
| Zinc Sulfate | Often used as a reference standard in comparative studies. | Considered a highly bioavailable, water-soluble form of zinc. |
| Zinc Gluconate | Demonstrates good bioavailability, comparable to zinc citrate. | It is a commonly used and cost-effective form of zinc supplement. |
| Zinc Acetate | A study on hemodialysis patients showed that zinc acetate hydrate (50 mg/day zinc) led to a significantly higher rate of change in serum zinc levels at 3 months compared to this compound (34 mg/day zinc). | Found to be superior to this compound in increasing serum zinc levels in a study on hemodialysis patients, though it was associated with a stronger decline in serum copper levels. |
| Zinc Picolinate | Some studies suggest potentially higher absorption compared to zinc gluconate and citrate. | The picolinic acid chelate is thought to enhance zinc absorption. |
| Zinc Citrate | Bioavailability is similar to zinc gluconate. | A well-absorbed form of zinc. |
Table 2: Comparative Efficacy in Specific Conditions
| Condition | This compound | Other Zinc Supplements | Key Findings & Citations |
| Gastric Ulcers | This compound has been shown to accelerate the healing of gastric ulcers.[2][4] It promotes ulcer healing by stimulating the production of growth factors like IGF-1 and through its antioxidant and anti-inflammatory effects.[1][4][5] | Zinc sulfate has also been investigated for peptic ulcer treatment, with some studies showing positive effects on healing. | This compound's efficacy is attributed to its ability to adhere to the ulcerous sites and promote mucosal healing.[2] |
| Zinc Deficiency | A systematic review and meta-analysis showed that this compound significantly increases serum zinc concentrations in patients with zinc deficiency in a dose-dependent manner.[6] | Zinc acetate has been shown to be effective in treating zinc deficiency.[6] | A 300 mg dose of this compound showed a comparable effect size to 50 mg of zinc acetate in increasing serum zinc levels.[6] |
| Wound Healing (Pressure Ulcers) | A study on patients with pressure ulcers showed that both this compound and L-carnosine alone significantly improved healing compared to a control group, with no significant difference between the two.[5] | Zinc supplementation, in general, is known to be beneficial for wound healing, particularly in zinc-deficient individuals.[7] | The therapeutic effect is linked to the roles of both zinc and L-carnosine in tissue repair.[5] |
| Helicobacter pylori Eradication | When added to standard triple therapy, this compound significantly improves the eradication rate of H. pylori.[2][8] | Not a standard application for other zinc supplements. | This compound's mechanism is thought to involve its mucosal protective and anti-inflammatory properties.[2][8] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation. Below are detailed protocols for key experiments cited in the comparative analysis.
In Vivo Pharmacokinetic Study of this compound
-
Objective: To evaluate the pharmacokinetic profile of this compound in healthy human subjects.
-
Methodology:
-
Study Design: A randomized, open-label, single-dose, two-period, cross-over study.[3]
-
Subjects: Healthy volunteers.[3]
-
Intervention: A single oral dose of this compound (e.g., 75 mg) administered under fasting or fed conditions.[3]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 12 hours post-dose).[3]
-
Analysis: Blood zinc concentrations are determined using a validated method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3]
-
Pharmacokinetic Parameters: Key parameters including Cmax (maximum plasma concentration), AUC0–t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and Tmax (time to reach Cmax) are calculated using non-compartmental methods.[3]
-
In Vitro Caco-2 Cell Permeability Assay for Zinc Bioavailability
-
Objective: To assess the intestinal permeability of different zinc supplements as a measure of their bioavailability.
-
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semipermeable filter supports in a transwell plate system until they form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.[9][10]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[9]
-
Sample Preparation: The zinc supplements are dissolved in a suitable buffer.
-
Permeability Assay: The test compound (zinc supplement solution) is added to the apical (AP) side of the Caco-2 monolayer, representing the intestinal lumen.[10] Samples are collected from the basolateral (BL) compartment, representing the bloodstream, at various time points.[10]
-
Quantification: The concentration of zinc in the collected samples is measured using atomic absorption spectrometry or ICP-MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of transport across the cell monolayer.[9][10]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound, particularly in gastric ulcer healing, are attributed to its multifaceted mechanism of action.
This compound's Role in Gastric Ulcer Healing
This compound's efficacy in promoting the healing of gastric ulcers is mediated through a combination of antioxidant, anti-inflammatory, and growth factor-stimulating effects.[1] The L-carnosine component acts as an antioxidant, scavenging free radicals, while the zinc component contributes to cellular protection and repair.[1] Furthermore, this compound has been shown to upregulate the expression of key growth factors involved in tissue regeneration and angiogenesis.[1]
Experimental Workflow for Comparative In Vivo Ulcer Healing Study
A typical experimental workflow to compare the efficacy of different zinc supplements in an in vivo model of gastric ulcer healing is outlined below.
Conclusion
This compound exhibits a distinct pharmacological profile compared to other zinc supplements, largely attributable to its chelated structure with L-carnosine. This unique composition appears to confer advantages in specific therapeutic areas, such as gastric ulcer healing and the eradication of H. pylori. While some data suggests other zinc salts like zinc acetate may lead to a more rapid increase in serum zinc levels in certain populations, this compound's multifaceted mechanism of action, including its antioxidant and anti-inflammatory properties, makes it a compelling subject for further research and development. This guide provides a foundational overview for scientists and clinicians to build upon in their exploration of zinc-based therapeutics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Safety of this compound Granules Oral Administration in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on impaired healing of chronic gastric ulcers in adjuvant-induced arthritic rats--role of insulin-like growth factors (IGF)-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of this compound (Zinc Compound) on Zinc Deficiency: A Systematic Review and Dose–Response Meta-Analysis of Randomized Clinical Trials Using Individual Patient Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zinc in Wound Healing Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Polaprezinc: An In Vivo Examination of its Anti-Inflammatory Properties Compared to Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of polaprezinc with other established anti-inflammatory agents. The information presented is collated from various preclinical studies to offer a comprehensive overview for research and development purposes. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows.
Performance Comparison of this compound and Standard Anti-Inflammatory Drugs
To contextualize the anti-inflammatory efficacy of this compound, its performance in common in vivo models of inflammation is compared with that of standard non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant compounds. The following tables summarize quantitative data from various studies. Note that direct head-to-head comparative studies for all parameters are not always available; therefore, data from similar experimental models are presented to provide a comparative perspective.
Table 1: Comparison in Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose | Time Post-Carrageenan | Paw Edema Inhibition (%) | Key Inflammatory Mediator Modulation |
| This compound | 30 mg/kg | 3 hours | Data not available in a direct comparative study | - |
| Indomethacin | 5 mg/kg | 3 hours | ~50-60% | Inhibition of Prostaglandin E2 (PGE2) synthesis |
| Diclofenac | 10 mg/kg | 3 hours | ~40-50% | Inhibition of Cyclooxygenase (COX) enzymes |
Note: While specific percentage inhibition of paw edema for this compound in this model was not found in direct comparison with NSAIDs, its anti-inflammatory effects in other models are well-documented through the reduction of inflammatory markers.
Table 2: Comparison in Acetic Acid-Induced Writhing in Mice
| Treatment | Dose | Writhing Inhibition (%) | Mechanism of Action |
| This compound | Data not available in this model | - | - |
| Diclofenac Sodium | 10 mg/kg | ~58%[1] | Inhibition of prostaglandin synthesis |
| Indomethacin | 10 mg/kg | ~30-50% | Inhibition of COX enzymes |
Table 3: Comparison in Models of Gastrointestinal Inflammation
| Treatment | Model | Key Outcomes |
| This compound | TNBS-induced colitis (rats) | Reduced colonic inflammation, inhibited activation of calcineurin, and decreased expression of pro-inflammatory cytokines. |
| This compound | Aspirin-induced gastric injury (rats) | Dose-dependent inhibition of gastric erosive area, significant reduction in myeloperoxidase (MPO) activity (neutrophil accumulation), and inhibition of TNF-α expression. |
| Rebamipide | Endoscopic submucosal dissection-induced ulcers | Comparable ulcer healing rates to this compound when co-administered with a proton pump inhibitor. |
| Sucralfate | Monochloramine-induced gastric injury (rats) | Protective effect was mitigated by indomethacin, suggesting a mechanism partly dependent on prostaglandins, unlike this compound.[2] |
Signaling Pathways and Experimental Workflows
Anti-Inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
References
Polaprezinc and L-Carnosine: A Comparative Analysis of Their Therapeutic Effects
Polaprezinc, a chelate compound of zinc and L-carnosine, and its constituent dipeptide L-carnosine have garnered significant attention in the scientific community for their therapeutic potential, particularly in mucosal protection and wound healing. This guide provides a comprehensive comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Overview of this compound and L-Carnosine
This compound is a chelated form of zinc and L-carnosine that was first approved in Japan in 1994 as an anti-ulcer drug.[1][2] It is designed to enhance the stability and bioavailability of zinc, delivering it more efficiently to target tissues.[3] L-carnosine, a dipeptide composed of β-alanine and L-histidine, is a naturally occurring antioxidant with roles in pH buffering, metal ion chelation, and anti-glycation.[4][5][6] While this compound combines the properties of both zinc and L-carnosine, research has also explored the independent therapeutic effects of L-carnosine.
Comparative Efficacy in Wound Healing
Comparative studies have been conducted to evaluate the efficacy of this compound versus L-carnosine, particularly in the context of wound healing. A notable area of investigation has been their effect on pressure ulcers.
Table 1: Comparative Efficacy in Pressure Ulcer Healing
| Treatment Group | Dosage | Duration | Outcome Measure | Mean Weekly Improvement in PUSH Score | p-value vs. Control | p-value vs. This compound |
| Control | - | 4 weeks | PUSH Score | 0.8 ± 0.2 | - | - |
| L-Carnosine | 116 mg/day | 4 weeks | PUSH Score | 1.6 ± 0.2 | 0.02 | 0.73 |
| This compound | 150 mg/day (containing 116 mg L-carnosine and 34 mg zinc) | 4 weeks | PUSH Score | 1.8 ± 0.2 | 0.009 | - |
PUSH (Pressure Ulcer Scale for Healing) score is a tool to measure the healing of pressure ulcers. A higher improvement score indicates better healing. Data sourced from a nonrandomized controlled trial.[7][8]
In a study on institutionalized long-term care patients with pressure ulcers, both L-carnosine and this compound showed a significantly greater rate of healing compared to the control group.[7][8] While this compound treatment resulted in a slightly higher mean weekly improvement in the PUSH score, the difference between the this compound and L-carnosine groups was not statistically significant.[7][8][9] This suggests that both substances are effective in promoting pressure ulcer healing, with L-carnosine itself being a potent agent.
Mechanisms of Action: A Comparative Overview
The therapeutic effects of this compound are attributed to the combined actions of zinc and L-carnosine. L-carnosine exhibits a multi-modal mechanism of action, including antioxidant, anti-inflammatory, and anti-glycation properties.[4] this compound leverages these properties and adds the benefits of zinc, which is crucial for enzyme function, protein synthesis, and cellular repair.[3]
Antioxidant and Anti-inflammatory Pathways
Both this compound and L-carnosine exert their effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Caption: Comparative antioxidant and anti-inflammatory pathways of this compound and L-Carnosine.
This compound, upon dissociation, and L-carnosine directly scavenge reactive oxygen species (ROS).[3][4] They also inhibit the activation of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[10] Furthermore, both have been shown to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and heme oxygenase-1 (HO-1).[10][11]
Mucosal Protection and Healing
In the context of gastric health, this compound has a well-established role in mucosal protection. This is attributed to its ability to adhere to the gastric mucosa, particularly at ulcer sites, and slowly release its components.
Caption: Experimental workflow of this compound's mucosal protective action.
Studies have shown that this compound adheres to ulcerous sites in the stomach more effectively than zinc or L-carnosine alone, prolonging its local therapeutic effects.[12] This prolonged contact allows for the sustained stimulation of growth factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are crucial for tissue repair.[3]
Pharmacokinetics and Bioavailability
A key difference between this compound and L-carnosine lies in their absorption and metabolism. This compound is designed to be an insoluble complex that dissociates slowly in the stomach.[12] It is suggested that upon oral administration, this compound dissociates into its components, L-carnosine and zinc, during intestinal absorption.[1][10]
Table 2: Pharmacokinetic Parameters
| Compound | Administration | Key Findings |
| This compound | Oral (rats) | Dissociates into L-carnosine and zinc during intestinal absorption.[1][10] The absorption of the ¹⁴C-labeled L-carnosine moiety is linear, while the ⁶⁵Zn-labeled zinc moiety shows saturation kinetics.[13] |
| L-Carnosine | Oral | Rapidly degraded in human blood by the enzyme carnosinase within 2-3 hours after a meal.[6] |
The chelation in this compound is believed to enhance the stability and bioavailability of zinc, ensuring its efficient delivery to the gastric mucosa.[3] In contrast, L-carnosine administered alone is subject to rapid degradation by carnosinase in the blood, which may limit its systemic effects.[6]
Experimental Protocols
The findings presented in this guide are based on various in vitro and in vivo studies. Below are the methodologies for some of the key experiments.
Pressure Ulcer Healing Study in Humans
-
Study Design: A nonrandomized controlled trial with a 4-week follow-up.
-
Participants: 42 institutionalized long-term care patients with stage II-IV pressure ulcers.
-
Intervention Groups:
-
Control group (n=14): No treatment.
-
L-Carnosine group (n=18): 116 mg/day of oral L-carnosine.
-
This compound group (n=10): 150 mg/day of oral this compound (containing 116 mg L-carnosine and 34 mg zinc).
-
-
Outcome Measurement: Pressure ulcer severity was assessed weekly using the Pressure Ulcer Scale for Healing (PUSH) score.[7][8]
In Vitro Study of Cellular Actions
-
Objective: To compare the cellular actions of this compound and zinc chloride (ZnCl₂).
-
Methodology: Flow-cytometric techniques were used with appropriate fluorescent probes in rat thymocytes.
-
Key Findings: Both agents had similar stimulatory effects on intracellular Zn²⁺ levels and nonprotein thiol levels. However, ZnCl₂ caused significantly greater cell lethality under severe oxidative stress compared to this compound.[14][15]
Conclusion
Both this compound and L-carnosine demonstrate significant therapeutic potential, particularly in wound healing and mucosal protection, driven by their antioxidant and anti-inflammatory properties. The chelated structure of this compound appears to offer an advantage in terms of targeted delivery and sustained release of zinc and L-carnosine, especially in the gastrointestinal tract. However, studies on pressure ulcer healing suggest that L-carnosine alone is also a highly effective agent.
For researchers and drug development professionals, the choice between this compound and L-carnosine may depend on the specific therapeutic application. For conditions requiring localized and sustained action in the gut, this compound's formulation offers clear benefits. For systemic applications or where the primary therapeutic goal is to leverage the direct effects of L-carnosine, further research into stabilizing L-carnosine to prevent its rapid degradation may be warranted. The existing data underscores the promise of both molecules and encourages further investigation into their full therapeutic potential.
References
- 1. Recent advances on this compound for medical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Carnosine - Wikipedia [en.wikipedia.org]
- 6. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of L-carnosine and its zinc complex (this compound) on pressure ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic effects of this compound (zinc L-carnosine complex) on pressure ulcer—A comparison with L-carnosine alone— [jstage.jst.go.jp]
- 10. This compound | C9H12N4O3Zn | CID 9817450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound (Zinc L-carnosine) is a potent inducer of anti-oxidative stress enzyme, heme oxygenase (HO)-1 - a new mechanism of gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. A comparison of the cellular actions of this compound (zinc-L-carnosine) and ZnCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
cross-validation of different analytical methods for polaprezinc quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Polaprezinc, a chelate of L-carnosine and zinc, is critical for quality control, formulation development, and pharmacokinetic studies. This guide provides a comparative overview of various analytical methods for the quantification of this compound, supported by experimental data and detailed protocols.
This compound's unique structure, a polymeric chelate, necessitates robust analytical methods for the accurate determination of its components, zinc and L-carnosine. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, desired sensitivity, and available instrumentation. This guide explores High-Performance Liquid Chromatography (HPLC), Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma (ICP)-based methods, and Titrimetry, providing a comprehensive comparison to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is a critical step in the development of a robust quantification method. The following table summarizes the key performance characteristics of various methods used for this compound analysis, based on available literature.
| Analytical Method | Analyte | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC with RI Detector | Zinc | 0.006 - 0.375 mg/mL | 95 - 105% | < 2% | 0.002 mg/mL | 0.006 mg/mL |
| Flame Atomic Absorption Spectrometry (FAAS) | Zinc | 0.20 - 0.75 ppm | 100.15 - 101.21% | < 1% | 0.043 ppm | 0.131 ppm |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Zinc | Not explicitly stated for this compound, but generally in the ppm range. | Similar to AAS and ICP-MS when using standardized methods. | Similar to AAS and ICP-MS when using standardized methods. | Generally in the low ppb range. | Generally in the mid-to-high ppb range. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Zinc | Not explicitly stated for this compound, but generally in the ppb to ppm range. | Similar to AAS and ICP-OES when using standardized methods. | Similar to AAS and ICP-OES when using standardized methods. | Generally in the low ppt to sub-ppt range. | Generally in the low ppt range. |
| Complexometric Titration | Zinc | N/A (Assay) | As per pharmacopeial standards. | As per pharmacopeial standards. | N/A | N/A |
| Potentiometric Titration | L-carnosine | N/A (Assay) | As per pharmacopeial standards. | As per pharmacopeial standards. | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are summaries of experimental protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection for Zinc
This method offers a cost-effective alternative to atomic spectroscopy for the quantification of zinc in pharmaceutical supplements.
-
Instrumentation: HPLC system equipped with a refractive index detector.
-
Column: Carboxyl functional group packed column.
-
Mobile Phase: 0.8% (v/v) formic acid in water.
-
Flow Rate: Isocratic elution.
-
Detector Settings: Sensitivity 64, Detector Temperature 35°C, Positive Polarity.
-
Sample Preparation: this compound samples are dissolved in a suitable diluent and filtered prior to injection.
-
Quantification: Based on a calibration curve generated from standards of known zinc concentrations.
Flame Atomic Absorption Spectrometry (FAAS) for Zinc
FAAS is a widely used and robust technique for the determination of metals in various samples.
-
Instrumentation: Flame Atomic Absorption Spectrometer.
-
Light Source: Zinc hollow cathode lamp.
-
Wavelength: 213.9 nm.
-
Flame: Air-acetylene.
-
Sample Preparation: this compound samples are accurately weighed and digested using a suitable acid, typically nitric acid, to liberate the zinc ions. The digested sample is then diluted to a known volume with deionized water.
-
Quantification: A calibration curve is prepared using a series of zinc standard solutions of known concentrations. The absorbance of the sample solution is measured and the zinc concentration is determined from the calibration curve.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS) for Zinc
ICP-OES and ICP-MS are powerful techniques for elemental analysis, offering high sensitivity and throughput.
-
Instrumentation: ICP-OES or ICP-MS instrument.
-
Plasma: Argon plasma.
-
Sample Introduction: Nebulizer and spray chamber.
-
Sample Preparation: Similar to FAAS, samples require acid digestion to bring the zinc into a solution compatible with the instrument's sample introduction system.
-
Quantification: External calibration with zinc standards is the most common method. The intensity of the emitted light (ICP-OES) or the ion count (ICP-MS) at a specific mass-to-charge ratio for zinc is proportional to its concentration.
Titrimetric Methods for Zinc and L-carnosine Assay
As per the Therapeutic Goods Administration (TGA) guidelines, titration is the official method for the assay of zinc and L-carnosine in this compound raw material.
-
Complexometric Titration for Zinc:
-
Principle: Zinc ions form a stable complex with a titrant, typically ethylenediaminetetraacetic acid (EDTA), in a buffered solution. An indicator is used to signal the endpoint of the titration.
-
Procedure: A known weight of this compound is dissolved in an appropriate solvent and the pH is adjusted
-
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Polaprezinc
For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of polaprezinc, a chelate compound of zinc and L-carnosine used in research for its gastroprotective and anti-inflammatory properties. Adherence to these protocols is vital for environmental protection and regulatory compliance.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical safety information, including personal protective equipment (PPE) recommendations and measures to take in case of accidental exposure.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, gloves, and a lab coat.[1]
-
Ventilation: Ensure adequate ventilation, especially in confined areas, to avoid dust creation.[1]
-
Environmental Protection: Prevent this compound from entering drains or being released into the environment.[1]
-
Spill Management: In the event of a spill, cover the powder with a plastic sheet or tarp to minimize spreading. Mechanically take up the spilled material and place it in appropriate containers for disposal. Clean the contaminated surface thoroughly.[1]
This compound Disposal Protocol
The disposal of pharmaceutical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3][4] Improper disposal can lead to environmental contamination and significant penalties.[4] The following procedure is a conservative approach based on general best practices for pharmaceutical waste.
Step 1: Waste Classification
The first step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally categorized as either hazardous or non-hazardous under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Since the environmental impact of this compound has not been fully investigated, it is prudent to handle it as potentially hazardous waste to minimize environmental risk.[1]
Step 2: Segregation and Containerization
Proper segregation of chemical waste is crucial.
-
Hazardous Waste: If treating as hazardous, use a designated, properly labeled, leak-proof black container.[4][5]
-
Non-Hazardous Waste: If determined to be non-hazardous through appropriate analysis, use a blue or white container.[4]
-
Labeling: Clearly label the container with "Hazardous Waste" (if applicable), the name "this compound," and the accumulation start date.
Step 3: Disposal through a Licensed Vendor
Do not dispose of this compound in the regular trash or down the drain.[1][3][6] The EPA has banned the sewering of hazardous waste pharmaceuticals.[3][6]
-
Engage a Professional Waste Management Service: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.
-
Follow Institutional Procedures: Adhere to your organization's specific protocols for chemical waste pickup and disposal.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C9H11N4O3Zn | [7] |
| Molecular Weight | 288.59 g/mol | [7] |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL | |
| Storage Temperature | -10 to -25°C |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. health.uconn.edu [health.uconn.edu]
- 6. dec.ny.gov [dec.ny.gov]
- 7. This compound - MedChem Express [bioscience.co.uk]
Essential Safety and Logistical Information for Handling Polaprezinc
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides crucial safety protocols and logistical plans for the use of Polaprezinc in a laboratory setting. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye and Face Protection | Wear safety glasses with side shields or goggles. |
| Skin Protection | Wear a standard laboratory coat. For handling larger quantities or in situations with a risk of splashing, consider a chemically resistant apron. |
| Hand Protection | Chemically resistant gloves are required. While specific breakthrough data for this compound is unavailable, nitrile or latex gloves are generally suitable for handling similar compounds. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if they become contaminated. |
| Respiratory Protection | Work in a well-ventilated area. If handling large quantities of this compound powder or if there is a potential for aerosolization, a NIOSH-approved respirator (e.g., N95) may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and regulatory compliance. The following workflow outlines the key steps.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and its associated waste must be conducted in accordance with all applicable local, state, and federal regulations. Since this compound is not typically classified as a hazardous waste, the disposal guidelines for non-hazardous pharmaceutical waste are generally applicable. However, it is imperative to confirm this with your institution's environmental health and safety (EHS) department.
Disposal Protocol:
-
Segregation: Collect all this compound waste, including empty containers, contaminated gloves, and other materials, in a designated and clearly labeled waste container. Do not mix with hazardous waste.[1]
-
Containerization: Ensure the waste container is leak-proof and kept securely closed when not in use.
-
Labeling: Label the container as "Non-Hazardous Pharmaceutical Waste" and include the name "this compound."
-
Consult EHS: Before disposal, consult with your institution's EHS department to confirm the appropriate disposal pathway.
-
Recommended Disposal: The preferred method for disposing of non-hazardous pharmaceutical waste is incineration through a licensed waste disposal service.[2][3] Landfilling should be avoided to prevent potential environmental contamination.[2]
Hierarchy of Controls
To ensure the highest level of safety when working with any chemical, including this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: The hierarchy of controls, from most to least effective.
By implementing these safety and logistical measures, researchers can handle this compound responsibly, ensuring both personal safety and environmental protection. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
